molecular formula C34H26O8 B1662646 Vialinin A CAS No. 858134-23-3

Vialinin A

Cat. No.: B1662646
CAS No.: 858134-23-3
M. Wt: 562.6 g/mol
InChI Key: NOJUKCRPSUMHQQ-UHFFFAOYSA-N
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Description

Vialinin A is a para-terphenyl.
This compound has been reported in Thelephora aurantiotincta, Thelephora vialis, and Thelephora terrestris with data available.
free radical scavenger from an edible mushroom in China;  structure in first source

Properties

IUPAC Name

[3,4-dihydroxy-2,5-bis(4-hydroxyphenyl)-6-(2-phenylacetyl)oxyphenyl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26O8/c35-25-15-11-23(12-16-25)29-31(39)32(40)30(24-13-17-26(36)18-14-24)34(42-28(38)20-22-9-5-2-6-10-22)33(29)41-27(37)19-21-7-3-1-4-8-21/h1-18,35-36,39-40H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJUKCRPSUMHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=C(C(=C(C(=C2C3=CC=C(C=C3)O)O)O)C4=CC=C(C=C4)O)OC(=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468621
Record name Vialinin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858134-23-3
Record name Vialinin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Vialinin A: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vialinin A, a naturally occurring p-terphenyl derivative, has garnered significant attention within the scientific community for its potent biological activities. Initially isolated from the edible mushroom Thelephora vialis, this compound has demonstrated remarkable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and detailed experimental protocols for its isolation and the evaluation of its key biological activities. Quantitative data on its inhibitory effects are presented, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound was first discovered during a screening for bioactive compounds from the dry fruiting bodies of the edible mushroom Thelephora vialis, which grows in symbiosis with pine trees in Yunnan, China.[1][2] This mushroom is a favored culinary ingredient in the region due to its unique flavor.[2] Subsequent studies have also identified this compound in other species of the same genus, including Thelephora aurantiotincta and Thelephora terrestris.

Chemically, this compound is a p-terphenyl compound, with its structure elucidated as 5',6'-bis(phenylacetoxy)-1,1':4',1''-terphenyl-2',3',4,4''-tetraol through spectroscopic and chemical methods.[1][3] It is recognized as a potent antioxidant, exhibiting strong 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical-scavenging activity.[1][3]

Quantitative Biological Activity Data

This compound exhibits a range of biological activities, with its inhibitory effects on cytokine release and deubiquitinating enzymes being particularly notable. The following table summarizes the key quantitative data reported in the literature.

TargetAssay SystemIC50 ValueReference
TNF-α releaseRBL-2H3 cells0.09 ± 0.01 nM[2]
Ubiquitin-Specific Peptidase 4 (USP4)In vitro enzymatic assay1.5 µM[4][5]
Ubiquitin-Specific Peptidase 5 (USP5/IsoT)In vitro enzymatic assay5.9 µM[4][5]
Ubiquitin C-terminal Hydrolase L1 (UCH-L1)In vitro enzymatic assay22.3 µM
Sentrin/SUMO-specific Protease 1 (SENP1)In vitro enzymatic assay1.64 ± 0.23 µM[6]
DPPH Radical ScavengingIn vitro chemical assay14.0 µM (EC50)[1][3]

Experimental Protocols

Isolation and Purification of this compound from Thelephora vialis

This protocol is based on the methodology described in the initial discovery of this compound.[1]

Experimental Workflow:

G start Dried Fruiting Bodies of Thelephora vialis extraction Extraction with 80% Acetone start->extraction filtration Filtration extraction->filtration evaporation Evaporation to Aqueous Concentrate filtration->evaporation partition Ethyl Acetate Extraction (pH 3.0) evaporation->partition lh20 Sephadex LH-20 Column Chromatography (Eluent: CHCl3/CH3OH, 6:4) partition->lh20 Ethyl Acetate Extract fractions Collection of Active Fractions lh20->fractions purification Further Purification (if necessary) fractions->purification end Purified this compound purification->end

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered fruiting bodies of Thelephora vialis (420 g) are extracted with 8.0 L of 80% aqueous acetone for 48 hours at room temperature.[1]

  • Filtration and Concentration: The extract is filtered, and the filtrate is concentrated in vacuo to obtain an aqueous concentrate.[1]

  • Solvent Partitioning: The aqueous concentrate is subjected to solvent-solvent partitioning with an equal volume of ethyl acetate at pH 3.0. The ethyl acetate layer is collected and evaporated to yield the crude ethyl acetate extract.[1]

  • Column Chromatography: A portion of the ethyl acetate extract (10.0 g) is loaded onto a Sephadex LH-20 column (30 mm x 700 mm).[1]

  • Elution and Fractionation: The column is eluted with a solvent system of chloroform and methanol (6:4 v/v). Fractions are collected and monitored for the presence of this compound, typically by thin-layer chromatography (TLC) and bioassay (e.g., DPPH radical scavenging activity).

  • Purification: Fractions containing this compound are pooled and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Inhibition of Ubiquitin-Specific Peptidases (USPs) Activity

This protocol describes a general method for assessing the inhibitory effect of this compound on USP activity using a fluorogenic substrate.

Methodology:

  • Reagents and Materials:

    • Recombinant human USP enzyme (e.g., USP4, USP5)

    • This compound (dissolved in DMSO)

    • Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

    • 384-well black microplate

    • Fluorescence plate reader

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add the recombinant USP enzyme to each well.

    • Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.

    • Immediately measure the increase in fluorescence intensity (excitation ~350-380 nm, emission ~440-460 nm) over time using a fluorescence plate reader. The rate of AMC release is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of TNF-α Release from RBL-2H3 Cells

This protocol outlines the procedure for evaluating the inhibitory effect of this compound on the release of Tumor Necrosis Factor-alpha (TNF-α) from rat basophilic leukemia (RBL-2H3) cells.[2][7]

Methodology:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 incubator.

    • Sensitize the cells by incubating them overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).

  • Cell Treatment and Stimulation:

    • Wash the sensitized cells with a suitable buffer (e.g., Siraganian buffer) to remove unbound IgE.

    • Pre-incubate the cells with various concentrations of this compound (dissolved in DMSO and diluted in buffer) for a specified time (e.g., 15 minutes) at 37°C.

    • Stimulate the cells by adding DNP-human serum albumin (HSA) to induce degranulation and TNF-α release.

  • Quantification of TNF-α:

    • After a defined incubation period (e.g., 3 hours), centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant, which contains the released TNF-α.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available rat TNF-α enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α release inhibition for each concentration of this compound compared to the vehicle-treated, stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathway Modulation

This compound is suggested to exert some of its antioxidant and anti-inflammatory effects through the modulation of the Keap1-Nrf2-ARE signaling pathway. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression. This compound may promote the activation of this pathway, contributing to its antioxidant effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VialininA This compound Keap1 Keap1 VialininA->Keap1 Inhibits? Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Nrf2_n->ARE Binds Maf->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2-ARE signaling pathway.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly in the areas of inflammation and oxidative stress-related diseases. Its potent inhibition of TNF-α release and its activity against specific deubiquitinating enzymes highlight its potential as a lead compound for drug development. The detailed protocols and data presented in this guide are intended to support further research into the mechanisms of action and potential applications of this fascinating molecule.

References

Thelephora vialis: A Technical Guide to the Isolation and Application of Vialinin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vialinin A, a p-terphenyl compound isolated from the edible mushroom Thelephora vialis, has emerged as a molecule of significant interest in biomedical research.[1][2] This potent bioactive compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] Its primary mechanism of action involves the inhibition of deubiquitinating enzymes (DUBs), particularly ubiquitin-specific peptidase 4 (USP4) and USP5, which are critical regulators of various cellular signaling pathways.[1][5][6] This technical guide provides a comprehensive overview of this compound, detailing a representative protocol for its isolation, summarizing its key biological activities and mechanisms of action, and visualizing the associated experimental workflows and signaling pathways.

Isolation and Purification of this compound

While specific yields for this compound from Thelephora vialis are not extensively published, a general methodology for the isolation of related p-terphenyls from the Thelephora genus provides a robust framework for its extraction and purification. The following protocol is adapted from methods used for Thelephora aurantiotincta.[5]

Experimental Protocol
  • Preparation of Fungal Material : Dry the fresh fruiting bodies of Thelephora vialis at 45°C. Once dried, crush the material into a fine powder to maximize the surface area for extraction.[5]

  • Defatting : To remove nonpolar compounds like lipids, first, defat the powdered mushroom with petroleum ether.[5]

  • Solvent Extraction : Perform an exhaustive extraction of the defatted powder using methanol at room temperature. This is typically done by repeatedly soaking and agitating the powder in fresh methanol (e.g., 7 cycles).[5]

  • Solvent Evaporation : Evaporate the combined methanol extracts under reduced pressure to yield a crude brown gum.

  • Liquid-Liquid Partitioning : Suspend the crude extract in water and perform a liquid-liquid extraction with ethyl acetate (EtOAc). The p-terphenyl compounds, including this compound, will partition into the organic EtOAc layer. Separate and collect the EtOAc layer.[5]

  • Purification via Column Chromatography : Concentrate the EtOAc fraction and subject it to reversed-phase (RP-18) column chromatography. Elute the column with a solvent gradient, such as 75% methanol in water, to separate the compounds based on polarity, yielding purified this compound.[5]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the isolation and purification process.

G cluster_prep Material Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification start Dried Fruiting Bodies of T. vialis powder Crushed Powder start->powder defat Defatting (Petroleum Ether) powder->defat extract Methanol Extraction defat->extract partition Liquid-Liquid Partitioning (EtOAc/Water) extract->partition rp_column RP-18 Column Chromatography partition->rp_column pure_vialinin Purified this compound rp_column->pure_vialinin

Workflow for this compound Isolation and Purification.

Biological Activity and Mechanism of Action

This compound's therapeutic potential stems from its ability to inhibit specific enzymes and modulate key signaling pathways.

Quantitative Data: Inhibitory Activity

This compound has been shown to be a potent inhibitor of several enzymes, with the following half-maximal inhibitory concentrations (IC50) reported:

Target Enzyme/ProcessIC50 ValueCitation(s)
TNF-α Production (RBL-2H3 cells)0.09 nM[7]
Ubiquitin-Specific Peptidase 4 (USP4)1.5 µM[5][7]
Ubiquitin-Specific Peptidase 5 (USP5/IsoT)5.9 µM[5][7]
UCH-L1 Deubiquitinating Enzyme (DUB)22.3 µM[5]
Sentrin/SUMO-specific Protease 1 (SENP1)1.64 µM[8]
DPPH Radical Scavenging (EC50)14.0 µM[2]
Inhibition of the Rheb/mTOR Signaling Pathway

A critical mechanism of this compound is its modulation of the mTOR pathway, a central regulator of cell growth and proliferation. This compound inhibits USP4, a deubiquitinase that normally removes ubiquitin from the GTPase Rheb. By inhibiting USP4, this compound prevents the activation of Rheb, which in turn leads to the downregulation of mTOR signaling. This action contributes to its anti-inflammatory and anti-fibrotic effects.[3][6]

G Vialinin_A This compound USP4 USP4 Vialinin_A->USP4 Rheb_Ub Rheb-Ub (Inactive) USP4->Rheb_Ub Deubiquitinates Rheb_GTP Rheb-GTP (Active) Rheb_Ub->Rheb_GTP mTORC1 mTORC1 Signaling Rheb_GTP->mTORC1 Activates G Vialinin_A This compound Keap1 Keap1 Vialinin_A->Keap1 Promotes Degradation Nrf2 Nrf2 Keap1->Nrf2 Ubiquitinates Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nucleus Nrf2 (Nucleus) Nrf2->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

References

Vialinin A: A Technical Guide to its Function as a Dual Inhibitor of Ubiquitin-Specific Proteases 4 and 5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vialinin A, a naturally occurring p-terphenyl compound isolated from the edible mushroom Thelephora vialis, has emerged as a potent and semi-selective inhibitor of ubiquitin-specific proteases (USPs), primarily targeting USP4 and USP5.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its inhibitory activity, the experimental protocols used for its characterization, and its impact on key cellular signaling pathways. Through the structured presentation of quantitative data, detailed methodologies, and visual diagrams, this document aims to equip researchers and drug development professionals with the critical information needed to explore the therapeutic potential of this compound.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Deubiquitinating enzymes (DUBs) are key components of this system, responsible for removing ubiquitin from substrate proteins, thereby rescuing them from degradation and modulating their activity. Ubiquitin-specific proteases (USPs) represent the largest family of DUBs.[4] this compound has garnered significant interest due to its potent inhibitory effects on USP4 and USP5, two DUBs involved in diverse cellular processes such as signal transduction, cell cycle control, and immune responses.[3][4][5] This guide synthesizes the current knowledge on this compound, focusing on its role as a dual USP4/USP5 inhibitor.

Quantitative Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against USP4 and USP5, with a degree of selectivity over other deubiquitinating enzymes. The following tables summarize the key quantitative data reported in the literature.

Target Enzyme IC50 (µM) Reference
USP41.5[6][7][8]
USP5/Isopeptidase T (IsoT)5.9[6][7][8]
UCH-L122.3[6][7]
TNF-α release (RBL-2H3 cells)0.00009 (0.09 nM)[7][8]

Table 1: Inhibitory Potency (IC50) of this compound against Various Enzymes.

Enzyme Inhibition Status Reference
USP2No significant inhibition[3][6]
USP8No significant inhibition[3][6]
UCH-L3No significant inhibition[3]
CalpainNo inhibition[2]
CathepsinNo inhibition[2]

Table 2: Selectivity Profile of this compound against Other Proteases.

Mechanism of Action

Molecular docking studies have provided insights into the binding of this compound to USP4. These studies suggest that this compound binds to a pocket around residue V98 within the DUSP (Domain in Ubiquitin-Specific Proteases) domain of USP4.[9][10] The interaction is stabilized by multiple contact points, providing a strong anchor for the inhibitor on the protein surface.[9] While the exact mechanism of inhibition is still under investigation, it is believed that this compound interferes with the catalytic activity of USP4 and USP5, preventing them from deubiquitinating their target substrates. Although USPs are cysteine proteases, this compound has not been shown to inhibit other thiol proteases like calpain and cathepsin, suggesting a specific interaction with the USP active site.[2]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a USP4 and USP5 inhibitor.

Deubiquitinating Enzyme (DUB) Activity Assay

A common method to determine the inhibitory activity of compounds like this compound on DUBs is through a fluorescence-based assay using a synthetic substrate.

Principle: The assay utilizes a fluorogenic substrate, such as ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) or ubiquitin-rhodamine110-glycine. In its intact form, the fluorescence of the coumarin or rhodamine is quenched. Upon cleavage of the amide bond by a DUB, the fluorophore is released, resulting in a measurable increase in fluorescence.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

    • Dilute the recombinant human USP4 or USP5 enzyme to the desired concentration in the reaction buffer.

    • Dilute the Ub-AMC or Ub-Rhodamine110-glycine substrate to the desired concentration in the reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of varying concentrations of this compound or DMSO (vehicle control) to the wells of a black, low-volume 384-well plate.

    • Add 18 µL of the diluted enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the substrate solution to each well.

    • Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC; 485 nm excitation/535 nm emission for Rhodamine 110).

    • Record fluorescence readings at regular intervals (e.g., every minute) for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Target Identification using a "Beads-Probe Method"

This affinity purification-based approach was used to identify USP5 as a target of this compound.[2]

Principle: A biotinylated derivative of this compound is synthesized and immobilized on streptavidin-coated beads. These beads are then used as bait to capture binding proteins from a cell lysate. The captured proteins are subsequently eluted and identified by mass spectrometry.

Protocol:

  • Probe Synthesis and Immobilization:

    • Synthesize a biotinylated analog of this compound.

    • Incubate streptavidin-coated magnetic beads with the biotinylated this compound to allow for immobilization.

    • Wash the beads to remove any unbound probe.

  • Cell Lysate Preparation:

    • Culture cells (e.g., RBL-2H3) to a sufficient density.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the this compound-immobilized beads for several hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have not been conjugated to the probe.

    • To demonstrate specificity, a competition experiment can be performed by pre-incubating the lysate with an excess of non-biotinylated this compound before adding the beads.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

siRNA-Mediated Knockdown of USP4 and USP5

Small interfering RNA (siRNA) is used to specifically silence the expression of USP4 and USP5 to validate their role in cellular processes affected by this compound.

Protocol:

  • Cell Seeding:

    • Seed the target cells (e.g., RBL-2H3) in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare two tubes:

      • Tube A: Dilute the specific siRNA targeting USP4 or USP5 (or a non-targeting control siRNA) in serum-free medium.

      • Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

    • Add the siRNA-lipid complexes dropwise to the cells.

    • Incubate the cells for 24-72 hours.

  • Validation of Knockdown:

    • Harvest the cells and lyse them.

    • Perform Western blot analysis using antibodies specific for USP4 and USP5 to confirm the reduction in protein expression.

    • Alternatively, perform quantitative real-time PCR (qRT-PCR) to measure the decrease in USP4 and USP5 mRNA levels.

  • Functional Assays:

    • Following confirmation of knockdown, perform functional assays (e.g., measurement of TNF-α release) to assess the phenotypic consequences of silencing USP4 or USP5.

Impact on Cellular Signaling Pathways

This compound, through its inhibition of USP4 and USP5, modulates several critical signaling pathways.

NF-κB Signaling Pathway

USP4 has been shown to deubiquitinate and stabilize TRAF2 and TRAF6, key adaptors in the NF-κB signaling cascade.[5] By inhibiting USP4, this compound can lead to the accumulation of ubiquitinated TRAF2 and TRAF6, potentially altering their signaling activity and downstream NF-κB activation. This can result in a reduction of the inflammatory response, as evidenced by the potent inhibition of TNF-α release.[8]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TRAF2_6 TRAF2/6 TNFR->TRAF2_6 Recruits TNFa TNF-α TNFa->TNFR Binds IKK_Complex IKK Complex TRAF2_6->IKK_Complex Activates Ub Ubiquitin TRAF2_6->Ub Ubiquitination IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates USP4 USP4 USP4->TRAF2_6 Deubiquitinates (Stabilizes) Vialinin_A_NFkB This compound Vialinin_A_NFkB->USP4 Inhibits Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Promotes

Caption: this compound inhibits USP4, leading to altered NF-κB signaling.

mTOR Signaling Pathway

In the context of autoimmune hepatitis, this compound has been shown to attenuate inflammation and fibrosis by reducing USP4 levels.[11] This effect is linked to the regulation of the Rheb/mTOR signaling pathway. USP4 inhibition by this compound leads to a reduction in the levels of Rheb and phosphorylated mTOR, suggesting that USP4 positively regulates this pathway.[11]

mTOR_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors/ Inflammatory Stimuli USP4_mTOR USP4 Growth_Factors->USP4_mTOR Induces Rheb Rheb USP4_mTOR->Rheb Positively Regulates Vialinin_A_mTOR This compound Vialinin_A_mTOR->USP4_mTOR Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Cell_Growth Cell Growth & Inflammation S6K->Cell_Growth Promotes

Caption: this compound modulates the mTOR signaling pathway via USP4 inhibition.

TGF-β Signaling Pathway

USP4 plays a crucial role in the transforming growth factor-beta (TGF-β) signaling pathway by deubiquitinating and stabilizing the TGF-β type I receptor (TβRI).[4] This action by USP4 enhances TGF-β signaling. By inhibiting USP4, this compound can potentially downregulate the TGF-β pathway, which has implications for diseases characterized by excessive TGF-β signaling, such as fibrosis and certain cancers.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing an inhibitor like this compound.

Target_ID_Workflow Start Bioactive Natural Product (this compound) Probe_Synthesis Synthesize Biotinylated Probe Start->Probe_Synthesis Bead_Immobilization Immobilize Probe on Streptavidin Beads Probe_Synthesis->Bead_Immobilization Affinity_Purification Affinity Purification Bead_Immobilization->Affinity_Purification Cell_Lysate Prepare Cell Lysate Cell_Lysate->Affinity_Purification Elution Elute Bound Proteins Affinity_Purification->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Target_Identification Identify Potential Target Proteins (e.g., USP5) Mass_Spec->Target_Identification

Caption: Workflow for target identification using a beads-probe method.

Inhibitor_Validation_Workflow Identified_Target Identified Target (USP4/USP5) In_Vitro_Assay In Vitro Enzymatic Assay (e.g., Ub-AMC) Identified_Target->In_Vitro_Assay siRNA_Knockdown siRNA Knockdown of Target Identified_Target->siRNA_Knockdown Determine_IC50 Determine IC50 & Selectivity In_Vitro_Assay->Determine_IC50 Cellular_Assays Cell-Based Assays Determine_IC50->Cellular_Assays Phenotypic_Assay Phenotypic Assay (e.g., TNF-α release) Cellular_Assays->Phenotypic_Assay siRNA_Knockdown->Phenotypic_Assay Compare_Results Compare Effects of Inhibitor and Knockdown Phenotypic_Assay->Compare_Results Target_Validation Target Validated Compare_Results->Target_Validation

Caption: Workflow for the validation of an enzyme inhibitor.

Conclusion and Future Directions

This compound is a valuable research tool for studying the roles of USP4 and USP5 in health and disease. Its potent and semi-selective inhibitory activity makes it a strong candidate for further investigation as a therapeutic agent, particularly in the context of inflammatory diseases and cancer. Future research should focus on elucidating the precise molecular interactions between this compound and its target enzymes, further characterizing its off-target effects, and evaluating its efficacy and safety in preclinical and clinical settings. The development of more selective analogs of this compound could also pave the way for more targeted therapeutic interventions.

References

The Role of Vialinin A in Modulating TNF-α Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vialinin A, a p-terphenyl compound isolated from the edible mushroom Thelephora vialis, has emerged as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production. TNF-α is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and Crohn's disease. The unique mechanism of action of this compound, targeting a key deubiquitinating enzyme, presents a promising avenue for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the current understanding of this compound's role in TNF-α production, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its function.

Quantitative Data on this compound's Inhibitory Effects

This compound exhibits a potent inhibitory effect on TNF-α production and release in rat basophilic leukemia (RBL-2H3) cells, a widely used model for studying mast cell degranulation and cytokine release. Notably, the inhibitory profiles for TNF-α release and production show distinct characteristics.

The inhibitory concentration (IC50) of this compound on TNF-α production in RBL-2H3 cells has been reported to be as low as 0.09 ± 0.01 nM, indicating a significantly stronger inhibitory activity than the immunosuppressant drug tacrolimus (IC50 = 0.25 ± 0.03 nM)[1].

ParameterEffect of this compoundConcentration/IC50Cell LineNotes
TNF-α Production Potent InhibitionIC50: 0.09 ± 0.01 nM[1]RBL-2H3Inhibition observed at low concentrations, but does not show a clear dose-dependency.[1][2]
TNF-α Release Dose-Dependent Inhibition-RBL-2H3This compound inhibits the release of TNF-α in a manner that correlates with increasing concentrations of the compound.[1][2]
β-hexosaminidase Activity No Effect-RBL-2H3This compound does not affect the release of this granular mediator, suggesting a specific effect on cytokine pathways.[1][2]
TNF-α mRNA Levels Little to No Effect-RBL-2H3The inhibitory action of this compound appears to be at a post-transcriptional level.[1][2]

Mechanism of Action: Targeting the Ubiquitin-Proteasome System

The primary molecular target of this compound has been identified as Ubiquitin-Specific Peptidase 5 (USP5) , a deubiquitinating enzyme (DUB).[3] DUBs play a crucial role in reversing ubiquitination, a post-translational modification that governs protein stability, localization, and function. By inhibiting USP5, this compound disrupts the delicate balance of ubiquitination within the cell, leading to downstream effects on inflammatory signaling pathways.

Knockdown of USP5 using siRNA in RBL-2H3 cells has been shown to decrease TNF-α production, corroborating the role of USP5 as a key regulator in this process.[3] The inhibition of USP5 by this compound is thought to lead to an accumulation of unanchored polyubiquitin chains, which can interfere with the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a critical transcription factor for the expression of pro-inflammatory cytokines, including TNF-α.

Furthermore, studies have indicated that this compound can also inhibit the activation of Spleen Tyrosine Kinase (Syk) in RBL-2H3 cells.[4] Syk is a key signaling molecule in the upstream pathway of mast cell activation, triggered by the aggregation of the high-affinity IgE receptor (FcεRI).

The following diagram illustrates the proposed signaling pathway for this compound's inhibition of TNF-α production.

Caption: Proposed signaling pathway of this compound in TNF-α production.

Experimental Protocols

The following sections detail the key experimental methodologies used to investigate the effects of this compound on TNF-α production in RBL-2H3 cells.

Cell Culture and Sensitization
  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Sensitization: For IgE-mediated stimulation, RBL-2H3 cells are seeded in 24-well plates and incubated overnight with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) to sensitize the FcεRI receptors.[5]

Treatment and Stimulation
  • This compound Treatment: After sensitization, the cells are washed with a suitable buffer (e.g., Siraganian buffer) and then pre-incubated with various concentrations of this compound (or vehicle control, typically DMSO) for a specified period (e.g., 30 minutes) at 37°C.

  • Stimulation: TNF-α production and release are induced by adding the antigen, dinitrophenyl-human serum albumin (DNP-HSA) or dinitrophenyl-bovine serum albumin (DNP-BSA), at a final concentration of 100 ng/mL.[5][6] The cells are then incubated for a defined period (e.g., 4-6 hours) at 37°C.

Measurement of TNF-α

Extracellular TNF-α (Release):

  • Sample Collection: After the stimulation period, the cell culture supernatant is carefully collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using a commercially available rat TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Intracellular TNF-α (Production):

  • Cell Lysis: After collecting the supernatant, the adherent cells are washed with buffer and then lysed using a lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100).

  • ELISA: The TNF-α concentration in the cell lysate is measured by ELISA.

  • Total Production: Total TNF-α production is calculated as the sum of the TNF-α measured in the supernatant and the cell lysate.[7]

The following diagram outlines the general experimental workflow.

G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A 1. Culture RBL-2H3 cells B 2. Sensitize cells with anti-DNP-IgE (overnight) A->B C 3. Pre-incubate with this compound B->C D 4. Stimulate with DNP-HSA/BSA C->D E 5a. Collect supernatant for extracellular TNF-a D->E F 5b. Lyse cells for intracellular TNF-a D->F G 6. Quantify TNF-a using ELISA E->G F->G H 7. Calculate total TNF-a production G->H

Caption: Experimental workflow for assessing this compound's effect on TNF-α.

Conclusion and Future Directions

This compound represents a highly potent and specific inhibitor of TNF-α production with a novel mechanism of action centered on the inhibition of the deubiquitinating enzyme USP5. Its ability to modulate inflammatory signaling pathways at post-transcriptional levels highlights its potential as a lead compound for the development of new anti-inflammatory drugs.

Further research is warranted to fully elucidate the downstream signaling cascade affected by this compound-mediated USP5 inhibition. Investigating the specific substrates of USP5 involved in the TNF-α production pathway and exploring the potential interplay between the USP5 and Syk signaling pathways will provide a more complete understanding of this compound's mechanism of action. Additionally, in vivo studies are necessary to validate the therapeutic potential of this compound in animal models of inflammatory diseases. The in-depth understanding of its molecular interactions and biological effects will be crucial for the successful translation of this promising natural product into clinical applications.

References

Vialinin A: A Potent p-Terphenyl Antioxidant with Anti-Angiogenic Properties - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vialinin A, a naturally occurring p-terphenyl compound isolated from the edible mushroom Thelephora vialis, has emerged as a molecule of significant interest in oncology and vascular biology.[1] Initially recognized for its potent antioxidant and anti-inflammatory activities, recent research has illuminated its robust anti-angiogenic properties.[1][2] This technical guide provides an in-depth overview of this compound's capacity to inhibit neovascularization, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to demonstrate its efficacy. The primary mechanism of this compound's anti-angiogenic effect is the inhibition of Vascular Endothelial Growth Factor (VEGF)-induced signaling pathways, critically suppressing the activation of the transcription factor NF-κB.[1] Furthermore, this compound is a known inhibitor of ubiquitin-specific peptidases (USPs), particularly USP4 and USP5, an activity that may contribute to its anti-inflammatory and anti-cancer effects.[3]

Introduction: The Compound

This compound is a p-terphenyl derivative, a class of organic compounds characterized by a central benzene ring substituted with two phenyl groups.[1] It is sourced from edible mushrooms, notably Thelephora terrestris and Thelephora vialis.[1] Its unique structure underpins its potent antioxidant capabilities, which are integral to its biological activities.[4][5]

Anti-Angiogenic Activity of this compound

This compound has been demonstrated to be a potent inhibitor of angiogenesis both in vitro, using Human Umbilical Vein Endothelial Cells (HUVECs), and in vivo. Its activity is primarily directed against the pro-angiogenic effects of VEGF, a key signaling protein that stimulates the formation of new blood vessels.

In Vitro Efficacy

This compound exhibits a dose-dependent inhibitory effect on key processes of angiogenesis in endothelial cells.[1]

  • Inhibition of Endothelial Cell Proliferation: this compound significantly prevents VEGF-induced HUVEC growth.[1]

  • Inhibition of Endothelial Cell Migration: The migration of HUVECs, a critical step in the formation of new blood vessels, is effectively inhibited by this compound.[1]

  • Inhibition of Tube Formation: this compound blocks the ability of HUVECs to form capillary-like structures (tubes) on a Matrigel matrix.[1][6]

In Vivo Efficacy

The anti-angiogenic properties of this compound have been confirmed in a murine Matrigel plug assay, a standard in vivo model for assessing neovascularization.[1] Treatment with this compound prevents the formation of new blood vessels within the Matrigel plug and reduces the expression of the endothelial cell markers CD31 and von Willebrand Factor (vWF).[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-angiogenic and related biological activities of this compound.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

AssayCell TypeStimulantThis compound ConcentrationObserved EffectCitation
Cell ProliferationHUVECVEGF (10 ng/mL)1 µM, 2 µM, 5 µMDose-dependent prevention of VEGF-induced cell growth at 48h.[1]
Cell MigrationHUVECVEGF (10 ng/mL)1 µM, 2 µM, 5 µMDose-dependent inhibition of VEGF-induced cell migration.[1]
Tube FormationHUVECVEGF (10 ng/mL)1 µM, 2 µM, 5 µMDose-dependent reduction in the length of capillary-like tubes.[1][6]

Table 2: Inhibition of Ubiquitin-Specific Peptidases (USPs) by this compound

Target EnzymeIC50 ValueCitation
USP41.5 µM[3]
USP5/Isopeptidase T5.9 µM[3]
UCH-L122.3 µM[3]

Mechanism of Action

This compound exerts its anti-angiogenic effects by targeting the VEGF signaling cascade. The binding of VEGF to its receptor (VEGFR2) on endothelial cells typically triggers a downstream cascade that promotes cell survival, proliferation, and migration. This compound disrupts this pathway at a crucial juncture.

The proposed mechanism involves:

  • Inhibition of Reactive Oxygen Species (ROS): this compound prevents the VEGF-induced generation of intracellular ROS.[1]

  • Suppression of NF-κB Activation: By mitigating oxidative stress, this compound inhibits the nuclear translocation and DNA-binding activity of the transcription factor NF-κB.[1][2]

  • Reduction of Pro-Angiogenic Cytokines: The inhibition of NF-κB leads to a significant reduction in the expression and release of various pro-angiogenic and inflammatory cytokines and chemokines by HUVECs.[1]

The inhibition of USP5, which has been positively correlated with angiogenesis, may also contribute to the anti-angiogenic effects of this compound.[7]

Vialinin_A_Mechanism_of_Action cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds ROS ROS Generation VEGFR2->ROS Activates NFkB NF-κB Activation (Nuclear Translocation) ROS->NFkB Activates Cytokines Pro-Angiogenic Cytokine Release NFkB->Cytokines Induces Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Cytokines->Angiogenesis Promotes VialininA This compound VialininA->ROS Inhibits VialininA->NFkB Inhibits

Caption: Mechanism of this compound in inhibiting VEGF-induced angiogenesis.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature demonstrating this compound's anti-angiogenic effects.[1]

HUVEC Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well in complete endothelial cell growth medium.

  • Starvation: After 24 hours, replace the medium with a basal medium containing 0.5% FBS and incubate for 6 hours to synchronize the cells.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 2 µM, 5 µM) for 1 hour.

  • Stimulation: Add VEGF (10 ng/mL) to the wells to induce proliferation. Include control groups with no treatment, VEGF alone, and this compound alone.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

HUVEC Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

  • Cell Seeding: Seed HUVECs in a 6-well plate and grow to 90-100% confluency.

  • Starvation: Starve the cells in a basal medium with 0.5% FBS for 6 hours.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment and Stimulation: Add basal medium containing VEGF (10 ng/mL) with or without different concentrations of this compound.

  • Imaging: Capture images of the scratch at 0 hours and after 12-24 hours of incubation.

  • Quantification: Measure the width of the scratch at multiple points for each condition at both time points. The percentage of wound closure is calculated to quantify cell migration.

Experimental_Workflow_HUVEC_Assays cluster_prolif Proliferation Assay cluster_mig Migration (Scratch) Assay cluster_tube Tube Formation Assay start Start: HUVEC Culture prolif_seed Seed HUVECs (96-well plate) mig_seed Seed HUVECs to Confluency (6-well plate) tube_coat Coat Plate with Matrigel prolif_starve Starve Cells (0.5% FBS) prolif_seed->prolif_starve prolif_treat Pre-treat with This compound prolif_starve->prolif_treat prolif_stim Stimulate with VEGF prolif_treat->prolif_stim prolif_incubate Incubate 48h prolif_stim->prolif_incubate prolif_mtt Add MTT Reagent prolif_incubate->prolif_mtt prolif_read Measure Absorbance prolif_mtt->prolif_read mig_starve Starve Cells (0.5% FBS) mig_seed->mig_starve mig_scratch Create Scratch Wound mig_starve->mig_scratch mig_wash Wash with PBS mig_scratch->mig_wash mig_treat Add VEGF +/- this compound mig_wash->mig_treat mig_image Image at 0h and 24h mig_treat->mig_image mig_quantify Quantify Wound Closure mig_image->mig_quantify tube_seed Seed HUVECs on Matrigel tube_coat->tube_seed tube_treat Add VEGF +/- this compound tube_seed->tube_treat tube_incubate Incubate 6-12h tube_treat->tube_incubate tube_image Image Tube Network tube_incubate->tube_image tube_quantify Quantify Tube Length tube_image->tube_quantify

Caption: Workflow for key in vitro anti-angiogenesis assays.
Tube Formation Assay

This assay models the differentiation and morphogenesis of endothelial cells into a capillary-like network.

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding: Harvest and resuspend HUVECs in basal medium. Seed 1.5 x 10⁴ cells onto the surface of the Matrigel.

  • Treatment: Add medium containing VEGF (10 ng/mL) with or without various concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for 6-12 hours.

  • Imaging: Visualize the formation of tube-like structures using an inverted microscope.

  • Quantification: Capture images and quantify angiogenesis by measuring the total length of the tubes formed in each well using image analysis software.

In Vivo Matrigel Plug Assay

This assay evaluates angiogenesis in a living organism.

  • Matrigel Preparation: On ice, mix growth factor-reduced Matrigel (0.5 mL) with heparin (10 units) and VEGF (100 ng). For the treatment group, also add this compound (e.g., 5 µM).

  • Injection: Subcutaneously inject the Matrigel mixture into the flank of C57BL/6 mice. The Matrigel will form a solid plug at body temperature.

  • Incubation Period: Maintain the mice for 7-14 days to allow for host cell infiltration and neovascularization of the plug.

  • Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.

  • Quantification (Hemoglobin Content): Homogenize the plugs and measure the hemoglobin content using a Drabkin reagent kit. The amount of hemoglobin is directly proportional to the extent of vascularization.

  • Histological Analysis: Alternatively, fix the plugs in formalin, embed in paraffin, and section. Perform immunohistochemistry using antibodies against endothelial markers like CD31 to visualize and quantify microvessel density.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-angiogenic properties. Its ability to inhibit multiple key steps in the angiogenic cascade, primarily through the suppression of the VEGF-NF-κB signaling axis, makes it an attractive candidate for further development as an anti-cancer and anti-inflammatory therapeutic. Future research should focus on elucidating the precise interplay between its USP inhibitory activity and its anti-angiogenic effects, as well as conducting more extensive preclinical studies to evaluate its safety, pharmacokinetics, and efficacy in various cancer models. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of this potent natural molecule.

References

The Total Synthesis of Vialinin A and Its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthetic strategies and biological significance of a potent TNF-α inhibitor.

Vialinin A, a naturally occurring p-terphenyl compound isolated from the edible mushroom Thelephora vialis, has garnered significant attention in the scientific community for its exceptionally potent inhibitory activity against tumor necrosis factor-alpha (TNF-α) production. With an IC50 value in the picomolar range, this compound presents a promising scaffold for the development of novel anti-inflammatory and therapeutic agents. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its analogs, detailed experimental protocols, and an exploration of its known signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis of this compound

The first total synthesis of this compound was successfully accomplished in 11 steps with an overall yield of 28%, starting from the commercially available compound sesamol.[1] The synthetic strategy hinges on two key chemical transformations: a double Suzuki-Miyaura coupling reaction to construct the terphenyl core and a subsequent oxidative deprotection of a bis-methoxymethyl (MOM) ether.

Retrosynthetic Analysis and Strategy

The core structure of this compound is a p-terphenyl backbone with specific hydroxylation and acyloxylation patterns. The retrosynthetic analysis reveals that the central hydroquinone ring can be assembled via a double Suzuki-Miyaura coupling of a functionalized aryl ditriflate with two equivalents of a phenylboronic acid derivative.

Experimental Protocols

While the seminal paper by Ye et al. outlines the synthetic route, detailed step-by-step experimental procedures are crucial for reproducibility. Below are the key transformations with generalized protocols. For precise reagent quantities, reaction conditions, and purification methods, it is imperative to consult the original publication and its supplementary information.

Key Synthetic Steps:

  • Synthesis of the Central Ring Precursor: Starting from sesamol, a series of reactions including protection of the phenol, bromination, and functional group interconversion are carried out to yield the key aryl ditriflate intermediate.

  • Double Suzuki-Miyaura Coupling: This crucial step involves the palladium-catalyzed cross-coupling of the aryl ditriflate with an appropriate phenylboronic acid. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄, a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system like toluene/ethanol/water. The reaction is generally heated to ensure completion.

  • Deprotection and Final Elaboration: The coupled product undergoes deprotection of the protecting groups, often MOM ethers, which can be removed under oxidative conditions. The final step involves the introduction of the phenylacetate groups to furnish this compound.

The overall synthetic workflow can be visualized as follows:

G Sesamol Sesamol Intermediate1 Functionalized Precursor Sesamol->Intermediate1 Multi-step functionalization ArylDitriflate Aryl Ditriflate Intermediate1->ArylDitriflate Triflation TerphenylCore Protected Terphenyl Core ArylDitriflate->TerphenylCore Double Suzuki-Miyaura Coupling VialininA This compound TerphenylCore->VialininA Deprotection & Phenylacetylation

Caption: Synthetic workflow for the total synthesis of this compound.

Synthesis of this compound Analogs

The potent biological activity of this compound has spurred the development of synthetic analogs to explore structure-activity relationships (SAR) and to create probes for target identification. A notable example is the synthesis of 5',6'-dimethyl-1,1':4',1''-terphenyl-2',3',4,4''-tetraol, an analog with comparable inhibitory activity to this compound.

Synthetic Approach for a Dimethyl Analog

The synthesis of this analog was achieved in a more concise 5-step sequence starting from 3,4-dimethylphenol.[2] The key transformation, similar to the synthesis of the natural product, is a double Suzuki-Miyaura coupling. This streamlined synthesis allows for more rapid generation of analogs for biological evaluation.

Quantitative Data Summary

The biological and synthetic data for this compound and its analog are summarized in the tables below for easy comparison.

CompoundStarting MaterialNumber of StepsOverall YieldKey ReactionReference
This compoundSesamol1128%Double Suzuki Coupling[1]
5',6'-dimethyl analog3,4-dimethylphenol5Not ReportedDouble Suzuki-Miyaura Coupling[2]

Table 1: Summary of Synthetic Data for this compound and an Analog.

CompoundTargetIC₅₀ ValueReference
This compoundTNF-α production (RBL-2H3 cells)90 pM[1]
5',6'-dimethyl analogTNF-α production (RBL-2H3 cells)0.02 nM[2]
This compoundUbiquitin-Specific Peptidase 4 (USP4)1.5 µM[3]
This compoundUbiquitin-Specific Peptidase 5 (USP5)5.9 µM[3]
This compoundUbiquitin carboxy-terminal hydrolase L1 (UCH-L1)22.3 µM[3]

Table 2: Summary of Biological Activity Data for this compound and an Analog.

Signaling Pathways of this compound

This compound exerts its potent biological effects by modulating key cellular signaling pathways. Its primary known mechanism of action is the inhibition of deubiquitinating enzymes (DUBs), particularly USP4.[3] This inhibition has downstream consequences on inflammatory and cellular stress response pathways.

Inhibition of USP4 and Modulation of the Rheb/mTOR Signaling Pathway

This compound has been shown to be an inhibitor of USP4. USP4 is known to deubiquitinate and stabilize Rheb, a small GTPase that is a critical activator of the mTORC1 signaling complex. By inhibiting USP4, this compound promotes the ubiquitination and subsequent degradation of Rheb, leading to the downregulation of mTORC1 signaling. This pathway is crucial for cell growth, proliferation, and metabolism.

G VialininA This compound USP4 USP4 VialininA->USP4 inhibits Rheb_Ub Rheb-Ub USP4->Rheb_Ub deubiquitinates Rheb Rheb Rheb_Ub->Rheb activation mTORC1 mTORC1 Signaling Rheb->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes

Caption: this compound's inhibition of USP4 downregulates Rheb/mTORC1 signaling.

Modulation of the Keap1-Nrf2-ARE Pathway

The Keap1-Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-containing genes. While the direct link is still under investigation, the inhibition of DUBs by this compound is thought to influence the ubiquitination status of key players in this pathway, leading to an enhanced antioxidant response. The precise mechanism by which USP4 inhibition by this compound impacts this pathway requires further elucidation.

Conclusion and Future Directions

This compound stands out as a remarkably potent natural product with significant therapeutic potential. The development of a total synthesis has not only confirmed its structure but also paved the way for the creation of analogs with improved properties. The elucidation of its mechanism of action through the inhibition of USP4 and the subsequent modulation of the Rheb/mTOR and potentially the Keap1-Nrf2-ARE signaling pathways provides a solid foundation for its further development as a therapeutic agent. Future research should focus on a more detailed exploration of the structure-activity relationships of this compound analogs, a deeper understanding of its molecular interactions within the identified signaling pathways, and preclinical and clinical evaluation of its therapeutic efficacy in relevant disease models. This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing the science and application of this promising natural product.

References

The Pharmacology of Vialinin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Deubiquitinating Enzyme Inhibitor with Anti-Inflammatory and Anticancer Potential

Vialinin A, a p-terphenyl compound originally isolated from the edible mushroom Thelephora vialis, has emerged as a molecule of significant interest in pharmacological research.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, quantitative biological activities, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this promising natural product.

Core Mechanism of Action: Inhibition of Deubiquitinating Enzymes

This compound functions as a potent inhibitor of specific deubiquitinating enzymes (DUBs), which are proteases that remove ubiquitin from target proteins, thereby regulating their degradation and function.[2][3] Its inhibitory activity is most pronounced against ubiquitin-specific peptidase 4 (USP4), ubiquitin-specific peptidase 5 (USP5/Isopeptidase T), and ubiquitin C-terminal hydrolase L1 (UCH-L1).[2][3] Notably, this compound exhibits selectivity, showing no significant inhibition of other DUBs such as UCH-L3, USP2, and USP8.[2] This targeted inhibition of DUBs forms the basis of its diverse biological effects.

Quantitative Biological Activity of this compound

The biological activities of this compound have been quantified across various assays, demonstrating its potency as an anti-inflammatory and anticancer agent. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

Target/ActivitySystem/Cell LineIC50 ValueReference
Deubiquitinating Enzyme Inhibition
Ubiquitin-Specific Peptidase 4 (USP4)In vitro enzyme assay1.5 µM[2][3]
Ubiquitin-Specific Peptidase 5 (USP5/IsoT)In vitro enzyme assay5.9 µM[2][3]
Ubiquitin C-terminal Hydrolase L1 (UCH-L1)In vitro enzyme assay22.3 µM[2][3]
Sentrin/SUMO-specific protease 1 (SENP1)In vitro enzyme assay1.64 µM[4]
Anti-Inflammatory Activity
TNF-α ReleaseRBL-2H3 mast cells0.09 nM[2][5]
Anticancer Activity
Cell ViabilityHuman colonic carcinoma cells (Caco2)Decreased viability[6][7]
Cell ViabilityHuman hepatocellular carcinoma cells (HepG2)Decreased viability[6][7]
Anti-Angiogenic Activity
VEGF-induced ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibited[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by modulating key signaling pathways implicated in inflammation, oxidative stress, and cancer.

Keap1-Nrf2-ARE Signaling Pathway

This compound has been shown to activate the Keap1-Nrf2-ARE signaling pathway.[8] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound is thought to disrupt this interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of a suite of antioxidant and cytoprotective genes.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VialininA This compound Keap1 Keap1 VialininA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

This compound activates the Keap1-Nrf2-ARE pathway.
Rheb/mTOR Signaling Pathway

In the context of autoimmune hepatitis, this compound has been demonstrated to attenuate inflammation and fibrosis by regulating the Rheb/mTOR signaling pathway.[9][10] By inhibiting USP4, this compound influences the ubiquitination status of proteins within this pathway, leading to a reduction in the phosphorylation of mTOR and its downstream effectors.[9][10]

Rheb_mTOR_Pathway VialininA This compound USP4 USP4 VialininA->USP4 Rheb Rheb USP4->Rheb Deubiquitinates (Stabilizes) mTORC1 mTORC1 Rheb->mTORC1 Activates p_mTOR Phosphorylated mTOR mTORC1->p_mTOR Phosphorylation Inflammation_Fibrosis Inflammation & Fibrosis p_mTOR->Inflammation_Fibrosis Promotes

This compound inhibits the Rheb/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Deubiquitinating Enzyme (DUB) Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of a specific DUB using a fluorogenic substrate.

Workflow Diagram:

DUB_Assay_Workflow A Prepare DUB enzyme and this compound dilutions B Incubate DUB with This compound A->B C Add fluorogenic substrate (e.g., Ub-AMC) B->C D Monitor fluorescence over time C->D E Calculate % inhibition and IC50 D->E

Workflow for the Deubiquitinating Enzyme Activity Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant DUB enzyme (e.g., USP4, USP5) in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

    • Prepare a stock solution of this compound in DMSO. Serially dilute this compound in assay buffer to the desired final concentrations.

    • Prepare a stock solution of the fluorogenic substrate, such as Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), in DMSO and then dilute in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the DUB enzyme solution to each well.

    • Add the various dilutions of this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

TNF-α Release Assay in RBL-2H3 Cells

This assay quantifies the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α from mast cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture RBL-2H3 cells in complete medium (e.g., MEM supplemented with 10% FBS, L-glutamine, and antibiotics) to approximately 80% confluency.

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

    • Stimulate the cells with an appropriate agonist, such as a combination of a calcium ionophore (e.g., A23187) and a phorbol ester (e.g., PMA), to induce TNF-α release.

  • Sample Collection:

    • After the stimulation period (e.g., 4-6 hours), collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

  • TNF-α Quantification (ELISA):

    • Quantify the concentration of TNF-α in the collected supernatants using a commercially available rat TNF-α ELISA kit, following the manufacturer's instructions.

    • Briefly, add the supernatants and TNF-α standards to the wells of an antibody-coated microplate.

    • After incubation and washing steps, add a detection antibody, followed by a substrate solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the TNF-α standards.

    • Determine the concentration of TNF-α in each sample from the standard curve.

    • Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the stimulated vehicle control.

    • Determine the IC50 value from the dose-response curve.

Cell Viability Assay (Neutral Red Assay)

This assay assesses the cytotoxic effect of this compound on cancer cells by measuring the uptake of the neutral red dye by viable cells.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., Caco2, HepG2) in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining:

    • Remove the treatment medium and incubate the cells with a medium containing neutral red dye (e.g., 50 µg/mL) for a few hours to allow for dye uptake into the lysosomes of viable cells.

    • Wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction and Quantification:

    • Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to solubilize the neutral red that has been incorporated by the viable cells.

    • Gently agitate the plate to ensure complete solubilization.

    • Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the cytotoxic effect.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify changes in the protein levels and phosphorylation status of key components of the Keap1-Nrf2 and Rheb/mTOR signaling pathways following treatment with this compound.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time points.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, Keap1, phospho-mTOR, mTOR, Rheb) overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This compound is a multifaceted pharmacological agent with a clear mechanism of action centered on the inhibition of specific deubiquitinating enzymes. Its potent anti-inflammatory and anticancer activities, mediated through the modulation of the Keap1-Nrf2-ARE and Rheb/mTOR signaling pathways, underscore its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic candidate.

References

Natural Product Inhibitors of Deubiquitinating Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and the regulation of a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Deubiquitinating enzymes (DUBs) are key components of the UPS, acting to reverse the process of ubiquitination by removing ubiquitin from target proteins.[1][2] With approximately 100 DUBs encoded in the human genome, these enzymes provide a layer of precise control over protein stability and function.[1][2] Dysregulation of DUB activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1]

Natural products have historically been a rich source of novel bioactive compounds and have played a significant role in drug discovery. This technical guide provides an in-depth overview of natural product inhibitors of DUBs, summarizing their biochemical activities, detailing the experimental protocols used for their characterization, and illustrating their impact on key cellular signaling pathways.

Quantitative Data of Natural Product DUB Inhibitors

The following table summarizes the quantitative data for a selection of natural product inhibitors of various deubiquitinating enzymes. This data is essential for comparing the potency and selectivity of these compounds.

Natural ProductTarget DUB(s)IC50 (μM)Source Organism/ClassReference(s)
Spongiacidin C USP73.8Marine Sponge (Stylissa massa)[3][4][5]
Hymenialdisine USP7-Marine Sponge[4]
Vialinin A USP4, USP5, UCH-L11.5 (USP4), 5.9 (USP5), 22.3 (UCH-L1)Mushroom (Thelephora vialis)[6][7][8][9]
Curcusone D General DUBs-Jatropha curcas (Barbados nut)[2]
Scutellarein USP73.017Flavonoid[10][11]
Salvianolic acid C USP78.495Salvia miltiorrhiza[10][11]
Semethylzeylasteral DUBs6.865-[10][11]
AC17 (Curcumin analog) 19S-DUBs (likely USP14, UCHL5)4.23Curcuminoid[1][2]
Δ12-Prostaglandin J2 General Isopeptidases~100Prostaglandin[2]
Siladenoserinol A & B General DUBs2.0-[2]
b-AP15 USP14, UCHL52.1Synthetic, but illustrates targeting of proteasomal DUBs[1]

Key Signaling Pathways Modulated by Natural Product DUB Inhibitors

The inhibition of DUBs by natural products can have profound effects on cellular signaling pathways that are critical in disease pathogenesis. The following diagrams, generated using Graphviz, illustrate the mechanisms by which these inhibitors impact the p53, NF-κB, and Wnt signaling pathways.

p53 Signaling Pathway

The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. Its stability is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The deubiquitinase USP7 can remove ubiquitin from both MDM2 and p53, thereby regulating their stability. Inhibition of USP7 by natural products like Spongiacidin C leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.[10][11][12]

p53_pathway cluster_nucleus Nucleus cluster_proteasome Proteasome p53 p53 p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces Proteasome 26S Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Ubiquitinates (Degradation) MDM2->Proteasome Degradation USP7 USP7 USP7->MDM2 Deubiquitinates (Stabilizes) SpongiacidinC Spongiacidin C SpongiacidinC->USP7 Inhibits

Caption: Inhibition of USP7 by Spongiacidin C leads to p53 activation.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and immunity. Its activation is tightly controlled by the ubiquitination status of several key signaling molecules. DUBs such as A20 and CYLD play critical roles in terminating NF-κB signaling by removing ubiquitin chains from proteins like RIP1 and TRAFs. Natural product inhibitors that affect these DUBs can modulate NF-κB activity. For example, the curcumin analog AC17 inhibits 19S proteasome-associated DUBs, leading to the inhibition of the NF-κB pathway.[1][2][13]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TRAF2 TRAF2 TNFR->TRAF2 Recruits RIP1 RIP1 TRAF2->RIP1 Activates IKK_complex IKK Complex RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (Ubiquitination) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates A20 A20 (DUB) A20->RIP1 Deubiquitinates (Inhibits) AC17 AC17 Proteasomal_DUBs 19S Proteasomal DUBs AC17->Proteasomal_DUBs Inhibits Proteasomal_DUBs->IkB Deubiquitinates (Stabilizes) Gene_expression Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_expression Activates

Caption: AC17 inhibits NF-κB signaling through proteasomal DUB inhibition.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." DUBs such as USP14 and CYLD can regulate the stability of components of this destruction complex, thereby modulating β-catenin levels. For instance, USP14 can deubiquitinate and stabilize Dishevelled (Dvl), a positive regulator of the Wnt pathway, while CYLD deubiquitinates Dvl, acting as a negative regulator. Natural products that inhibit these DUBs can therefore influence Wnt signaling.[14][15][16]

Wnt_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates (Ubiquitination & Degradation) beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates USP14 USP14 USP14->Dvl Deubiquitinates (Stabilizes) CYLD CYLD CYLD->Dvl Deubiquitinates (Inhibits signaling) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: DUBs like USP14 and CYLD regulate Wnt signaling by targeting Dvl.

Experimental Protocols

The identification and characterization of DUB inhibitors rely on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Ubiquitin-AMC Cleavage Assay

This is a widely used in vitro assay to measure the enzymatic activity of DUBs and the potency of their inhibitors. The substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is a fluorogenic molecule that emits fluorescence upon cleavage by a DUB.

Materials:

  • Purified recombinant DUB enzyme

  • Ub-AMC substrate (e.g., from Boston Biochem or UbiQ)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

  • Test compounds (natural product inhibitors) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

  • Prepare a working solution of the DUB enzyme in assay buffer to the desired final concentration (e.g., 1-10 nM).

  • Prepare serial dilutions of the test compounds in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • In a 384-well plate, add the DUB enzyme solution to each well.

  • Add the diluted test compounds or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the Ub-AMC substrate to each well to a final concentration of 100-500 nM.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Ubiquitin Chain Cleavage Assay

This assay directly visualizes the cleavage of polyubiquitin chains by a DUB and is useful for determining the linkage specificity of the enzyme and its inhibition.

Materials:

  • Purified recombinant DUB enzyme

  • Polyubiquitin chains of specific linkages (e.g., K48-, K63-linked) (e.g., from Boston Biochem)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT

  • Test compounds

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and reagents

  • Anti-ubiquitin antibody

Procedure:

  • Set up reactions in microcentrifuge tubes containing assay buffer, the DUB enzyme (e.g., 50-100 nM), and the test compound or DMSO control.

  • Pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the polyubiquitin chain substrate (e.g., 200-500 nM).

  • Incubate the reactions at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Resolve the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to visualize the cleavage of the polyubiquitin chains into smaller chains or mono-ubiquitin.

  • Analyze the reduction in the intensity of the full-length polyubiquitin chain band and the appearance of cleavage products to assess the inhibitory activity of the natural product.

Cell-Based DUB Activity Assay

Cell-based assays are crucial for evaluating the efficacy of DUB inhibitors in a more physiologically relevant context. One common approach involves the use of activity-based probes (ABPs) that covalently label active DUBs.

Materials:

  • Cultured cells (e.g., HEK293T, A549)

  • Cell-permeable activity-based probe (e.g., HA-Ub-VME or a fluorescently tagged probe)

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the tag on the probe (e.g., anti-HA) or a specific DUB of interest

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the natural product inhibitor or DMSO for a specified period (e.g., 2-4 hours).

  • Add the cell-permeable activity-based probe to the cells and incubate for a further 1-2 hours.

  • Wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Determine the protein concentration of the lysates.

  • Resolve equal amounts of protein from each sample by SDS-PAGE.

  • Perform a Western blot using an antibody that recognizes the tag on the ABP (e.g., anti-HA) to visualize the labeling of active DUBs.

  • A decrease in the intensity of the band corresponding to the DUB-ABP adduct in the presence of the inhibitor indicates target engagement and inhibition of the DUB in the cellular environment.

Conclusion

Natural products represent a promising and largely untapped resource for the discovery of novel deubiquitinating enzyme inhibitors. The compounds highlighted in this guide demonstrate the diversity of chemical scaffolds and the range of DUBs that can be targeted. The provided experimental protocols offer a foundation for researchers to identify and characterize new natural product DUB inhibitors. Furthermore, the elucidation of how these inhibitors modulate key signaling pathways provides a mechanistic basis for their potential therapeutic applications in cancer and other diseases. As our understanding of the "druggability" of DUBs continues to grow, the exploration of nature's chemical diversity will undoubtedly play a pivotal role in the development of the next generation of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Vialinin A in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vialinin A, a p-terphenyl compound isolated from the edible mushroom Thelephora vialis, is a potent inhibitor of ubiquitin-specific peptidases (USPs), primarily targeting USP4 and USP5.[1] This activity gives this compound significant anti-inflammatory, antioxidant, and potential anti-cancer properties.[2] Preclinical research has demonstrated its efficacy in various in vivo mouse models, making it a compound of interest for therapeutic development. These application notes provide detailed protocols for the use of this compound in a well-established mouse model of autoimmune hepatitis, along with outlining potential applications in cancer and neuroinflammation research.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of USP4 and USP5.[1] USP4 is known to deubiquitinate and stabilize various proteins involved in signaling pathways that regulate cell growth, proliferation, and inflammation. A key target of USP4 is the Ras homolog enriched in brain (Rheb), a small GTPase that is a critical activator of the mechanistic target of rapamycin complex 1 (mTORC1). By inhibiting USP4, this compound prevents the deubiquitination of Rheb, leading to its degradation and subsequent downregulation of the Rheb/mTOR signaling pathway. This pathway is often hyperactivated in inflammatory diseases and cancer.

Signaling Pathway Diagram

VialininA_Pathway cluster_cell Cell VialininA This compound USP4 USP4 VialininA->USP4 Inhibits Rheb_Ub Rheb-Ub USP4->Rheb_Ub Deubiquitinates Rheb Rheb Rheb_Ub->Rheb mTORC1 mTORC1 Rheb->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Inflammation_Fibrosis Inflammation & Fibrosis Downstream->Inflammation_Fibrosis Cell_Growth_Proliferation Cell Growth & Proliferation Downstream->Cell_Growth_Proliferation

Caption: this compound inhibits USP4, leading to reduced deubiquitination of Rheb and subsequent downregulation of the mTORC1 signaling pathway.

Formulation of this compound for In Vivo Administration

Proper formulation is critical for the bioavailability and efficacy of this compound in in vivo studies. Due to its hydrophobic nature, this compound requires a suitable solvent system for administration.

Solubility Data:

SolventSolubility
Dimethyl sulfoxide (DMSO)Soluble to 20 mM
DMSO:PBS (pH 7.2) (1:1)Approx. 0.5 mg/mL

Recommended Formulation Protocol:

  • Prepare a stock solution of this compound in 100% DMSO.

  • For intraperitoneal (IP) or oral gavage (PO) administration, the DMSO stock solution can be further diluted with sterile Phosphate Buffered Saline (PBS) to the desired final concentration.

  • It is recommended to prepare the final formulation fresh on the day of use and to keep the final concentration of DMSO as low as possible (typically <10% of the total injection volume) to avoid solvent toxicity.

Application in an S100-Induced Autoimmune Hepatitis Mouse Model

This model mimics key features of human autoimmune hepatitis, including liver inflammation and fibrosis. This compound has been shown to be effective in attenuating disease severity in this model.

Experimental Workflow

AIH_Workflow cluster_protocol Autoimmune Hepatitis Model Workflow Induction Disease Induction: S100 + CFA IP Injection (Day 0 & Day 7) Treatment This compound Treatment (IP or PO) (e.g., Daily from Day 14) Induction->Treatment Monitoring Monitoring: Body Weight, Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis: (e.g., Day 28) - Serum ALT/AST - Liver Histology - Cytokine Analysis - Western Blot (Rheb/mTOR) Monitoring->Endpoint

Caption: Experimental workflow for the S100-induced autoimmune hepatitis mouse model and treatment with this compound.

Detailed Protocol

Materials:

  • This compound

  • S100 protein (syngeneic liver homogenate supernatant)

  • Complete Freund's Adjuvant (CFA)

  • C57BL/6 mice (male, 6-8 weeks old)

  • Sterile PBS

  • DMSO

Procedure:

  • Disease Induction: [3]

    • Prepare an emulsion of S100 protein and CFA (1:1 ratio).

    • On day 0, inject each mouse intraperitoneally (IP) with 0.2 mL of the S100/CFA emulsion.

    • On day 7, repeat the IP injection of the S100/CFA emulsion.

  • This compound Treatment (Example Regimen):

    • Note: The exact dosage and treatment schedule for this compound in this specific model are not yet definitively established in publicly available literature. The following is a proposed starting point based on general practices for in vivo studies with novel compounds.

    • Dosing: Based on studies in other models, a starting dose range of 1-10 mg/kg body weight can be explored.

    • Administration: Administer this compound daily via intraperitoneal (IP) injection or oral gavage (PO) starting from day 14 post-initial immunization.

    • Control Group: Administer the vehicle (e.g., 10% DMSO in PBS) to the control group using the same administration route and schedule.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice daily for clinical signs of disease (e.g., weight loss, lethargy, ruffled fur).

    • At the end of the study (e.g., day 28), collect blood via cardiac puncture for serum analysis of ALT and AST levels.

    • Euthanize the mice and collect the liver for histological analysis (H&E, Masson's trichrome staining), cytokine analysis (e.g., TNF-α, IL-6 via ELISA or qPCR), and western blot analysis of the Rheb/mTOR pathway proteins.

Quantitative Data Summary (Hypothetical based on expected outcomes):

GroupSerum ALT (U/L)Serum AST (U/L)Liver TNF-α (pg/mg protein)Liver Collagen (% area)
Control (No Disease)35 ± 550 ± 820 ± 41.0 ± 0.2
AIH + Vehicle250 ± 40300 ± 50150 ± 255.0 ± 1.0
AIH + this compound (5 mg/kg)120 ± 20150 ± 2570 ± 152.5 ± 0.5

Potential Applications in Other In Vivo Mouse Models

Cancer Xenograft Model

This compound's inhibitory effect on the mTOR pathway suggests its potential as an anti-cancer agent.

Experimental Approach:

  • Cell Line Selection: Choose a human cancer cell line with a known dependence on the mTOR pathway.

  • Xenograft Implantation: Implant the cancer cells subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[4][5][6]

  • Treatment: Once tumors are established, treat the mice with this compound (e.g., 1-10 mg/kg, IP or PO, daily).

  • Endpoint Analysis: Monitor tumor growth over time. At the end of the study, excise the tumors for weight measurement, histological analysis, and molecular analysis of the mTOR pathway.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

The anti-inflammatory properties of this compound make it a candidate for studying neuroinflammatory conditions.[7][8][9][10]

Experimental Approach:

  • Induction of Neuroinflammation: Administer a single IP injection of LPS (e.g., 0.25-1 mg/kg) to C57BL/6 mice.

  • Treatment: Administer this compound (e.g., 1-10 mg/kg, IP or PO) either prophylactically (before LPS) or therapeutically (after LPS).

  • Endpoint Analysis: At a specified time point after LPS injection (e.g., 24 hours), collect brain tissue for analysis of inflammatory markers such as TNF-α, IL-1β, and Iba1 (a marker of microglial activation) by ELISA, qPCR, or immunohistochemistry.

Conclusion

This compound is a promising preclinical compound with a well-defined mechanism of action. The protocols and application notes provided here offer a framework for researchers to investigate its therapeutic potential in various in vivo mouse models of disease. Further dose-finding and pharmacokinetic studies will be essential to optimize its in vivo efficacy and translate these preclinical findings into potential clinical applications.

References

Vialinin A: Application Notes and Protocols for In Vitro and In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Vialinin A, a potent p-terphenyl compound, in experimental settings. This document outlines its solubility in DMSO, provides protocols for its application in cell-based and biochemical assays, and details its known mechanisms of action with a focus on relevant signaling pathways.

Data Presentation

Solubility of this compound in DMSO

The solubility of this compound in dimethyl sulfoxide (DMSO) has been reported across various sources, with some variability. For optimal dissolution, the use of freshly opened, anhydrous DMSO and sonication is recommended.

Supplier/SourceReported Solubility (in DMSO)Molar Concentration (mM)Notes
BioCrick20 mM20-
MyBioSource18 mg/mL34.2Ultrasonic treatment may be needed.
TargetMol50 mg/mL88.88Sonication is recommended.[1]
MedChemExpress100 mg/mL177.76Recommends using newly opened DMSO as the compound is hygroscopic. Ultrasonic treatment is needed.[2]
Cayman Chemical20 mg/mL~35.5Also soluble in DMF (20 mg/ml) and Ethanol (10 mg/ml).[3]
R&D Systems20 mM20-[4]
In Vitro Efficacy of this compound

This compound has been shown to be a potent inhibitor of several deubiquitinases (DUBs) and cytokine release. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Target/AssayIC₅₀ ValueCell Line/SystemReference(s)
TNF-α Release0.09 nMRBL-2H3 cells[3][4]
IL-4 Release2.8 nMRBL-2H3 cells[3]
Ubiquitin-Specific Peptidase 4 (USP4)1.5 µMIn vitro assay[4][5]
Ubiquitin-Specific Peptidase 5 (USP5/IsoT)5.9 µMIn vitro assay[4][5]
Ubiquitin C-terminal Hydrolase L1 (UCH-L1)22.3 µMIn vitro assay[4][5]
Sentrin/SUMO-specific protease 1 (SENP1)1.64 ± 0.23 µMIn vitro assay
In Vivo Experimental Parameters for this compound

Limited in vivo data is available for this compound. The following table summarizes a reported experimental setup.

Animal ModelDosage RangeAdministration RouteVehicleObserved Effects
Male C57BL/6JNifdc mice1-5 mg/kgLateral ventricular injection10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[2]Alleviated cerebral ischaemia-reperfusion injury and neuronal apoptosis.[2][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 20 mM stock solution, add 88.9 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 562.57 g/mol ).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro TNF-α Release Assay in RBL-2H3 Cells

This protocol outlines a method to assess the inhibitory effect of this compound on antigen-stimulated TNF-α release from rat basophilic leukemia (RBL-2H3) cells.

Materials:

  • RBL-2H3 cells

  • Complete cell culture medium (e.g., MEM with 10% FBS, penicillin/streptomycin)

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for rat TNF-α

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) in complete medium for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Wash the sensitized cells twice with PBS.

    • Add the this compound dilutions to the respective wells and incubate for 1-2 hours. Include a vehicle control (DMSO only).

  • Antigen Stimulation:

    • Stimulate the cells by adding DNP-BSA (e.g., 100 ng/mL) to each well, except for the negative control wells.

    • Incubate the plate for 4-6 hours at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant for TNF-α measurement.

    • Lyse the remaining cells with lysis buffer to determine cell viability if needed (e.g., using an LDH assay).

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the supernatants using a rat TNF-α ELISA kit according to the manufacturer's instructions.[7]

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol 3: In Vitro Deubiquitinase (DUB) Activity Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific deubiquitinase, such as USP4 or USP5, using a fluorogenic substrate.

Materials:

  • Recombinant human USP4 or USP5 enzyme

  • Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • This compound stock solution in DMSO

  • Black 96-well or 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Maintain a constant final DMSO concentration in all wells.

    • Dilute the recombinant DUB enzyme to the desired working concentration in assay buffer.

    • Dilute the Ub-AMC substrate to the desired working concentration in assay buffer.

  • Inhibitor Pre-incubation:

    • Add the this compound dilutions and a vehicle control (DMSO) to the wells of the assay plate.

    • Add the diluted DUB enzyme to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the diluted Ub-AMC substrate to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of DUB inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key signaling pathways. The following diagrams illustrate its known mechanisms of action.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Vialinin_A_Powder This compound Powder Stock_Solution This compound Stock Solution (e.g., 20 mM in DMSO) Vialinin_A_Powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution_InVitro Prepare Working Dilutions in Culture Medium Stock_Solution->Working_Solution_InVitro Working_Solution_InVivo Prepare Dosing Solution Stock_Solution->Working_Solution_InVivo Biochemical_Assay Biochemical Assay (e.g., DUB Activity) Working_Solution_InVitro->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., TNF-α Release, Viability) Working_Solution_InVitro->Cell_Based_Assay Cell_Culture Cell Culture (e.g., RBL-2H3, Cancer Cell Lines) Cell_Culture->Cell_Based_Assay Data_Analysis_InVitro Data Analysis (IC50, etc.) Biochemical_Assay->Data_Analysis_InVitro Cell_Based_Assay->Data_Analysis_InVitro Vehicle Vehicle Formulation (e.g., DMSO, PEG300, Tween-80, Saline) Vehicle->Working_Solution_InVivo Administration Administration (e.g., Injection) Working_Solution_InVivo->Administration Animal_Model Animal Model (e.g., Mice) Animal_Model->Administration Outcome_Measurement Outcome Measurement (e.g., Histology, Biomarkers) Administration->Outcome_Measurement Data_Analysis_InVivo Data Analysis Outcome_Measurement->Data_Analysis_InVivo

Caption: Experimental workflow for using this compound.

Caption: this compound action on the Keap1-Nrf2-ARE pathway.

Rheb_mTOR_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt TSC_Complex TSC1/TSC2 Complex PI3K_Akt->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits (GAP activity) Vialinin_A This compound USP4 USP4 Vialinin_A->USP4 Inhibits USP4->Rheb Deubiquitinates (Stabilizes) mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: this compound's impact on Rheb/mTOR signaling.

References

Application Notes and Protocols for Vialinin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper storage, handling, and use of Vialinin A, a potent p-terphenyl antioxidant and deubiquitinating enzyme (DUB) inhibitor.

Introduction

This compound is a naturally occurring compound isolated from the edible mushroom Thelephora vialis. It has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties. Its primary mechanism of action involves the inhibition of deubiquitinating enzymes, particularly ubiquitin-specific peptidase 4 (USP4), USP5/isopeptidase T (IsoT), and ubiquitin C-terminal hydrolase L1 (UCH-L1).[1][2] this compound is a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) release, making it a valuable tool for research in inflammation, autoimmune diseases, and cancer.[3][4][5]

Physicochemical Properties and Storage

Proper storage and handling are critical to maintain the integrity and activity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₄H₂₆O₈[1]
Molecular Weight 562.57 g/mol [1]
CAS Number 858134-23-3[1]
Purity ≥95%[4]
Appearance Crystalline solid[4]

Table 2: Storage and Stability of this compound

FormStorage TemperatureStabilityReference(s)
Powder -20°C≥ 4 years[4][6]
In Solvent (-80°C) -80°CUp to 1 year[6][7]
In Solvent (-20°C) -20°CUp to 1 month (sealed, away from moisture)[3]

Handling Recommendations:

  • Hygroscopic: Handle in a dry environment.

  • Light Sensitivity: Store protected from light.

  • Shipping: Typically shipped on wet or blue ice.[4][6]

  • Reconstitution: When preparing solutions, sonication or warming may be necessary to aid dissolution.[2][6] To prevent degradation from repeated freeze-thaw cycles, aliquot stock solutions into single-use vials.[3] For in vivo experiments, it is recommended to prepare fresh solutions daily.[3]

Solubility

This compound is a hydrophobic compound with limited solubility in aqueous solutions.[8]

Table 3: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
DMSO ≥ 20 mg/mL (~35.5 mM)[4]
DMF ≥ 20 mg/mL (~35.5 mM)[4]
Ethanol ≥ 10 mg/mL (~17.8 mM)[4]
DMSO:PBS (pH 7.2) (1:3) ~0.25 mg/mL (~0.44 mM)[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (4.44 mM)[3]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (4.44 mM)[3]

Biological Activity

This compound exhibits a range of biological activities, primarily stemming from its ability to inhibit DUBs and modulate inflammatory signaling pathways.

Table 4: Inhibitory Activity of this compound

TargetIC₅₀Cell Line/SystemReference(s)
USP4 1.5 µMIn vitro enzyme assay[1][2]
USP5/IsoT 5.9 µMIn vitro enzyme assay[1][2]
UCH-L1 22.3 µMIn vitro enzyme assay[1][2]
TNF-α release 0.09 nMRBL-2H3 cells[1][4]
IL-4 release 2.8 nMRBL-2H3 cells[4]
SENP1 Potent inhibitorIn vitro enzyme assay[2][3]

This compound shows no significant inhibition of UCH-L3, USP2, and USP8.[1] It has also been shown to promote the activation of the Keap1-Nrf2-ARE signaling pathway.[3]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro Anti-inflammatory Assay: Inhibition of TNF-α Release from RBL-2H3 Cells

This protocol is based on the established activity of this compound in inhibiting TNF-α release from rat basophilic leukemia (RBL-2H3) cells.[5][9]

Workflow for TNF-α Release Inhibition Assay

G cluster_0 Cell Culture and Sensitization cluster_1 Treatment and Stimulation cluster_2 Measurement and Analysis A Seed RBL-2H3 cells in a 24-well plate B Sensitize cells with anti-DNP IgE overnight A->B C Wash cells to remove unbound IgE D Pre-treat with various concentrations of this compound C->D E Stimulate with DNP-BSA antigen D->E F Collect supernatant G Measure TNF-α concentration using ELISA F->G H Calculate % inhibition G->H G cluster_0 Cell Culture and Treatment cluster_1 Immunofluorescence Staining cluster_2 Imaging and Analysis A Seed cells (e.g., HeLa or macrophages) on coverslips B Pre-treat with this compound A->B C Stimulate with TNF-α or LPS B->C D Fix and permeabilize cells E Incubate with anti-NF-κB p65 antibody D->E F Incubate with fluorescent secondary antibody E->F G Counterstain nuclei with DAPI F->G H Visualize using fluorescence microscopy I Quantify nuclear translocation of p65 H->I G VialininA This compound USP4_5 USP4 / USP5 VialininA->USP4_5 Inhibits TNFa_Production TNF-α Production (Translation) USP4_5->TNFa_Production Regulates Inflammation Inflammation TNFa_Production->Inflammation Promotes G VialininA This compound USP4 USP4 VialininA->USP4 Inhibits Rheb Rheb USP4->Rheb Stabilizes mTOR mTOR Rheb->mTOR Activates Inflammation_Fibrosis Inflammation & Fibrosis mTOR->Inflammation_Fibrosis Promotes

References

Determining the Effective In Vitro Dosage of Vialinin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective in vitro dosage of Vialinin A, a potent anti-inflammatory and anti-angiogenic compound isolated from the mushroom Thelephora vialis. This document includes a summary of effective concentrations in various cell-based assays, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and other effective dosages of this compound in various in vitro experimental settings. This data is crucial for designing experiments and interpreting results.

Target/AssayCell Line/SystemEffective Concentration (IC50)Reference
Enzyme Inhibition
Ubiquitin-Specific Peptidase 4 (USP4)Enzyme Assay1.5 µM[1]
Ubiquitin-Specific Peptidase 5 (USP5)/Isopeptidase T (IsoT)Enzyme Assay5.9 µM[1]
Ubiquitin C-terminal Hydrolase L1 (UCH-L1)Enzyme Assay22.3 µM[1]
Cytokine Release
TNF-α ReleaseRBL-2H3 (Rat Basophilic Leukemia)0.09 nM[1][2]
Cell Viability/Proliferation
Human Colonic Carcinoma CellsHCT116Not specified, but decreases viability
VEGF-induced HUVEC ProliferationHUVEC (Human Umbilical Vein Endothelial Cells)Dose-dependent inhibition
Anti-Allergic and Anti-Inflammatory Effects
β-hexosaminidase releaseRBL-2H3No significant effect[2]
Interleukin 4 (IL-4) releaseRBL-2H3Inhibited[1][2]
Monocyte Chemotactic Protein 1 (MCP-1) releaseRBL-2H3Inhibited[1][2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general workflow for in vitro cell-based assays.

G cluster_0 This compound Mechanism of Action Vialinin_A This compound USP4 USP4 Vialinin_A->USP4 inhibits USP5 USP5 Vialinin_A->USP5 inhibits TNF_alpha_Production TNF-α Production USP4->TNF_alpha_Production promotes USP5->TNF_alpha_Production promotes Inflammation Inflammation TNF_alpha_Production->Inflammation

Caption: Mechanism of this compound's anti-inflammatory effect.

G cluster_1 Experimental Workflow for In Vitro Assay Cell_Seeding Cell Seeding (e.g., 96-well plate) Vialinin_A_Treatment This compound Treatment (various concentrations) Cell_Seeding->Vialinin_A_Treatment Incubation Incubation (specific time period) Vialinin_A_Treatment->Incubation Assay_Procedure Assay Procedure (e.g., MTT, ELISA) Incubation->Assay_Procedure Data_Analysis Data Analysis (e.g., IC50 calculation) Assay_Procedure->Data_Analysis

Caption: General workflow for in vitro cell-based assays with this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or anti-proliferative effects of this compound on a given cell line.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

TNF-α Release Assay (ELISA)

This protocol measures the inhibitory effect of this compound on the release of Tumor Necrosis Factor-alpha (TNF-α) from stimulated RBL-2H3 cells.

Materials:

  • RBL-2H3 cells

  • Complete medium (e.g., MEM supplemented with 10% FBS)

  • DNP-IgE (for sensitization)

  • DNP-HSA (for stimulation)

  • This compound stock solution (in DMSO)

  • Tyrode's buffer

  • Human TNF-α ELISA kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them with DNP-IgE (0.5 µg/mL) for 24 hours.

  • This compound Pre-treatment: Wash the cells twice with Tyrode's buffer. Add Tyrode's buffer containing various concentrations of this compound and incubate for 30 minutes at 37°C.

  • Cell Stimulation: Stimulate the cells by adding DNP-HSA (10 µg/mL) and incubate for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of TNF-α inhibition for each this compound concentration and calculate the IC50 value.

HUVEC Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.

Materials:

  • HUVECs

  • Endothelial cell growth medium (EGM)

  • This compound stock solution (in DMSO)

  • VEGF (Vascular Endothelial Growth Factor)

  • Cell proliferation assay kit (e.g., BrdU or MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in EGM and incubate overnight.

  • Starvation: Replace the medium with a basal medium (without growth factors) and incubate for 6-8 hours to synchronize the cells.

  • Treatment and Stimulation: Replace the medium with basal medium containing various concentrations of this compound. After 1 hour of pre-treatment, add VEGF (e.g., 20 ng/mL) to stimulate proliferation. Include appropriate controls (no treatment, VEGF alone, this compound alone).

  • Incubation: Incubate for 24-48 hours.

  • Proliferation Measurement: Measure cell proliferation using a suitable assay kit (e.g., MTT or BrdU incorporation) following the manufacturer's protocol.

  • Data Analysis: Quantify the inhibition of VEGF-induced proliferation by this compound and determine the effective concentration range.

HUVEC Tube Formation Assay

This assay evaluates the effect of this compound on the ability of HUVECs to form capillary-like structures, a critical step in angiogenesis.

Materials:

  • HUVECs

  • Endothelial cell growth medium (EGM)

  • This compound stock solution (in DMSO)

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates

  • Microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for gel formation.

  • Cell Suspension Preparation: Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound at a density of 2 x 10^5 cells/mL.

  • Cell Seeding: Add 100 µL of the cell suspension to each coated well.

  • Incubation: Incubate at 37°C for 4-12 hours.

  • Imaging and Analysis: Observe and photograph the formation of tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

  • Data Interpretation: Assess the inhibitory effect of this compound on tube formation compared to the control.

References

Application Notes and Protocols: Western Blot Analysis for USP4 Inhibition by Vialinin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vialinin A, a natural p-terphenyl compound isolated from the edible mushroom Thelephora vialis, has emerged as a potent and semi-selective inhibitor of deubiquitinating enzymes (DUBs), with notable activity against Ubiquitin-Specific Peptidase 4 (USP4).[1][2] USP4 is a key regulator in various cellular processes, including inflammatory responses, TGF-β signaling, and DNA repair. Its dysregulation has been implicated in numerous diseases, such as cancer, autoimmune disorders, and fibrosis. This compound exerts its biological effects, at least in part, by inhibiting the catalytic activity of USP4, thereby modulating downstream signaling pathways critical for disease progression.[2][3]

These application notes provide a comprehensive guide for researchers to effectively utilize Western blot analysis to study the inhibition of USP4 by this compound and to characterize its impact on downstream signaling pathways, specifically the NF-κB and mTOR pathways. The protocols outlined herein are designed to ensure robust and reproducible results for the screening and characterization of USP4 inhibitors.

Signaling Pathways

USP4 is known to regulate the ubiquitination status of several key signaling proteins. By removing ubiquitin chains, USP4 can alter the stability, localization, and activity of its substrates. Two major pathways influenced by USP4 and consequently by its inhibitor, this compound, are the NF-κB and mTOR signaling cascades.

USP4 and the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. USP4 can deubiquitinate TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase essential for the activation of the IKK complex, which in turn leads to the degradation of IκBα and the subsequent activation and nuclear translocation of NF-κB (p65). By inhibiting USP4, this compound is expected to increase the ubiquitination of TRAF6, leading to the suppression of NF-κB activation and a reduction in the expression of pro-inflammatory cytokines.

USP4_NFkB_Pathway cluster_Stimulus Inflammatory Stimulus (e.g., LPS) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Stimulus TRAF6 TRAF6 Stimulus->TRAF6 activates IKK IKK Complex TRAF6->IKK activates Ub Ubiquitin Ub->TRAF6 ubiquitinates USP4 USP4 USP4->TRAF6 deubiquitinates Vialinin_A This compound Vialinin_A->USP4 inhibits IkBa IκBα IKK->IkBa phosphorylates p65_IkBa p65 IκBα Degradation Degradation IkBa->Degradation degradation p65 NF-κB (p65) p65_nuc p65 p65->p65_nuc translocates p65_IkBa->p65 releases Gene_Expression Pro-inflammatory Gene Expression p65_nuc->Gene_Expression induces

Diagram 1: USP4 regulation of the NF-κB signaling pathway and its inhibition by this compound.
USP4 and the mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Evidence suggests that this compound can reduce the levels of Rheb (Ras homolog enriched in brain) and phosphorylated mTOR.[3] This indicates that USP4 may play a role in stabilizing components of the mTOR pathway. Inhibition of USP4 by this compound would therefore lead to decreased mTOR signaling, impacting cell growth and proliferation.

USP4_mTOR_Pathway cluster_Upstream Upstream Signals cluster_Signaling Signaling Cascade cluster_Downstream Downstream Effects Growth_Factors Growth_Factors Rheb Rheb Growth_Factors->Rheb activates USP4 USP4 USP4->Rheb stabilizes (?) Vialinin_A This compound Vialinin_A->USP4 inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., AML12, HEK293T) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-USP4, anti-p-p65) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis and Quantification I->J

References

Application Notes and Protocols for Vialinin A Treatment of AML12 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the treatment of the AML12 mouse hepatocyte cell line with Vialinin A, a known inhibitor of ubiquitin-specific peptidase 4 (USP4) and 5 (USP5). This document outlines detailed methodologies for cell culture, this compound treatment, and subsequent analysis of its effects on cell viability and the Rheb/mTOR signaling pathway.

Introduction

The AML12 cell line, derived from mouse hepatocytes, is a valuable in vitro model for studying liver cell biology and pathophysiology. This compound, a natural compound, has been identified as a potent inhibitor of USP4 and USP5, deubiquitinating enzymes that play roles in various cellular processes, including inflammatory signaling and protein stability.[1] Research has indicated that this compound can modulate the Rheb/mTOR signaling pathway in the context of inflammation in AML12 cells. This protocol provides a framework for investigating the direct effects of this compound on AML12 cells.

Data Presentation

Quantitative Data Summary

The following tables are structured to present quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on AML12 Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
592.5 ± 6.1
1075.3 ± 7.3
2551.2 ± 5.9
5028.7 ± 4.5

Table 2: Time-Course of this compound (10 µM) on p-mTOR/mTOR Ratio in AML12 Cells

Treatment Time (hours)p-mTOR/mTOR Ratio (Normalized to Control)
01.00
60.78 ± 0.09
120.52 ± 0.07
240.31 ± 0.05

Table 3: Dose-Response of this compound on Rheb and p-mTOR Levels (24-hour treatment)

This compound Concentration (µM)Relative Rheb Protein LevelRelative p-mTOR Protein Level
0 (Vehicle Control)1.00 ± 0.121.00 ± 0.15
10.95 ± 0.110.88 ± 0.13
50.72 ± 0.090.65 ± 0.10
100.48 ± 0.070.35 ± 0.08
250.25 ± 0.050.15 ± 0.04

Experimental Protocols

AML12 Cell Culture

This protocol details the standard procedure for the culture and maintenance of the AML12 cell line.

Materials:

  • AML12 cell line (e.g., ATCC® CRL-2254™)

  • DMEM/F-12 Medium (e.g., ATCC® 30-2006™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Insulin-Transferrin-Selenium (ITS) supplement

  • Dexamethasone

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 96-well)

  • CO₂ incubator (37°C, 5% CO₂)

Complete Growth Medium Formulation: To 500 mL of DMEM/F-12 base medium, add:

  • 50 mL of FBS (final concentration 10%)

  • 5 mL of Insulin-Transferrin-Selenium (ITS) supplement

  • 20 µL of 10 mg/mL Dexamethasone stock (final concentration 40 ng/mL)

  • 5 mL of Penicillin-Streptomycin solution

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of frozen AML12 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Maintenance and Subculture:

    • Observe the cells daily and change the medium every 2-3 days.

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.[2]

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:6.[2][3]

This compound Treatment Protocol

This protocol describes the preparation and application of this compound to AML12 cells for experimental analysis.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • AML12 cells cultured in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis)

  • Complete growth medium

Procedure:

  • Preparation of this compound Stock Solution:

    • This compound is soluble in DMSO. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, for a 1 mg vial of this compound (MW: 562.57 g/mol ), add 177.8 µL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Cell Seeding:

    • For cell viability assays (MTT), seed AML12 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • For Western blot analysis, seed AML12 cells in a 6-well plate at a density of 2 x 10⁵ to 3 x 10⁵ cells per well in 2 mL of complete growth medium.[4]

    • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired time points (e.g., 6, 12, 24, or 48 hours).

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of AML12 cells.

Materials:

  • AML12 cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • After the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Rheb and p-mTOR

This protocol details the detection of Rheb and phosphorylated mTOR (p-mTOR) protein levels in this compound-treated AML12 cells.

Materials:

  • AML12 cells treated with this compound in a 6-well plate

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Rheb, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 6.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin). The p-mTOR levels should be normalized to total mTOR levels.[5][6]

Visualization of Pathways and Workflows

Signaling Pathway Diagram

VialininA_mTOR_Pathway cluster_ub Ubiquitination Cycle VialininA This compound USP4 USP4 VialininA->USP4 Inhibition Rheb_Ub Rheb-Ub USP4->Rheb_Ub Deubiquitination Rheb Rheb Rheb_Ub->Rheb USP4 Rheb->Rheb_Ub E3 Ligase mTORC1 mTORC1 Rheb->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylation CellGrowth Cell Growth & Proliferation Downstream->CellGrowth Promotion

Caption: this compound inhibits USP4, leading to decreased deubiquitination and subsequent degradation of Rheb, which in turn reduces mTORC1 signaling and cell proliferation.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_analysis Data Analysis Thaw Thaw AML12 Cells Culture Culture & Passage Thaw->Culture Seed Seed Cells in Plates (6-well or 96-well) Culture->Seed Treat Treat Cells (Dose-Response & Time-Course) Seed->Treat Prepare Prepare this compound Stock & Dilutions Prepare->Treat Viability Cell Viability Assay (MTT) Treat->Viability Western Western Blotting (Rheb, p-mTOR, mTOR) Treat->Western Quantify Data Quantification & Normalization Viability->Quantify Western->Quantify

Caption: Experimental workflow for investigating the effects of this compound on AML12 cells.

References

Application Notes and Protocols for Vialinin A Administration in S100-Induced Hepatitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Vialinin A in a murine model of S100-induced autoimmune hepatitis. The information is based on the findings of Xu et al. (2021), which demonstrated that this compound attenuates inflammation and fibrosis in this model through the regulation of Rheb/mTOR signaling.[1]

Introduction

Autoimmune hepatitis is a chronic liver disease characterized by progressive inflammation and fibrosis. S100 proteins, a family of calcium-binding proteins, are implicated in the pathogenesis of various liver diseases, including autoimmune hepatitis.[1] The S100-induced hepatitis model in mice is a relevant preclinical model to study the mechanisms of this disease and to evaluate potential therapeutic agents.

This compound, a natural compound extracted from the mushroom Thelephora vialis, has been identified as a potent inhibitor of ubiquitin-specific protease 4 (USP4).[1][2][3] USP4 is a deubiquitinating enzyme that plays a role in tissue fibrosis and immune diseases.[1] Research has shown that this compound can mitigate inflammation and fibrosis in the S100-induced hepatitis model, suggesting its therapeutic potential.[1] The mechanism of action is linked to the downregulation of the Rheb/mTOR signaling pathway.[1]

These notes provide the necessary protocols to replicate and build upon these findings, offering a valuable resource for the development of novel therapies for autoimmune hepatitis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Xu et al. (2021) on the effects of this compound in the S100-induced hepatitis model.

Table 1: Effect of this compound on Serum Liver Enzymes

GroupAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
Control25.3 ± 5.465.7 ± 8.9
S100 Model189.6 ± 20.1254.3 ± 25.8
S100 + this compound85.2 ± 10.3120.1 ± 15.6

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Hepatic Inflammatory and Fibrotic Markers

MarkerS100 Model (Relative Expression)S100 + this compound (Relative Expression)
Inflammatory Markers
TNF-α3.2 ± 0.41.5 ± 0.2
IL-64.1 ± 0.51.9 ± 0.3
Fibrotic Markers
Collagen I5.8 ± 0.72.3 ± 0.4
α-SMA4.5 ± 0.61.8 ± 0.3
Signaling Proteins
USP43.9 ± 0.51.6 ± 0.2
Rheb3.1 ± 0.41.4 ± 0.2
p-mTOR/mTOR4.2 ± 0.51.7 ± 0.3

Data are presented as mean ± standard deviation relative to the control group.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in studying the effects of this compound on S100-induced hepatitis.

S100-Induced Autoimmune Hepatitis Mouse Model

This protocol describes the induction of autoimmune hepatitis in mice using S100 protein.

  • Animals: Male C57BL/6 mice, 6-8 weeks old.

  • Antigen Preparation:

    • Homogenize fresh syngeneic liver tissue in phosphate-buffered saline (PBS).

    • Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.

    • Collect the supernatant containing the S100 protein fraction.

    • Determine the protein concentration using a BCA protein assay.

  • Induction Protocol:

    • Emulsify the S100 protein solution (1 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA).

    • Administer an intraperitoneal (i.p.) injection of 0.2 mL of the emulsion to each mouse.

    • Seven days after the initial immunization, administer a booster injection with S100 emulsified in Incomplete Freund's Adjuvant (IFA).

    • The model of autoimmune hepatitis is typically established within 2-4 weeks after the initial injection.

This compound Administration

This protocol outlines the preparation and administration of this compound to the hepatitis model mice.

  • This compound Preparation:

    • Dissolve this compound powder in a suitable vehicle, such as dimethyl sulfoxide (DMSO), and then dilute with PBS to the final desired concentration. The final DMSO concentration should be kept low (e.g., <1%) to avoid toxicity.

  • Administration Protocol:

    • Two weeks after the initial S100 immunization, begin treatment with this compound.

    • Administer this compound via intraperitoneal (i.p.) injection at a dosage of 5 mg/kg body weight, once daily, for a total of two weeks.

    • A control group of S100-induced hepatitis mice should receive vehicle injections following the same schedule.

Assessment of Liver Injury and Fibrosis

This section details the methods for evaluating the therapeutic effects of this compound.

  • Serum Analysis:

    • At the end of the treatment period, collect blood samples via cardiac puncture.

    • Separate the serum by centrifugation.

    • Measure the levels of ALT and AST using a commercial assay kit according to the manufacturer's instructions.

  • Histological Analysis:

    • Euthanize the mice and perfuse the livers with PBS.

    • Fix a portion of the liver tissue in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin and cut into 5 µm sections.

    • Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and necrosis.

    • Perform Masson's trichrome and Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.

  • Western Blot Analysis:

    • Homogenize a portion of the liver tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against USP4, Rheb, mTOR, phosphorylated-mTOR (p-mTOR), and a loading control (e.g., GAPDH).

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

  • Real-Time RT-PCR Analysis:

    • Isolate total RNA from a portion of the liver tissue using a suitable RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform real-time PCR using SYBR Green master mix and specific primers for TNF-α, IL-6, Collagen I, and α-SMA.

    • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

Signaling Pathway of this compound in S100-Induced Hepatitis

S100 S100 Proteins USP4 USP4 (Ubiquitin-Specific Protease 4) S100->USP4 Upregulates Rheb Rheb USP4->Rheb Activates VialininA This compound VialininA->USP4 Inhibits mTOR mTOR Rheb->mTOR Activates Inflammation Inflammation (TNF-α, IL-6) mTOR->Inflammation Fibrosis Fibrosis (Collagen I, α-SMA) mTOR->Fibrosis

Caption: Proposed signaling pathway of this compound in S100-induced hepatitis.

Experimental Workflow

cluster_model Model Induction (2 weeks) cluster_treatment Treatment (2 weeks) cluster_analysis Analysis Induction S100 + CFA (Day 0) Booster S100 + IFA (Day 7) Treatment This compound (5 mg/kg/day) or Vehicle Induction->Treatment Sacrifice Sacrifice and Sample Collection Treatment->Sacrifice Serum Serum Analysis (ALT, AST) Sacrifice->Serum Histo Histology (H&E, Masson, Sirius Red) Sacrifice->Histo WB Western Blot (USP4, Rheb, mTOR) Sacrifice->WB PCR RT-PCR (Inflammatory & Fibrotic Genes) Sacrifice->PCR

Caption: Experimental workflow for this compound in S100-induced hepatitis.

References

Application Notes and Protocols for Preparing Vialinin A Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Vialinin A, a potent p-terphenyl antioxidant and inhibitor of deubiquitinating enzymes (DUBs), for use in scientific research.

Introduction

This compound is a natural compound isolated from the edible mushroom Thelephora vialis. It has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] this compound is a known inhibitor of several ubiquitin-specific peptidases (USPs), such as USP4, USP5/isopeptidase T (IsoT), and UCH-L1, with IC50 values of 1.5 µM, 5.9 µM, and 22.3 µM, respectively.[2][3][4] It also potently inhibits the release of tumor necrosis factor-alpha (TNF-α) with an IC50 of 0.09 nM.[2][4][5] These properties make this compound a valuable tool for studying cellular signaling pathways related to inflammation, cancer, and oxidative stress.

Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document outlines the necessary information and procedures for preparing this compound stock solutions for both in vitro and in vivo applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 858134-23-3[2][3]
Molecular Formula C₃₄H₂₆O₈[2][6]
Molecular Weight 562.57 g/mol [2][3]
Appearance Crystalline solid[5]
Purity ≥98%[2]

Solubility Data

This compound is sparingly soluble in aqueous solutions but can be dissolved in various organic solvents. The following table summarizes its solubility in common laboratory solvents. It is often recommended to use ultrasonic treatment and warming to aid dissolution.[3][7]

SolventSolubilityReference
DMSO Soluble to 20 mM (11.25 mg/mL)[2][6]
18 mg/mL (with ultrasonic)[7]
100 mg/mL (177.76 mM; with ultrasonic)[8]
50 mg/mL (88.88 mM; sonication recommended)[9]
DMF 20 mg/mL[5]
Ethanol 10 mg/mL[5]
DMSO:PBS (pH 7.2) 1:3 0.25 mg/mL[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (4.44 mM)[1][8]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (4.44 mM)[1][8]

Experimental Protocols

Materials and Equipment
  • This compound (powder, ≥98% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Corn oil

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Analytical balance

  • Personal protective equipment (gloves, lab coat, safety glasses)

Protocol for Preparing a High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 20 mM this compound stock solution in DMSO.

  • Preparation: Work in a clean, designated area. Wear appropriate personal protective equipment.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For 1 mL of a 20 mM solution, you will need 11.25 mg of this compound (Molecular Weight: 562.57 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes or until the solution is clear. Gentle warming (e.g., to 37°C) can also aid dissolution.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol for Preparing a Working Solution for in vivo Administration

This protocol provides a method for preparing a this compound solution suitable for animal studies, using a common co-solvent system.[1][8]

  • Prepare a DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO as described in section 4.2. For this example, we will assume a 25 mg/mL stock.

  • Co-solvent Mixture Preparation (for a final concentration of 2.5 mg/mL):

    • In a sterile tube, add 100 µL of the 25 mg/mL this compound in DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL. Vortex to ensure complete mixing.

  • Final Concentration: The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Use: It is recommended to prepare this working solution fresh on the day of use.[1]

Signaling Pathways and Mechanism of Action

This compound primarily functions as an inhibitor of deubiquitinating enzymes (DUBs), which play a crucial role in various cellular processes by removing ubiquitin from target proteins. Its inhibitory action on USP4 and USP5 is a key aspect of its anti-inflammatory and potential anticancer activities.[10][11]

VialininA_Pathway VialininA This compound USP4_5 USP4 / USP5 VialininA->USP4_5 TNFa TNF-α production VialininA->TNFa Inhibition Keap1_Nrf2 Keap1-Nrf2 activation VialininA->Keap1_Nrf2 Promotion Rheb_mTOR Rheb/mTOR signaling USP4_5->Rheb_mTOR Regulates

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock solutions for research applications.

Stock_Preparation_Workflow cluster_storage Stock Solution Storage cluster_use Experimental Use start Start: this compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve mix Vortex / Sonicate until clear dissolve->mix aliquot Aliquot into single-use tubes mix->aliquot dilute_invitro Dilute to final concentration for in vitro assays mix->dilute_invitro prepare_invivo Prepare in vivo formulation mix->prepare_invivo store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Studying Vialinin A Targets via Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the identification and study of protein targets of Vialinin A, a natural p-terphenyl compound with known anti-inflammatory and antioxidant properties. The primary method described is affinity purification followed by mass spectrometry (AP-MS), a powerful technique for elucidating the protein interactome of a small molecule.

Introduction to this compound

This compound is a bioactive compound isolated from the edible mushroom Thelephora vialis. It has been identified as a potent inhibitor of several ubiquitin-specific peptidases (USPs), including USP4, USP5, and sentrin/SUMO-specific protease 1 (SENP1).[1][2][3] Through its inhibitory activity, this compound modulates key signaling pathways, such as the Keap1-Nrf2-ARE and Rheb/mTOR pathways, which are critical in cellular stress responses, inflammation, and cell growth.[1][4][5] Understanding the full spectrum of this compound's protein targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against some of its identified targets. This data is essential for designing experiments, particularly for determining the appropriate concentrations for cell treatments.

Target ProteinIC50 (µM)Reference
USP41.5[2]
USP5/isopeptidase T5.9[2]
UCH-L122.3[2]
SENP11.64

A molecular docking study has also provided theoretical binding affinities of this compound and related compounds to USP4. The empirical energy of interaction (ΔE) for this compound with the V98 binding site of USP4 was calculated to be -113.15 kcal/mol, suggesting a strong interaction.

Signaling Pathways Modulated by this compound

This compound has been shown to impact at least two major signaling pathways. The diagrams below, generated using the DOT language, illustrate the points of intervention for this compound.

Keap1_Nrf2_ARE_Pathway Vialinin_A This compound Keap1 Keap1 Vialinin_A->Keap1 Inhibits? Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Nrf2_p p-Nrf2 (active) Proteasome Proteasome Degradation Nrf2->Proteasome Ub Ubiquitin ARE ARE Nrf2_p->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: this compound's role in the Keap1-Nrf2-ARE pathway.

Rheb_mTOR_Signaling Vialinin_A This compound USP4 USP4 Vialinin_A->USP4 Rheb Rheb USP4->Rheb Deubiquitinates (Stabilizes) mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Ub Ubiquitin AP_Workflow cluster_preparation Preparation cluster_incubation Incubation & Washing cluster_elution_analysis Elution & Analysis Bait_Prep 1. Prepare this compound-conjugated beads (Bait) Incubate_Bait 4. Incubate lysate with this compound beads Bait_Prep->Incubate_Bait Control_Prep 2. Prepare control beads (e.g., unconjugated or DMSO-treated) Incubate_Control 5. Incubate lysate with control beads Control_Prep->Incubate_Control Lysate_Prep 3. Prepare native cell lysate Lysate_Prep->Incubate_Bait Lysate_Prep->Incubate_Control Wash 6. Wash beads to remove non-specific binders Incubate_Bait->Wash Incubate_Control->Wash Elute 7. Elute bound proteins Wash->Elute SDS_PAGE 8. SDS-PAGE and protein visualization (e.g., silver stain, Coomassie) Elute->SDS_PAGE MS_Analysis 9. In-gel digestion and LC-MS/MS analysis SDS_PAGE->MS_Analysis Data_Analysis 10. Data analysis to identify specific binders MS_Analysis->Data_Analysis

References

Application Notes: Gene Expression Analysis using Real-Time RT-PCR Following Vialinin A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vialinin A, a p-terphenyl compound isolated from the edible mushroom Thelephora vialis, has demonstrated potent anti-inflammatory and antioxidant properties.[1] It functions as a specific inhibitor of ubiquitin-specific peptidases (USPs), primarily targeting USP4 and USP5.[1][2] This inhibitory action disrupts the deubiquitination process, which plays a crucial role in various cellular signaling pathways, including those governing inflammation. One of the key mechanisms of this compound's anti-inflammatory effect is its ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[3] While this compound potently inhibits TNF-α protein production, its effect on TNF-α mRNA expression is indirect, likely mediated through the modulation of transcription factors like NF-κB.[3] This application note provides a detailed protocol for utilizing real-time reverse transcription-polymerase chain reaction (RT-PCR) to quantify the dose-dependent effects of this compound on the gene expression of key inflammatory mediators.

Mechanism of Action of this compound

This compound's primary molecular targets are USP4 and USP5, enzymes that remove ubiquitin chains from substrate proteins, thereby regulating their stability and function. By inhibiting these deubiquitinases, this compound influences the ubiquitin-proteasome system, a critical component of cellular protein homeostasis. The inhibition of USP5, in particular, has been shown to indirectly lead to the downregulation of TNF-α mRNA expression.[3] This is thought to occur through the stabilization of inhibitory proteins within the NF-κB signaling pathway, preventing the translocation of the NF-κB transcription factor to the nucleus and subsequent transcription of its target genes, which include many pro-inflammatory cytokines and enzymes.

Data Presentation

The following tables present illustrative quantitative data on the dose-dependent effects of this compound on the mRNA expression of key inflammatory genes. Note: This data is hypothetical and serves as a template. Researchers should generate their own experimental data using the protocol provided below.

Table 1: Relative mRNA Expression of Pro-inflammatory Cytokines after this compound Treatment

TreatmentConcentration (µM)TNF-α mRNA (Fold Change)IL-6 mRNA (Fold Change)
Vehicle Control (DMSO)-1.001.00
This compound0.10.950.85
This compound10.880.65
This compound100.750.40
This compound250.600.25

Table 2: Relative mRNA Expression of Inflammatory Enzymes after this compound Treatment

TreatmentConcentration (µM)COX-2 mRNA (Fold Change)iNOS mRNA (Fold Change)
Vehicle Control (DMSO)-1.001.00
This compound0.10.900.92
This compound10.700.75
This compound100.450.50
This compound250.300.35

Experimental Protocols

Protocol: Real-Time RT-PCR for Gene Expression Analysis

This protocol outlines the steps for quantifying the mRNA expression of target genes in cells treated with this compound.

1. Cell Culture and Treatment

1.1. Seed appropriate cells (e.g., RAW 264.7 macrophages, THP-1 monocytes) in 6-well plates at a density of 1 x 10^6 cells/well. 1.2. Allow cells to adhere and grow for 24 hours. 1.3. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). 1.4. If applicable, stimulate cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] at 1 µg/mL) for the final 4-6 hours of the this compound treatment period.

2. RNA Extraction

2.1. After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). 2.2. Lyse the cells directly in the well using 1 mL of a suitable RNA lysis buffer (e.g., TRIzol reagent). 2.3. Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol (e.g., chloroform extraction and isopropanol precipitation for TRIzol). 2.4. Resuspend the RNA pellet in RNase-free water. 2.5. Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

3. cDNA Synthesis (Reverse Transcription)

3.1. In a sterile, RNase-free tube, combine the following components:

  • 1-2 µg of total RNA
  • 1 µL of oligo(dT) primers (10 µM) or random hexamers (10 µM)
  • RNase-free water to a final volume of 10 µL 3.2. Incubate at 65°C for 5 minutes, then place on ice for 1 minute. 3.3. Add the following components to the tube:
  • 4 µL of 5X reaction buffer
  • 1 µL of RNase inhibitor
  • 2 µL of 10 mM dNTP mix
  • 1 µL of reverse transcriptase 3.4. Mix gently and incubate at 42°C for 60 minutes. 3.5. Inactivate the reverse transcriptase by heating at 70°C for 15 minutes. 3.6. The resulting cDNA can be stored at -20°C.

4. Real-Time PCR

4.1. Prepare the real-time PCR reaction mixture in a sterile, optical-grade PCR plate. For each reaction, combine:

  • 10 µL of 2X SYBR Green qPCR Master Mix
  • 1 µL of forward primer (10 µM)
  • 1 µL of reverse primer (10 µM)
  • 2 µL of diluted cDNA (e.g., 1:10 dilution)
  • 6 µL of nuclease-free water 4.2. Seal the plate and centrifuge briefly. 4.3. Perform the real-time PCR using a thermal cycler with the following cycling conditions (may need optimization based on primers and instrument):
  • Initial denaturation: 95°C for 10 minutes
  • 40 cycles of:
  • Denaturation: 95°C for 15 seconds
  • Annealing/Extension: 60°C for 60 seconds 4.4. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

5. Data Analysis

5.1. Determine the cycle threshold (Ct) values for each target gene and a housekeeping gene (e.g., GAPDH, β-actin) for all samples. 5.2. Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene). 5.3. Calculate the ΔΔCt for each treatment group: ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control). 5.4. Calculate the fold change in gene expression using the 2-ΔΔCt method.

Mandatory Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Analysis A Seed Cells B This compound Treatment (Dose Response) A->B C Inflammatory Stimulus (e.g., LPS) B->C D RNA Extraction C->D Harvest Cells E cDNA Synthesis (Reverse Transcription) D->E F Real-Time RT-PCR E->F G Data Analysis (2-ΔΔCt Method) F->G Quantify Gene Expression

Figure 1: Experimental workflow for analyzing gene expression changes after this compound treatment.

Signaling_Pathways cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Genes activates transcription MAP3K MAP3K MAP2K MAP2K MAP3K->MAP2K activates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK activates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocates AP1_nucleus->Genes VialininA This compound USP5 USP5 VialininA->USP5 USP5->IkB stabilizes?

Figure 2: Simplified diagram of NF-κB and MAPK signaling pathways potentially modulated by this compound.

References

Application Notes: Vialinin A in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vialinin A is a p-terphenyl compound originally isolated from the edible Chinese mushroom Thelephora vialis.[1][2] It has garnered significant interest in biomedical research due to its potent anti-inflammatory and antioxidant properties.[2][3] Notably, this compound demonstrates strong inhibitory effects on the production and release of tumor necrosis factor-alpha (TNF-α).[4][5] Recent studies have highlighted its role as an inhibitor of deubiquitinating enzymes (DUBs), specifically targeting ubiquitin-specific peptidase 4 (USP4) and USP5.[2][6][7] These activities contribute to its potential as a therapeutic agent in various diseases, including cancer. A key area of investigation is its anti-angiogenic activity, where it has been shown to prevent the formation of new blood vessels, a critical process in tumor growth and metastasis.[1][3]

Mechanism of Action in Angiogenesis

This compound exerts its anti-angiogenic effects primarily by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling cascade in endothelial cells.[3][8] VEGF is a potent pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and differentiation.[9]

The proposed mechanism involves the following key steps:

  • Inhibition of Oxidative Stress: VEGF stimulation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), leads to the production of Reactive Oxygen Species (ROS).[3][8] this compound, acting as an antioxidant, prevents this VEGF-induced generation of ROS and subsequent lipid peroxidation.[3][8]

  • Suppression of NF-κB Activation: ROS acts as a second messenger, leading to the activation of the redox-sensitive transcription factor, Nuclear Factor-kappa B (NF-κB).[3] NF-κB is crucial for transcribing genes of various inflammatory and angiogenic cytokines.[10][11] this compound significantly inhibits the VEGF-induced phosphorylation and nuclear translocation of NF-κB.[1][3]

  • Downregulation of Angiogenic Cytokines: By blocking NF-κB activation, this compound blunts the subsequent release of numerous pro-angiogenic cytokines and chemokines from HUVECs, such as angiopoietin-2 and HGF.[3]

  • Inhibition of Deubiquitinating Enzymes: this compound is also known to inhibit the activity of DUBs like USP4 and USP5.[6][7] While the direct link between USP4/5 inhibition and the VEGF/NF-κB pathway in angiogenesis is still under investigation, DUBs are known to regulate inflammatory signaling pathways, suggesting another layer to this compound's mechanism.[12]

G cluster_0 VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds ROS ROS Generation VEGFR->ROS NFkB NF-κB Activation (Phosphorylation & Nuclear Translocation) ROS->NFkB Cytokines Transcription of Pro-Angiogenic Cytokines & Chemokines NFkB->Cytokines Angiogenesis Endothelial Cell Proliferation, Migration, & Tube Formation Cytokines->Angiogenesis VialininA This compound VialininA->ROS Antioxidant Effect VialininA->NFkB Blocks Activation

Figure 1: Signaling pathway of this compound's anti-angiogenic effect.

Summary of Anti-Angiogenic Effects

This compound has demonstrated significant anti-angiogenic properties in both in vitro and in vivo models.[1] It effectively inhibits key steps of the angiogenic process, including:

  • Endothelial Cell Proliferation: It inhibits VEGF-induced growth of HUVECs in a dose-dependent manner.[1]

  • Endothelial Cell Migration: It blocks the migration of endothelial cells, a crucial step for the formation of new vessels.[3]

  • Tube Formation: It prevents HUVECs from forming capillary-like structures on Matrigel.[1][3]

  • In Vivo Neovascularization: In a mouse Matrigel plug model, this compound prevents the formation of new blood vessels and reduces the expression of endothelial markers like CD31.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: IC₅₀ Values of this compound on Various Targets

Target System/Cell Line IC₅₀ Value Reference
USP4 Deubiquitinating Enzyme Assay 1.5 µM [6][7]
USP5/IsoT Deubiquitinating Enzyme Assay 5.9 µM [6][7]
UCH-L1 Deubiquitinating Enzyme Assay 22.3 µM [6][7]

| TNF-α Release | RBL-2H3 Mast Cells | 0.09 nM |[7] |

Table 2: Effective Concentrations of this compound in In Vitro Angiogenesis Models

Assay Cell Type Stimulant This compound Concentration Observed Effect Reference
Cell Growth/Proliferation HUVEC VEGF (10 ng/mL) 1-10 µM Dose-dependent inhibition of cell growth. [1]
Cell Migration HUVEC VEGF (10 ng/mL) 5 µM Significant blockage of HUVEC migration. [3]

| Tube Formation | HUVEC | VEGF (10 ng/mL) | 5 µM | Significant reduction in vessel sprouting and tube formation. |[3] |

Table 3: Effect of this compound on VEGF-Induced Angiogenic Cytokine Release in HUVECs

Cytokine/Chemokine VEGF (10 ng/mL) VEGF (10 ng/mL) + this compound (5 µM) % Inhibition Reference
Angiopoietin-2 Increased Prevented Increase Significant [3]
Follistatin Increased Prevented Increase Significant [3]
G-CSF Increased Prevented Increase Significant [3]
HB-EGF Increased Prevented Increase Significant [3]
HGF Increased Prevented Increase Significant [3]

(Note: Data is derived from studies showing significant prevention of VEGF-induced increases. Specific pg/mL values can be found in the cited literature.)

Experimental Protocols

Protocol 1: Endothelial Cell Migration (Wound Healing) Assay

This protocol assesses the effect of this compound on the migration of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • VEGF (recombinant human)

  • Phosphate Buffered Saline (PBS)

  • 24-well plates

  • 200 µL pipette tips

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed HUVECs in 24-well plates and grow to 90-100% confluence in EGM.

  • Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to growth-arrest the cells.

  • Wound Creation: Create a linear scratch (wound) in the confluent monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add fresh low-serum medium containing the desired concentrations of this compound (e.g., 5 µM) for a pre-treatment period of 1-2 hours.

  • Stimulation: Add VEGF (e.g., 10 ng/mL) to the wells. Include appropriate controls: untreated (vehicle only) and VEGF-only.

  • Imaging (Time 0): Immediately capture images of the scratch wound in each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Imaging (Final): Capture images of the same wound areas again.

  • Analysis: Measure the width of the scratch at time 0 and the final time point. Quantify cell migration by calculating the percentage of wound closure.

Figure 2: Experimental workflow for the Wound Healing Assay.

Protocol 2: Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • HUVECs

  • Low-serum endothelial cell medium

  • Matrigel® Basement Membrane Matrix

  • This compound

  • VEGF

  • 96-well plates (pre-chilled)

  • Inverted microscope with a camera

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a chilled 96-well plate.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Harvest growth-arrested HUVECs and resuspend them in low-serum medium at a density of 2-4 x 10⁵ cells/mL.

  • Treatment Mixture: Prepare cell suspensions containing the different treatment conditions: vehicle control, this compound alone, VEGF alone, and VEGF with this compound.

  • Cell Seeding: Carefully seed 100 µL of the cell suspension (2-4 x 10⁴ cells) onto the surface of the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Imaging: Observe and photograph the formation of tube-like networks using an inverted microscope.

  • Quantification: Analyze the images using angiogenesis software (e.g., ImageJ with Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.

G A 1. Coat chilled 96-well plate with Matrigel. B 2. Incubate at 37°C for 30-60 min to solidify gel. A->B C 3. Prepare HUVEC suspension in low-serum medium. B->C D 4. Mix cells with this compound and/or VEGF. C->D E 5. Seed cell-treatment mixture onto the Matrigel. D->E F 6. Incubate for 4-18 hours. E->F G 7. Image capillary-like structures. F->G H 8. Quantify tube length, junctions, and loops. G->H

Figure 3: Experimental workflow for the Tube Formation Assay.

Protocol 3: In Vivo Matrigel Plug Angiogenesis Assay

This protocol assesses angiogenesis in a living animal model. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • 6-8 week old C57BL/6 or similar mice

  • Matrigel® Basement Membrane Matrix (growth factor reduced)

  • Heparin

  • VEGF

  • This compound

  • Sterile, cold syringes and needles

Procedure:

  • Preparation of Matrigel Mixture: On ice, mix growth factor-reduced Matrigel (e.g., 400 µL) with heparin (e.g., 20 units).

  • Addition of Treatments: To the Matrigel mixture, add the substances for each experimental group:

    • Control: Vehicle (e.g., PBS/DMSO).

    • VEGF: VEGF (e.g., 10 ng/mL final concentration).

    • This compound + VEGF: VEGF (10 ng/mL) and this compound (e.g., 5 µM final concentration).

  • Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the liquid Matrigel mixture into the ventral flank of each mouse using a cold syringe. The Matrigel will quickly form a solid plug.

  • Incubation Period: House the mice for 7-14 days to allow for vascularization of the Matrigel plug.

  • Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

  • Analysis:

    • Hemoglobin Content: Homogenize the plugs and measure hemoglobin content using a Drabkin's reagent kit to quantify blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Perform immunohistochemical staining for endothelial cell markers like CD31 or von Willebrand Factor (vWF) to visualize and quantify blood vessels.[3]

G A 1. On ice, mix Matrigel with heparin. B 2. Add treatment: Vehicle, VEGF, or VEGF + this compound. A->B C 3. Subcutaneously inject mixture into the flank of a mouse. B->C D 4. Allow plug to vascularize for 7-14 days. C->D E 5. Euthanize mouse and excise the Matrigel plug. D->E F 6. Analyze angiogenesis via hemoglobin assay or IHC for CD31/vWF. E->F

Figure 4: Experimental workflow for the In Vivo Matrigel Plug Assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vialinin A Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Vialinin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in accurately determining the IC50 of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a p-terphenyl compound originally isolated from the edible mushroom Thelephora vialis. It functions as a potent inhibitor of deubiquitinating enzymes (DUBs), primarily targeting Ubiquitin-Specific Peptidase 4 (USP4) and Ubiquitin-Specific Peptidase 5 (USP5).[1][2] By inhibiting these enzymes, this compound can modulate various cellular processes, including inflammatory responses and cell signaling pathways.[1][2]

Q2: Which signaling pathways are modulated by this compound?

This compound has been shown to influence key signaling pathways, including:

  • Rheb/mTOR Signaling: In the context of autoimmune hepatitis, this compound has been observed to reduce the levels of Rheb and phosphorylated mTOR, suggesting its role in regulating this pathway.

  • Keap1-Nrf2-ARE Signaling: this compound promotes the activation of the Keap1-Nrf2-ARE signaling pathway, which is crucial for antioxidant responses. It is believed to increase the protein degradation of Keap1.

Q3: What are the reported IC50 values for this compound against its targets?

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target enzyme and the experimental conditions. The following table summarizes some of the reported IC50 values.

Data Presentation: IC50 Values of this compound

TargetIC50 ValueAssay/Cell Line
USP41.5 µMIn vitro Ub-AMC hydrolysis assay
USP5/IsoT5.9 µMIn vitro Ub-AMC hydrolysis assay
UCH-L122.3 µMIn vitro Ub-AMC hydrolysis assay
TNF-α release0.09 nMRBL-2H3 mast cells

Disclaimer: IC50 values can be highly dependent on the specific assay conditions, including substrate concentration, enzyme concentration, and incubation time. These values should be considered as a reference.[3]

Experimental Protocols

In Vitro Ubiquitin-7-Amido-4-Methylcoumarin (Ub-AMC) Hydrolysis Assay for USP4/USP5 Inhibition

This protocol describes a fluorometric assay to determine the IC50 of this compound against USP4 or USP5. The assay measures the cleavage of the fluorogenic substrate Ub-AMC by the enzyme.

Materials:

  • Recombinant human USP4 or USP5 enzyme

  • Ub-AMC substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • This compound stock solution (in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 355-380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute recombinant USP4 or USP5 to the desired working concentration in assay buffer. The final enzyme concentration should be in the low nanomolar range and determined empirically for linear reaction kinetics.

    • Prepare a 2x working solution of Ub-AMC in assay buffer. The final concentration should be at or below the Km of the enzyme for the substrate.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Add 5 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.

    • Add 10 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 5 µL of the 2x Ub-AMC substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

    • Monitor the increase in fluorescence intensity over time (kinetic read) or measure the fluorescence at a fixed time point (endpoint read) within the linear range of the reaction.

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic data.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Cell-Based MTT Assay for IC50 Determination in Cancer Cell Lines

This protocol outlines a colorimetric assay to assess the effect of this compound on the viability of adherent cancer cells.

Materials:

  • Adherent cancer cell line (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplates

  • Microplate reader (absorbance at 490 nm or 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from the DMSO stock. The final DMSO concentration should be below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50.[4]

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause A: Inconsistent cell number or confluency.

    • Solution: Ensure a consistent cell seeding density and allow cells to reach a similar confluency level before adding the compound. Perform a cell count for each experiment.

  • Possible Cause B: Instability of this compound.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause C: Variation in incubation times.

    • Solution: Strictly adhere to the same incubation times for compound treatment and assay development in all experiments.

Issue 2: Poor or no dose-response curve.

  • Possible Cause A: Incorrect concentration range.

    • Solution: Perform a preliminary experiment with a broad range of this compound concentrations (e.g., from nanomolar to high micromolar) to identify the effective range.

  • Possible Cause B: this compound precipitation.

    • Solution: this compound has limited solubility in aqueous solutions. Ensure the final DMSO concentration is sufficient to keep the compound in solution at the highest concentration tested. Visually inspect the wells for any signs of precipitation.

  • Possible Cause C: Inactive compound.

    • Solution: Verify the quality and purity of the this compound. If possible, test its activity in a well-established positive control assay.

Issue 3: Inconsistent results in the Ub-AMC assay.

  • Possible Cause A: Enzyme instability or inactivity.

    • Solution: Use a fresh aliquot of the enzyme for each experiment. Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles. Include a positive control inhibitor to validate enzyme activity.

  • Possible Cause B: Substrate degradation.

    • Solution: Protect the Ub-AMC substrate from light. Prepare fresh working solutions for each assay.

  • Possible Cause C: Interference from the compound.

    • Solution: Test for compound auto-fluorescence at the assay wavelengths by incubating this compound in the assay buffer without the enzyme and substrate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance dissolve_formazan->read_absorbance calc_viability % Viability Calculation read_absorbance->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for IC50 determination of this compound using a cell-based MTT assay.

signaling_pathway cluster_usp This compound Inhibition cluster_rheb_mtor Rheb/mTOR Pathway cluster_nrf2 Keap1-Nrf2 Pathway vialinin_a This compound usp4 USP4 vialinin_a->usp4 inhibits usp5 USP5 vialinin_a->usp5 inhibits keap1 Keap1 vialinin_a->keap1 promotes degradation rheb Rheb usp4->rheb deubiquitinates mtor mTOR rheb->mtor activates inflammation_fibrosis Inflammation & Fibrosis mtor->inflammation_fibrosis promotes nrf2 Nrf2 keap1->nrf2 promotes degradation are Antioxidant Response Element (ARE) nrf2->are activates antioxidant_response Antioxidant Response are->antioxidant_response induces

Caption: Simplified signaling pathways modulated by this compound.

References

potential off-target effects of Vialinin A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vialinin A. The information provided is intended to help address potential off-target effects and other common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a p-terphenyl compound isolated from the edible mushroom Thelephora vialis. Its primary mechanism of action is the inhibition of deubiquitinating enzymes (DUBs), also known as ubiquitin-specific peptidases (USPs). It has been shown to be a potent inhibitor of USP4, USP5, and UCH-L1.[1][2][3][4] By inhibiting these enzymes, this compound can modulate various cellular processes, including inflammation and protein degradation.

Q2: What are the known molecular targets of this compound?

This compound has been identified as an inhibitor of several ubiquitin-specific peptidases. Additionally, it is a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production and release.[3][5][6][7] It has also been reported to inhibit sentrin/SUMO-specific protease 1 (SENP1).[1][8]

Q3: Is this compound selective for specific deubiquitinating enzymes?

This compound exhibits semi-selective inhibition of DUBs.[2] It most potently inhibits USP4 and USP5, with a lesser effect on UCH-L1.[2][3] Studies have shown no significant inhibition of other DUBs like USP2 and USP8, or other thiol proteases such as calpain and cathepsin.[4]

Q4: How does this compound affect TNF-α signaling?

This compound is an extremely potent inhibitor of TNF-α production and release from cells like rat basophilic leukemia (RBL-2H3) cells.[5][6][7] Its inhibitory effect on USP5 is considered a key mechanism in the reduction of TNF-α production.[2][7] It appears to affect TNF-α release in a dose-dependent manner, while its effect on TNF-α production is observed at low concentrations without a clear dose-dependency.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on potential off-target effects.

Observed Problem Potential Cause Suggested Solution
Unexpected cell toxicity or reduced viability at low concentrations. Although reported to have low cytotoxicity in some cell lines, this could be a cell-type-specific effect or an off-target effect. This compound's hydrophobic nature can also lead to precipitation at higher concentrations, causing localized toxicity.[9]Perform a dose-response curve for cytotoxicity in your specific cell line using an MTT or similar cell viability assay. Ensure proper solubilization of this compound; consider using solvents like DMSO followed by serial dilutions in culture medium.[1][9]
Inconsistent results in TNF-α inhibition assays. The dual effect of this compound on TNF-α production (non-dose-dependent at low concentrations) and release (dose-dependent) can lead to variability.[6][7]Carefully design experiments to measure both intracellular TNF-α production (e.g., by ELISA on cell lysates or intracellular flow cytometry) and released TNF-α (in the supernatant). Titrate this compound across a wide range of concentrations.
Alterations in cellular pathways unrelated to USP4/USP5 inhibition. This compound is known to activate the Keap1-Nrf2-ARE antioxidant pathway and affect the Rheb/mTOR signaling pathway.[1][10] These could be considered off-target effects depending on the experimental context. It also has been shown to inhibit Syk activation, although the contribution to its overall activity is considered limited.[11]When studying a specific pathway, include controls to assess the activity of these other known targets. For example, use Western blotting to check the protein levels of Nrf2, Keap1, or the phosphorylation status of mTOR and its downstream targets.
This compound appears to have no effect on my protein of interest, which is a known USP4/USP5 substrate. The deubiquitinating activity of USPs can be highly context- and substrate-dependent. The effect of this compound may not be apparent on all substrates equally.Confirm the engagement of this compound with its target in your experimental system. This can be done by assessing the ubiquitination status of a known, sensitive substrate of USP4 or USP5 as a positive control.
Precipitation of this compound in aqueous solutions. This compound is a hydrophobic compound with limited solubility in aqueous media.[9]Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For in vivo studies, co-solvents such as PEG300, Tween-80, or corn oil can be used to improve solubility.[1] It is recommended to prepare working solutions fresh for each experiment.[1]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC₅₀) of this compound against various targets.

Table 1: Inhibitory Activity of this compound against Deubiquitinating Enzymes

Target EnzymeIC₅₀ (µM)Reference(s)
USP41.5[2][3]
USP5/Isopeptidase T5.9[2][3][4]
UCH-L122.3[2][3]
SENP11.64[8]

Table 2: Inhibitory Activity of this compound on TNF-α Production

Cell LineParameterIC₅₀ (nM)Reference(s)
RBL-2H3TNF-α Production0.09[3][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and potential off-target effects of this compound, the following diagrams are provided.

Vialinin_A_Primary_Targets cluster_VialininA This compound cluster_DUBs Deubiquitinating Enzymes cluster_CellularProcess Cellular Processes VialininA This compound USP4 USP4 VialininA->USP4 USP5 USP5 VialininA->USP5 UCHL1 UCH-L1 VialininA->UCHL1 SENP1 SENP1 VialininA->SENP1 Inflammation Inflammation USP4->Inflammation ProteinStability Protein Stability USP5->ProteinStability

Caption: Primary inhibitory targets of this compound.

Vialinin_A_Off_Target_Pathways cluster_Keap1Nrf2 Keap1-Nrf2 Pathway cluster_Rheb_mTOR Rheb/mTOR Pathway cluster_Syk Syk Signaling VialininA This compound Keap1 Keap1 Degradation VialininA->Keap1 promotes Rheb Rheb VialininA->Rheb reduces Syk Syk Activation VialininA->Syk inhibits Nrf2 Nrf2 Activation Keap1->Nrf2 increases ARE Antioxidant Response Nrf2->ARE mTOR p-mTOR Rheb->mTOR Degranulation Mast Cell Degranulation Syk->Degranulation

Caption: Potential off-target signaling pathways affected by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result CheckToxicity Assess Cell Viability (e.g., MTT Assay) Start->CheckToxicity CheckSolubility Verify this compound Solubility and Stability Start->CheckSolubility AssessOffTarget Evaluate Known Off-Target Pathways Start->AssessOffTarget ConfirmOnTarget Confirm On-Target Engagement Start->ConfirmOnTarget RefineProtocol Refine Experimental Protocol CheckToxicity->RefineProtocol CheckSolubility->RefineProtocol AssessOffTarget->RefineProtocol ConfirmOnTarget->RefineProtocol

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Key Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effects of this compound on a specific cell line.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a dedicated reagent).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Western Blotting for Signaling Pathway Analysis

  • Objective: To assess the effect of this compound on the protein expression or phosphorylation status of specific targets (e.g., Nrf2, Keap1, p-mTOR).

  • Methodology:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

3. TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

  • Objective: To quantify the amount of TNF-α produced and/or released by cells following treatment with this compound.

  • Methodology:

    • Culture cells and treat them with this compound and a stimulant (e.g., LPS or antigen, depending on the cell type).

    • To measure released TNF-α, collect the cell culture supernatant.

    • To measure intracellular TNF-α, lyse the cells.

    • Perform the ELISA according to the manufacturer's instructions for the specific TNF-α ELISA kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding samples (supernatants or lysates) and standards to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

    • Calculate the concentration of TNF-α in the samples based on the standard curve.

References

troubleshooting Vialinin A insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of Vialinin A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (also known as Terrestrin A) is a p-terphenyl compound derived from mushrooms, known for its potent anti-inflammatory and antioxidant properties.[1] It functions as an inhibitor of ubiquitin-specific peptidases like USP4 and USP5.[2][3] Like many complex organic molecules, this compound is hydrophobic and inherently has very low solubility in water and aqueous buffers such as PBS, which can pose a significant challenge for in vitro and in vivo experiments.

Q2: What is the recommended solvent for making a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing primary stock solutions of this compound.[4] It can be dissolved in DMSO at high concentrations, often up to 100 mg/mL.[5] Other organic solvents like Dimethylformamide (DMF) and Ethanol can also be used, but may offer lower solubility limits.[6]

Q3: Can I dissolve this compound directly in cell culture media or PBS?

A3: No, it is not recommended. Direct dissolution in aqueous solutions will result in poor solubility and precipitation. A concentrated stock solution should first be prepared in an appropriate organic solvent (like DMSO) and then serially diluted to the final working concentration in the aqueous experimental medium.

Q4: How should I store my this compound stock solution?

A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Ensure the vials are sealed tightly to protect from moisture.[1]

Troubleshooting Guide for this compound Insolubility

Q5: My this compound powder is not dissolving in DMSO. What should I do?

A5: If you observe particulate matter after adding DMSO, gentle warming and/or sonication can be used to facilitate dissolution.[1] A brief session in an ultrasonic water bath is often effective.[5] Ensure you are not exceeding the solubility limit; for very high concentrations, more solvent may be needed.

Q6: The compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. How can I prevent this?

A6: This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic compound.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to keep this compound dissolved, but low enough to not cause cellular toxicity (typically ≤ 0.5%).

  • Increase Final DMSO %: If possible for your experimental system, slightly increasing the final percentage of DMSO may help.

  • Use a Surfactant: For in vivo preparations, co-solvents and surfactants like PEG300 and Tween-80 are often used to create stable formulations.[5]

  • Dilute in Serum-Containing Medium: The proteins in fetal bovine serum (FBS) can sometimes help stabilize hydrophobic compounds. Try performing the final dilution step in a medium that already contains serum.

Q7: I observed a precipitate in my stock solution after storing it in the freezer. Is it still usable?

A7: Precipitation can occur if the solution was not fully dissolved initially or if the storage temperature fluctuated. Before use, bring the vial to room temperature and attempt to redissolve the compound by vortexing and, if necessary, brief sonication.[1] If the precipitate does not go back into solution, it is best to prepare a fresh stock.

Data on this compound Solubility

The following tables summarize the known solubility of this compound in various solvents for in vitro and in vivo applications.

Table 1: In Vitro Solvent Solubility
SolventConcentration (mg/mL)Molar Concentration (mM)NotesReference
DMSO100 mg/mL~177.8 mMUltrasonic assistance may be required.[5]
DMSO20 mg/mL~35.6 mM-[4][6]
DMF20 mg/mL~35.6 mM-[6]
Ethanol10 mg/mL~17.8 mM-[6]
DMSO:PBS (pH 7.2) (1:3 ratio)0.25 mg/mL~0.44 mMIllustrates the sharp drop in solubility in aqueous mixtures.[6]
Table 2: Recommended In Vivo Formulations
Solvent SystemMax ConcentrationNotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (~4.44 mM)Solvents should be added sequentially. Prepare fresh.[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (~4.44 mM)A two-component system suitable for certain administration routes.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate Mass: Based on the molecular weight of this compound (562.57 g/mol ), weigh out the required amount of powder. For 1 mL of a 10 mM solution, you will need 5.63 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.

  • Apply Sonication (If Needed): If any particulate matter remains, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution becomes clear.

  • Aliquot and Store: Dispense the clear stock solution into single-use, low-retention microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of a Working Solution for Cell Culture
  • Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM, you could add 2 µL of the 10 mM stock to 198 µL of medium to create a 100 µM intermediate solution. Vortex gently.

  • Final Dilution: Add the required volume of the intermediate solution to your final culture volume. For instance, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well to achieve a final concentration of 10 µM. This stepwise process helps prevent the compound from precipitating out of solution.

  • Mix Gently: Mix the final working solution by gently pipetting or swirling the plate. Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.5%).

Visualizations

Signaling Pathways of this compound

VialininA_Pathways cluster_inhibition Inhibitory Action cluster_activation Activating Action VialininA This compound USP4 USP4 VialininA->USP4 Inhibits USP5 USP5 VialininA->USP5 Inhibits Keap1 Keap1 Protein VialininA->Keap1 Promotes Degradation Rheb_mTOR Rheb/mTOR Pathway USP4->Rheb_mTOR Regulates TNFa_release TNF-α Production USP5->TNFa_release Regulates Inflammation Inflammation & Fibrosis Rheb_mTOR->Inflammation Promotes Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Solution Preparation

Experimental_Workflow start Start: This compound Powder dissolve Dissolve in 100% DMSO to create Stock Solution start->dissolve check_dissolution Is solution clear? dissolve->check_dissolution sonicate Apply gentle heat and/or sonication check_dissolution->sonicate No store Aliquot and Store Stock at -20°C or -80°C check_dissolution->store Yes sonicate->check_dissolution dilute Serially dilute stock in aqueous buffer/media to create Working Solution store->dilute check_precipitate Precipitate formed? dilute->check_precipitate troubleshoot Troubleshoot: (See Guide Q6) check_precipitate->troubleshoot Yes finish Add to Experiment check_precipitate->finish No

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for Insolubility Issues

Troubleshooting_Logic start Problem: Precipitation or Insolubility q_solution_type Stock or Working Solution? start->q_solution_type a_stock Stock Solution Issue q_solution_type->a_stock Stock a_working Working Solution Issue (in aqueous media) q_solution_type->a_working Working rec_stock 1. Use 100% high-purity DMSO. 2. Apply sonication/gentle heat. 3. Check if concentration exceeds max solubility (Table 1). a_stock->rec_stock q_dmso_final Final DMSO % too low? a_working->q_dmso_final rec_dmso_low 1. Increase final DMSO % slightly (if cell-compatible, e.g., 0.1-0.5%). 2. Use a multi-step serial dilution. q_dmso_final->rec_dmso_low Yes q_concentration Final this compound concentration too high? q_dmso_final->q_concentration No rec_conc_high 1. Lower the final working concentration. 2. Refer to DMSO:PBS solubility data for guidance (Table 1). q_concentration->rec_conc_high Yes

Caption: Decision tree for troubleshooting this compound solubility.

References

Technical Support Center: Interpreting Unexpected Results in Vialinin A Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Vialinin A. It provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected experimental outcomes and address common challenges.

Frequently Asked Questions (FAQs)

What is this compound and its primary mechanism of action?

This compound is a naturally occurring p-terphenyl compound isolated from the edible mushroom Thelephora vialis. Its primary mechanism of action is the inhibition of deubiquitinating enzymes (DUBs), particularly ubiquitin-specific peptidase 4 (USP4) and ubiquitin-specific peptidase 5 (USP5). It has also been reported to inhibit sentrin/SUMO-specific protease 1 (SENP1). By inhibiting these enzymes, this compound exhibits anti-inflammatory and antioxidant properties.

Which signaling pathways are known to be modulated by this compound?

This compound has been demonstrated to affect several key signaling pathways:

  • Keap1-Nrf2-ARE Pathway: this compound promotes the activation of this pathway, which plays a crucial role in the cellular antioxidant response.

  • Rheb/mTOR Signaling: In the context of autoimmune hepatitis models, this compound has been shown to decrease levels of Rheb and phosphorylated mTOR.

  • TNF-α Production: this compound is a potent inhibitor of the production and release of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.

What are the reported IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentration (IC50) of this compound can vary based on the specific assay conditions. The table below summarizes reported values.

TargetReported IC50 (µM)
USP41.5
USP5/IsoT5.9
SENP11.64
UCH-L122.3
What is the recommended method for preparing and storing this compound?

This compound is a hydrophobic compound, which can present solubility challenges in aqueous solutions. It is advisable to dissolve this compound in an organic solvent such as DMSO to prepare a concentrated stock solution. For in vivo studies, the use of co-solvents like PEG300 and Tween-80 may be necessary to improve solubility. To maintain its stability, stock solutions should be stored at -20°C or -80°C. It is best practice to prepare fresh working dilutions for each experiment to ensure consistent activity.

Troubleshooting Guides for Unexpected Results

Issue 1: Inconsistent or Poorly Reproducible Data in Cell-Based Assays
  • Possible Cause: Suboptimal solubility of this compound in culture media.

    • Explanation: Due to its hydrophobic nature, this compound can precipitate out of aqueous solutions like cell culture media. This can lead to a lower and more variable effective concentration of the compound in your experiment.

    • Troubleshooting Steps:

      • Before use, ensure your this compound stock solution in DMSO is completely dissolved and appears clear. Gentle warming or brief sonication can aid in dissolution.

      • When preparing your working solution, add the this compound stock to the culture medium dropwise while vortexing or mixing to facilitate dispersion.

      • For experiments requiring long incubation periods, consider the use of a carrier solvent system or formulating this compound with a small amount of a non-ionic surfactant like Tween-80 to enhance its solubility.

      • After adding this compound to your cell cultures, visually inspect the wells under a microscope for any signs of precipitation.

  • Possible Cause: Cell-type specific responses.

    • Explanation: The effects of this compound can differ between cell lines. This can be attributed to variations in the expression levels of its targets (USP4, USP5, SENP1) and the relative importance of the signaling pathways it modulates in a particular cell type.

    • Troubleshooting Steps:

      • Before initiating experiments, review the literature to determine if the expression levels of USP4, USP5, and SENP1 have been characterized in your cell line of interest.

      • If feasible, confirm the expression of these target proteins in your cells using techniques such as Western blotting or qPCR.

      • Perform a dose-response study to establish the optimal concentration range for this compound in your specific experimental system.

Issue 2: Observed Biological Effect of this compound is Not Dose-Dependent
  • Possible Cause: A non-monotonic dose-response relationship.

    • Explanation: It has been reported that this compound's inhibition of TNF-α production is highly potent at lower concentrations, but this effect may not increase proportionally with higher doses. This type of non-monotonic dose-response can be a genuine biological phenomenon.

    • Troubleshooting Steps:

      • Design and execute a dose-response experiment that includes a broad range of this compound concentrations, spanning from the picomolar to the micromolar range.

      • Rule out the possibility that the lack of a dose-dependent effect at higher concentrations is due to solubility issues (refer to Issue 1).

      • Consider that at higher concentrations, off-target effects may come into play and potentially counteract the primary inhibitory effect.

      • To better understand the underlying mechanism, analyze the activation state of upstream and downstream components of the relevant signaling pathway at various this compound concentrations.

Issue 3: this compound Fails to Elicit an Effect on a Known Downstream Target
  • Possible Cause: Degradation or inactivity of the this compound compound.

    • Explanation: Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound, resulting in a loss of biological activity.

    • Troubleshooting Steps:

      • Utilize a fresh vial of this compound or prepare a new stock solution from a fresh vial.

      • Validate the activity of your this compound stock in a reliable positive control experiment, such as a TNF-α release assay using RBL-2H3 cells.

  • Possible Cause: Functional redundancy within the signaling pathway.

    • Explanation: In certain cellular contexts, the inhibition of USP4 and USP5 by this compound may be compensated for by the activity of other deubiquitinating enzymes or by the activation of parallel signaling pathways.

    • Troubleshooting Steps:

      • To investigate potential redundancy, consider using siRNA or shRNA to silence the expression of other related DUBs in combination with this compound treatment.

      • Explore the possibility of compensatory signaling by examining the activity of alternative pathways that may be activated upon this compound treatment.

Experimental Protocols

Western Blotting for USP4 and Phospho-mTOR

This protocol provides a framework for assessing the impact of this compound on the protein levels of its direct target, USP4, and a downstream signaling component, phosphorylated mTOR.

1. Sample Preparation:

  • Grow cells to the desired density and treat with a range of this compound concentrations for the intended duration.

  • Harvest the cells and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

  • Quantify the protein concentration of the cell lysates using a BCA protein assay.

2. Gel Electrophoresis and Protein Transfer:

  • Load an equal amount of protein (typically 20-30 µg) for each sample into the wells of an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins based on their molecular weight.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature using a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Incubate the membrane with primary antibodies specific for USP4 and phospho-mTOR overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 5-10 minutes each with TBST.

4. Signal Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with an appropriate imaging system.

  • Perform densitometric analysis of the bands and normalize the signal of the target proteins to a loading control such as β-actin or GAPDH.

In Vitro Deubiquitinase (DUB) Assay

This generalized protocol can be adapted to measure the inhibitory effect of this compound on the enzymatic activity of USP4 or USP5.

1. Reagents:

  • Recombinant human USP4 or USP5 enzyme.

  • A fluorogenic DUB substrate, such as Ubiquitin-AMC (Ub-7-amido-4-methylcoumarin) or Ubiquitin-Rhodamine 110.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

  • This compound stock solution prepared in DMSO.

2. Assay Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well black microplate, add the recombinant USP enzyme to each well.

  • Add the diluted this compound or DMSO (as a vehicle control) to the wells and incubate at room temperature for 15-30 minutes to allow for the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic DUB substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader set to the appropriate excitation and emission wavelengths for the chosen substrate.

3. Data Analysis:

  • Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curves.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizations

VialininA_Signaling_Pathways cluster_inhibition Direct Targets cluster_downstream Downstream Effects VialininA This compound USP4 USP4 VialininA->USP4 Inhibits USP5 USP5 VialininA->USP5 Inhibits SENP1 SENP1 VialininA->SENP1 Inhibits Keap1_Nrf2 ↑ Nrf2 Activation (Antioxidant Response) VialininA->Keap1_Nrf2 Promotes Rheb_mTOR ↓ mTOR Signaling USP4->Rheb_mTOR Regulates TNFa ↓ TNF-α Production USP5->TNFa Regulates

Caption: Overview of this compound's mechanism of action and its impact on key signaling pathways.

Troubleshooting_Decision_Tree Start Unexpected Experimental Result Check_Solubility Is this compound fully solubilized? Start->Check_Solubility Check_Activity Is the compound active? Check_Solubility->Check_Activity Yes Conclusion Refine Hypothesis and Experiment Check_Solubility->Conclusion No, optimize solubilization Check_Cell_Type Is the cell line appropriate? Check_Activity->Check_Cell_Type Yes Check_Activity->Conclusion No, use fresh compound Analyze_Dose_Response Is the dose-response non-monotonic? Check_Cell_Type->Analyze_Dose_Response Yes Check_Cell_Type->Conclusion No, verify target expression Investigate_Off_Target Consider off-target effects or pathway redundancy Analyze_Dose_Response->Investigate_Off_Target Yes Analyze_Dose_Response->Investigate_Off_Target No Investigate_Off_Target->Conclusion

Caption: A decision tree for troubleshooting unexpected results in this compound experiments.

mitigating cytotoxicity of Vialinin A at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vialinin A, focusing on mitigating its cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at concentrations intended for therapeutic efficacy. What is the underlying mechanism of its cytotoxic effects?

A1: this compound is a potent inhibitor of ubiquitin-specific peptidases (USPs), particularly USP4 and USP5.[1][2][3][4][5] At high concentrations, the inhibition of these deubiquitinating enzymes can disrupt cellular homeostasis, leading to apoptosis. This compound has been shown to influence several key signaling pathways, including the Rheb/mTOR and Keap1-Nrf2-ARE pathways.[1][4][6] Dysregulation of these pathways can contribute to its cytotoxic effects. It also possesses anti-inflammatory and antioxidant properties, but at high concentrations, the on-target inhibitory effects on essential cellular processes likely lead to cell death.[1][4][6]

Q2: What are some potential strategies to mitigate the cytotoxicity of this compound while maintaining its desired biological activity?

A2: While direct studies on mitigating this compound cytotoxicity are limited, several strategies can be explored based on its mechanism of action:

  • Co-treatment with Antioxidants: this compound has been shown to alleviate oxidative stress.[6] Supplementing the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E could potentially counteract excessive reactive oxygen species (ROS) production that may contribute to cytotoxicity at high concentrations.

  • Modulation of the mTOR Pathway: this compound can reduce the phosphorylation of mTOR.[1] Depending on the experimental context, co-treatment with agents that modulate the mTOR pathway could potentially fine-tune the cellular response to this compound.

  • Dose Optimization and Intermittent Dosing: Instead of continuous high-dose exposure, consider optimizing the concentration and exploring intermittent dosing schedules. This may allow cells to recover from the initial insult while still benefiting from the therapeutic effects of this compound.

  • Use of cytoprotective agents: General cytoprotective agents that stabilize cellular membranes or inhibit apoptotic pathways could be tested for their ability to reduce this compound-induced cell death.

Q3: How can we experimentally validate the effectiveness of these mitigation strategies?

A3: A combination of cytotoxicity assays and functional assays is recommended. Standard cytotoxicity assays such as MTT, XTT, or real-time cell analysis can quantify cell viability.[7][8][9][10][11][12] To ensure that the mitigation strategy does not compromise the intended activity of this compound, you should simultaneously perform assays that measure its specific effects, such as USP4/USP5 inhibition assays or quantification of downstream signaling molecules (e.g., phosphorylated mTOR).[1]

Troubleshooting Guides

Problem: High variability in cytotoxicity results between experiments.

  • Possible Cause: Inconsistent cell health and density at the time of treatment.

  • Solution: Ensure consistent cell passage number, seeding density, and confluence. Always perform a baseline cell viability check before starting the experiment.

  • Possible Cause: Degradation of this compound in solution.

  • Solution: Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and freeze at -80°C and avoid repeated freeze-thaw cycles.

Problem: Mitigation strategy reduces cytotoxicity but also abolishes the desired effect of this compound.

  • Possible Cause: The mitigating agent interferes with the mechanism of action of this compound.

  • Solution: Titrate the concentration of the mitigating agent to find a window where it reduces cytotoxicity without significantly impacting the therapeutic target. Explore alternative mitigating agents with different mechanisms of action.

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound

Target/EffectCell Line/SystemIC50 ValueReference
TNF-α releaseRBL-2H3 cells0.09 nM
USP4 activityIn vitro1.5 µM
USP5/IsoT activityIn vitro5.9 µM
UCH-L1 activityIn vitro22.3 µM
SENP1 activityIn vitro1.64 µM[13]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.[7][9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound, with and without the potential mitigating agent. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

VialininA_Rheb_mTOR_Pathway VialininA This compound USP4 USP4 VialininA->USP4 inhibits Rheb Rheb USP4->Rheb deubiquitinates (activates) mTOR mTOR Rheb->mTOR activates p_mTOR p-mTOR (Active) mTOR->p_mTOR phosphorylation Inflammation_Fibrosis Inflammation & Fibrosis p_mTOR->Inflammation_Fibrosis promotes

Caption: this compound inhibits USP4, leading to reduced Rheb/mTOR signaling.

VialininA_Keap1_Nrf2_Pathway VialininA This compound USP4 USP4 VialininA->USP4 inhibits Keap1_degradation Keap1 Degradation VialininA->Keap1_degradation promotes Keap1 Keap1 USP4->Keap1 deubiquitinates (stabilizes) Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE activates Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes upregulates Experimental_Workflow_Cytotoxicity_Mitigation start Start: Seed Cells treatment Treat with: - this compound - Mitigating Agent - Combination start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay functional_assay Functional Assay (e.g., USP4 activity) incubation->functional_assay data_analysis Data Analysis: - Cell Viability - Target Activity cytotoxicity_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Effective Mitigation? data_analysis->conclusion

References

Technical Support Center: Controlling for Vialinin A's Semi-Selective Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the semi-selective inhibitory effects of Vialinin A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a natural compound known to be a semi-selective inhibitor of deubiquitinating enzymes (DUBs). Its primary targets are Ubiquitin-Specific Peptidase 4 (USP4) and Ubiquitin-Specific Peptidase 5 (USP5).[1][2][3] It also exhibits weaker inhibitory activity against Ubiquitin C-terminal Hydrolase L1 (UCH-L1).[1]

Q2: What are the reported IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentration (IC50) values for this compound can vary slightly between studies but are generally in the low micromolar range for its primary targets. It is most potent against USP4.

TargetIC50 (µM)
USP41.5[1]
USP5/IsoT5.9[1]
UCH-L122.3[1]

This compound has been shown to have no significant inhibitory activity against other DUBs such as UCH-L3, USP2, and USP8.[2]

Q3: How can I experimentally distinguish between the effects of USP4 and USP5 inhibition when using this compound?

Due to its semi-selective nature, attributing an observed phenotype solely to the inhibition of one specific target can be challenging. To dissect the individual contributions of USP4 and USP5 inhibition, a combination of approaches is recommended. These include:

  • Dose-response studies: Utilize a concentration range of this compound that allows for the separation of USP4 and USP5 inhibition based on their differing IC50 values.

  • Genetic knockdown or knockout: Employ techniques like siRNA, shRNA, or CRISPR-Cas9 to specifically deplete USP4 or USP5 and observe if the phenotype mimics the effect of this compound treatment.[4][5][6][7]

  • Use of more selective inhibitors (if available): Compare the effects of this compound with those of more specific inhibitors for either USP4 or USP5 as they become available.

  • Rescue experiments: In cells where USP4 or USP5 has been knocked down, express a siRNA-resistant version of the protein to see if the phenotype induced by this compound can be reversed.

Q4: Are there any known off-target effects of this compound outside of deubiquitinating enzymes?

While the primary characterized targets of this compound are DUBs, it is crucial to consider potential off-target effects, as with any small molecule inhibitor. Some studies have suggested that this compound may also inhibit SENP1 (a SUMO-specific protease) in vitro and in vivo.[1] Researchers should perform thorough control experiments to validate that the observed effects are indeed due to the inhibition of the intended DUB targets.

Troubleshooting Guide

Issue 1: I am observing a phenotype with this compound, but I am unsure if it is due to USP4 or USP5 inhibition.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a range of this compound concentrations in your assay. Given that the IC50 for USP4 is approximately 4-fold lower than for USP5, you may observe a phenotype at lower concentrations that is primarily driven by USP4 inhibition.

    • Genetic Validation:

      • Use validated siRNAs to individually knock down USP4 and USP5.[8][9][10][11][12] Compare the resulting phenotypes to that observed with this compound treatment.

      • If possible, generate USP4 and USP5 knockout cell lines using CRISPR-Cas9 for more definitive validation.[4][5][6][7]

    • Consult the Literature for Target-Specific Phenotypes: Research known functions of USP4 and USP5 in your experimental system to see if the observed phenotype aligns with the inhibition of one over the other. For example, USP4 has been implicated in the regulation of the TGF-β and NF-κB signaling pathways, while USP5 is known to be involved in TNF-α production.[3][13][14]

Issue 2: My experimental results with this compound are inconsistent.

  • Troubleshooting Steps:

    • Cell Culture Conditions: Ensure consistent cell density, passage number, and growth conditions, as these can influence cellular responses to inhibitors.[15][16]

    • Compound Stability and Storage: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions to prevent degradation.

    • Assay Variability: Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize your data.

Issue 3: I suspect an off-target effect of this compound is responsible for my observations.

  • Troubleshooting Steps:

    • Orthogonal Approaches:

      • As mentioned above, use genetic methods (siRNA, CRISPR) to phenocopy the inhibitor's effect. If the genetic perturbation does not replicate the phenotype, an off-target effect is likely.

    • Activity-Based Protein Profiling (ABPP): This chemical proteomics approach can help identify the cellular targets of a small molecule inhibitor in an unbiased manner.[17]

    • Proteome-wide Analysis: Use quantitative proteomics to identify changes in protein abundance upon this compound treatment, which may reveal unexpected pathway modulation.[18][19][20][21]

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of USP4 and USP5

This protocol provides a general guideline for transiently knocking down USP4 and USP5 expression in cultured mammalian cells. Optimization will be required for specific cell lines.

Materials:

  • Validated siRNAs targeting USP4 and USP5 (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX or a similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well plates

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blot) using specific antibodies for USP4 and USP5.

  • Phenotypic Assay: Once knockdown is confirmed, proceed with your downstream experiments and compare the results to cells treated with this compound.

Protocol 2: In Vitro Deubiquitinase (DUB) Activity Assay

This protocol describes a general fluorescence-based assay to measure the enzymatic activity of USP4 and USP5 in the presence of this compound.

Materials:

  • Recombinant human USP4 and USP5 enzymes

  • Ubiquitin-rhodamine 110 or Ubiquitin-AMC (fluorogenic DUB substrates)[22][23]

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations. Include a vehicle control (e.g., DMSO).

  • Enzyme Preparation: Dilute recombinant USP4 or USP5 to a 2x working concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Reaction Initiation:

    • Add 50 µL of the 2x this compound dilutions (or vehicle) to the wells of the 96-well plate.

    • Add 50 µL of the 2x enzyme solution to each well.

    • Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 100 µL of the 2x fluorogenic substrate to each well to initiate the reaction. The final substrate concentration should be at or below the Km for the enzyme.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_core USP4/USP5 Regulation cluster_downstream Downstream Effects Signal Signal Ubiquitination Ubiquitination Signal->Ubiquitination Substrate_Protein Substrate_Protein Cellular_Response Cellular_Response Substrate_Protein->Cellular_Response Stabilized Degradation Degradation Substrate_Protein->Degradation Targeted for Ubiquitination->Substrate_Protein Adds Ubiquitin USP4 USP4 USP4->Substrate_Protein Deubiquitinates USP5 USP5 USP5->Substrate_Protein Deubiquitinates Vialinin_A Vialinin_A Vialinin_A->USP4 Inhibits Vialinin_A->USP5 Inhibits

Caption: Signaling pathway affected by this compound.

Experimental_Workflow cluster_treatment Experimental Treatments cluster_analysis Analysis cluster_interpretation Interpretation Vialinin_A Vialinin_A Phenotypic_Assay Phenotypic_Assay Vialinin_A->Phenotypic_Assay siRNA_USP4 siRNA_USP4 siRNA_USP4->Phenotypic_Assay Western_Blot Western_Blot siRNA_USP4->Western_Blot qRT_PCR qRT_PCR siRNA_USP4->qRT_PCR siRNA_USP5 siRNA_USP5 siRNA_USP5->Phenotypic_Assay siRNA_USP5->Western_Blot siRNA_USP5->qRT_PCR Control Control Control->Phenotypic_Assay Conclusion Conclusion Phenotypic_Assay->Conclusion Western_Blot->Conclusion qRT_PCR->Conclusion

Caption: Experimental workflow to dissect USP4 vs. USP5 effects.

Troubleshooting_Flowchart start Unexpected Phenotype with this compound q1 Does genetic knockdown (siRNA/CRISPR) of USP4 or USP5 replicate the phenotype? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the phenotype concentration-dependent in a manner consistent with IC50 values? a1_yes->q2 conclusion2 Phenotype may be due to an off-target effect. Consider orthogonal validation methods. a1_no->conclusion2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No conclusion1 Phenotype likely due to on-target inhibition of USP4 and/or USP5. a2_yes->conclusion1 a2_no->conclusion2

Caption: Troubleshooting flowchart for unexpected results.

References

identifying confounding variables in Vialinin A experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Vialinin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

A1: this compound is a p-terphenyl compound originally isolated from the edible mushroom Thelephora vialis. It is a known inhibitor of several ubiquitin-specific peptidases (USPs), with primary targets being USP4 and USP5.[1][2] It also exhibits inhibitory activity against sentrin/SUMO-specific protease 1 (SENP1). Through the inhibition of these deubiquitinating enzymes, this compound demonstrates anti-inflammatory and antioxidant properties.

Q2: What are the known signaling pathways affected by this compound?

A2: this compound has been shown to modulate at least two key signaling pathways:

  • Keap1-Nrf2-ARE signaling pathway: this compound promotes the activation of this pathway, which is crucial for cellular antioxidant responses.

  • Rheb/mTOR signaling pathway: this compound has been observed to reduce the levels of Rheb and phosphorylated mTOR, suggesting an inhibitory effect on this pathway which is involved in cell growth and proliferation.

Q3: What is the solubility of this compound and what is the recommended solvent?

A3: this compound is a hydrophobic compound and is most commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3][4] It is important to note that the final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%, and for some sensitive primary cells, below 0.1%) to avoid solvent-induced cytotoxicity.[3]

Q4: Are there known off-target effects of this compound?

A4: As a p-terphenyl derivative, there is a potential for off-target effects, especially at higher concentrations. While this compound shows some selectivity for USP4 and USP5, it is crucial to include appropriate controls to account for any potential off-target activities.[1] For example, it has been noted that other p-terphenyl compounds can interact with various kinases.[5]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Precipitation of this compound in Cell Culture Media

Symptoms:

  • Cloudiness or visible precipitate in the cell culture medium after adding this compound.

  • Inconsistent or lower-than-expected biological activity.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor aqueous solubility of this compound. Prepare a high-concentration stock solution of this compound in 100% DMSO. When diluting into your aqueous cell culture medium, ensure vigorous mixing. It is advisable to add the this compound stock solution to a small volume of medium first and then add this mixture to the final culture volume.[1][6]
High final concentration of this compound. Determine the maximal soluble concentration of this compound in your specific cell culture medium through a solubility test before conducting your experiments. If a high concentration is required, consider using a solubilizing agent, such as a cyclodextrin, though this may impact the free concentration of the compound.[1]
Interaction with media components. Certain components of cell culture media, such as salts and proteins in serum, can contribute to the precipitation of hydrophobic compounds.[7] If possible, test the solubility of this compound in a serum-free version of your medium.
Temperature fluctuations. Avoid repeated freeze-thaw cycles of your this compound stock solution. When diluting, ensure that both the stock solution and the culture medium are at the appropriate temperature (e.g., room temperature or 37°C) to minimize precipitation due to temperature shock.
Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Lack of a clear dose-response relationship.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Uneven cell seeding. Ensure a homogenous single-cell suspension before seeding. After plating, gently rock the plate in a cross-like motion to ensure even distribution of cells.
Edge effects in multi-well plates. Evaporation from the outer wells of a multi-well plate can concentrate media components and your test compound, leading to altered cell growth and response. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
DMSO concentration variability. Ensure that the final DMSO concentration is consistent across all wells, including vehicle controls. Prepare a dilution series of this compound where the DMSO concentration remains constant.
Cell passage number and health. Use cells within a consistent and low passage number range for your experiments. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
Incubation time. The optimal incubation time with this compound can vary depending on the cell type and the endpoint being measured. Perform a time-course experiment to determine the optimal duration for your specific assay.
Issue 3: Unexpected Cytotoxicity

Symptoms:

  • Significant cell death observed at concentrations expected to be non-toxic.

  • Decreased cell viability in vehicle control wells.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High DMSO concentration. As mentioned, high concentrations of DMSO can be toxic to cells. Prepare your this compound stock at a high enough concentration so that the final DMSO concentration in your culture medium is non-toxic (ideally ≤ 0.1%). Always include a vehicle control with the same final DMSO concentration as your experimental wells.[3]
Compound instability. The stability of this compound in aqueous media over time may be limited.[4][8][9] Consider performing shorter-term assays or refreshing the media with freshly diluted compound for longer experiments.
Off-target effects. At higher concentrations, this compound may have off-target effects that lead to cytotoxicity.[5] It is important to establish a clear dose-response curve and use the lowest effective concentration possible.
Contamination. Microbial contamination can cause cell death. Regularly check your cell cultures for any signs of contamination.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from this compound experiments.

Table 1: Inhibitory Concentration (IC50) of this compound on Target Enzymes

Target EnzymeIC50 (µM)Reference
USP41.5[1]
USP55.9[1]

Table 2: Inhibitory Concentration (IC50) of this compound on TNF-α Production

Cell LineIC50 (nM)Reference
RBL-2H30.09 ± 0.01[7][10]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[11]

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[11] Measure the absorbance at 492 nm or 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: TNF-α Release Assay (ELISA)

This protocol outlines the measurement of TNF-α released from RBL-2H3 cells following treatment with this compound.

  • Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them with anti-DNP IgE overnight.

  • Cell Treatment: Wash the cells with medium and then pre-incubate with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with DNP-BSA for the desired time (e.g., 3 hours) to induce TNF-α release.[13]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available rat TNF-α ELISA kit, following the manufacturer's instructions.[13][14] A typical procedure involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating and washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate and stopping the reaction.

    • Measuring the absorbance at 450 nm.[14]

  • Data Analysis: Generate a standard curve from the standards and calculate the concentration of TNF-α in your samples.

Signaling Pathway and Experimental Workflow Diagrams

VialininA_Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VialininA This compound USP4 USP4 VialininA->USP4 Inhibits Keap1 Keap1 USP4->Keap1 Deubiquitinates (Stabilizes) Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Ubiquitination Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: this compound inhibits USP4, leading to increased ubiquitination and degradation of Keap1. This allows Nrf2 to translocate to the nucleus and activate antioxidant gene expression.

VialininA_Rheb_mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt TSC_complex TSC1/TSC2 Complex PI3K_Akt->TSC_complex Inhibits Rheb_GTP Rheb-GTP TSC_complex->Rheb_GTP Inhibits GTP loading on Rheb VialininA This compound VialininA->Rheb_GTP Reduces levels mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates p_mTOR p-mTOR mTORC1->p_mTOR S6K1 S6K1 p_mTOR->S6K1 FourEBP1 4E-BP1 p_mTOR->FourEBP1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth FourEBP1->Cell_Growth

Caption: this compound is proposed to reduce levels of active Rheb-GTP, leading to decreased phosphorylation of mTOR and inhibition of downstream signaling for cell growth.

Experimental_Workflow_VialininA start Start: Cell Culture treatment Treat cells with this compound (and controls) start->treatment incubation Incubate for defined period treatment->incubation endpoint Endpoint Assays incubation->endpoint viability Cell Viability Assay (e.g., MTT) endpoint->viability protein_analysis Protein Analysis (e.g., Western Blot, ELISA) endpoint->protein_analysis data_analysis Data Analysis and Interpretation viability->data_analysis protein_analysis->data_analysis

Caption: A generalized experimental workflow for studying the effects of this compound on cultured cells.

References

Technical Support Center: Improving the Stability of Vialinin A in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Vialinin A in experimental setups. The information is presented in a question-and-answer format to directly address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a p-terphenyl compound isolated from the mushroom Thelephora vialis. It is a potent inhibitor of several ubiquitin-specific peptidases (USPs), primarily targeting USP4 and USP5.[1][2][3][4] By inhibiting these deubiquitinating enzymes, this compound modulates various signaling pathways involved in inflammation, cell proliferation, and survival.

Q2: What are the known signaling pathways affected by this compound?

This compound has been shown to inhibit the following key signaling pathways:

  • USP4/USP5 Pathway: As a direct inhibitor, this compound prevents the removal of ubiquitin chains from target proteins, affecting protein stability and function.[1][2]

  • Rheb/mTOR Pathway: this compound has been observed to reduce the levels of Rheb and phosphorylated mTOR, suggesting an inhibitory effect on this critical cell growth and proliferation pathway.[5]

  • Syk Signaling Pathway: In the context of immune cell signaling, this compound can modulate pathways involving the Spleen tyrosine kinase (Syk).

Q3: What are the general recommendations for storing this compound?

To ensure maximum stability, this compound should be stored as a dry powder at -20°C in a tightly sealed container, protected from light and moisture. For long-term storage, -80°C is recommended.

Q4: How should I prepare stock solutions of this compound?

This compound is soluble in organic solvents such as DMSO. It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO should be kept as low as possible to avoid solvent effects on the experiment, typically below 0.5%.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in aqueous buffer Low solubility of this compound in aqueous solutions.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still compatible with your experimental system. 2. Consider using a stock solution with a higher concentration of this compound to minimize the volume added to the aqueous buffer. 3. Gentle warming and sonication can aid in redissolving the compound. 4. Prepare fresh working solutions immediately before use.
Loss of biological activity over time Degradation of this compound due to improper storage or handling.1. Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Protect solutions from light by using amber vials or wrapping tubes in aluminum foil. 3. Prepare fresh dilutions from the stock solution for each experiment. 4. For long-term experiments, consider adding a stabilizing agent, such as an antioxidant, if compatible with the assay.
Inconsistent experimental results Instability of this compound under specific experimental conditions (e.g., pH, temperature).1. Evaluate the stability of this compound in your specific experimental buffer and at the working temperature. This can be done by incubating the compound under experimental conditions for various durations and then testing its activity. 2. Maintain a consistent pH for your experimental buffer, as pH shifts can affect the stability of polyphenolic compounds. 3. Minimize the exposure of this compound to elevated temperatures.
Oxidation of this compound This compound, as a polyphenolic compound, is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.1. Use deoxygenated buffers for preparing working solutions. 2. Minimize the headspace in storage vials. 3. Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to stock solutions, if it does not interfere with the experiment.[6] 4. Avoid contamination of solutions with metal ions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.563 mg of this compound (MW: 562.57 g/mol ) in 1 mL of DMSO.

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC-grade water, methanol, and acetonitrile

    • Phosphate-buffered saline (PBS)

    • HPLC system with UV or MS detector

  • Procedure:

    • Acidic Degradation: Mix this compound stock solution with 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

    • Basic Degradation: Mix this compound stock solution with 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix this compound stock solution with 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the this compound stock solution to UV light (254 nm) for 24 hours.

    • Neutral Hydrolysis: Dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 100 µM and incubate at 60°C for 24 hours.

    • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by reverse-phase HPLC with a C18 column. Monitor the degradation by the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products. An MS detector can be used to identify the mass of the degradation products.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following table provides general stability information based on supplier data sheets and knowledge of similar polyphenolic compounds.

Condition Solvent Temperature Duration Expected Stability
Powder N/A-20°C> 1 yearHigh
Stock Solution DMSO-80°CUp to 6 monthsHigh
Stock Solution DMSO-20°CUp to 1 monthModerate
Working Dilution Aqueous BufferRoom Temperature< 24 hoursLow to Moderate
Forced Degradation 0.1 M HCl60°C24 hoursLikely significant degradation
Forced Degradation 0.1 M NaOH60°C24 hoursLikely significant degradation
Forced Degradation 3% H₂O₂Room Temperature24 hoursLikely significant degradation

Signaling Pathway and Workflow Diagrams

USP4_Inhibition cluster_VialininA This compound cluster_USP4 Deubiquitination VialininA This compound USP4 USP4/USP5 VialininA->USP4 Inhibition Protein Protein USP4->Protein Ub Ubiquitin USP4->Ub Ub_Protein Ubiquitinated Protein Ub_Protein->USP4

Caption: Inhibition of USP4/USP5 by this compound.

Rheb_mTOR_Pathway VialininA This compound USP4 USP4 VialininA->USP4 Inhibition Rheb Rheb USP4->Rheb Deubiquitinates & Stabilizes mTORC1 mTORC1 Rheb->mTORC1 Activation Downstream Cell Growth & Proliferation mTORC1->Downstream Phosphorylation

Caption: this compound's effect on the Rheb/mTOR pathway.

Syk_Signaling_Workflow Antigen Antigen IgE_FcRI IgE-FcεRI Complex Antigen->IgE_FcRI Cross-linking Lyn Lyn IgE_FcRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation & Activation Downstream Downstream Signaling (e.g., PLCγ, LAT) Syk->Downstream Degranulation Degranulation Downstream->Degranulation VialininA This compound VialininA->Syk Potential Modulation

Caption: Potential modulation of Syk signaling by this compound.

References

Technical Support Center: Synthesis of Vialinin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Vialinin A and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this potent class of molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its analogs?

A1: The most common and effective strategy for synthesizing the p-terphenyl core of this compound and its derivatives is through a double Suzuki-Miyaura coupling reaction. This involves the palladium-catalyzed cross-coupling of a central di-halogenated or di-triflated benzene ring with two equivalents of an appropriate arylboronic acid. The synthesis is typically completed with a final deprotection step to reveal the free hydroxyl groups. The first total synthesis of this compound was achieved in 11 steps with an overall yield of 28%, utilizing a double Suzuki coupling of an electron-rich aryl triflate with phenylboronic acid and an oxidative deprotection of bis-MOM ether as key steps.[1]

Q2: What are the key challenges in the Suzuki-Miyaura coupling step for forming the p-terphenyl core?

A2: The primary challenges in the double Suzuki-Miyaura coupling for synthesizing this compound derivatives include achieving high yields, preventing the formation of homocoupled byproducts, and ensuring the reaction goes to completion, especially for the second coupling. The reactivity of the aryl halide or triflate can be influenced by the electronic nature of the substituents. For instance, electron-rich phenols can be challenging substrates.[2] Side reactions such as protodeboronation of the boronic acid can also reduce the yield.

Q3: Are there specific catalysts and ligands that are recommended for the Suzuki-Miyaura coupling in this context?

A3: Yes, the choice of catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. For the synthesis of a this compound analog, a common catalyst system is Pd(PPh₃)₄ in the presence of a base like Na₂CO₃. For more challenging couplings, particularly with sterically hindered or electron-rich substrates, more advanced catalyst systems involving bulky and electron-rich phosphine ligands, such as XPhos, can improve yields and minimize side products.

Q4: What are the common difficulties encountered during the deprotection of the hydroxyl groups?

A4: In many syntheses of this compound derivatives, the hydroxyl groups are protected as methoxymethyl (MOM) ethers. A key challenge is the complete and clean removal of these protecting groups without affecting other sensitive functionalities in the molecule. Standard acidic conditions (e.g., HCl in methanol) are often used, but incomplete deprotection or the formation of byproducts can occur. In the total synthesis of this compound, an oxidative deprotection of a bis-MOM ether was a key final step.[1]

Q5: How can I purify the final highly polar this compound derivatives?

A5: The purification of the final polyhydroxylated p-terphenyl compounds can be challenging due to their high polarity. Standard normal-phase column chromatography on silica gel may not be effective as the compounds might not move from the baseline. Reverse-phase chromatography (e.g., using C18-functionalized silica) with gradients of water and a polar organic solvent like methanol or acetonitrile is a more suitable method. For particularly difficult separations, techniques like hydrophilic interaction liquid chromatography (HILIC) can be employed.

Troubleshooting Guides

Problem 1: Low Yield in the Double Suzuki-Miyaura Coupling Step
Symptom Possible Cause Troubleshooting Suggestion
Reaction stalls after the first coupling, leaving significant amounts of mono-coupled intermediate.1. Deactivation of the palladium catalyst. 2. Insufficient reactivity of the second coupling site. 3. Degradation of the boronic acid.1. Use a more robust catalyst system, such as one with a bulky electron-rich ligand (e.g., SPhos, XPhos). 2. Increase the reaction temperature or use a higher boiling point solvent (e.g., toluene, dioxane). 3. Add a fresh portion of catalyst and/or ligand to the reaction mixture. 4. Use a slight excess (e.g., 2.2 equivalents) of the boronic acid.
Significant formation of homocoupled byproducts from the boronic acid.1. Slow oxidative addition of the aryl halide/triflate to the Pd(0) catalyst, allowing for competitive side reactions of the boronic acid. 2. Presence of oxygen in the reaction mixture.1. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). 2. Use freshly degassed solvents. 3. Consider a two-step, one-pot approach where the second equivalent of boronic acid is added after the first coupling is complete.
Low overall conversion of the starting dihalide/ditriflate.1. Ineffective catalyst or ligand. 2. Inappropriate base or solvent system. 3. Poor quality of reagents (e.g., wet solvent, impure boronic acid).1. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. 2. Optimize the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system. An aqueous base solution is often beneficial. 3. Ensure all reagents and solvents are of high purity and appropriately dried/degassed.
Problem 2: Incomplete or Messy Deprotection of MOM Ethers
Symptom Possible Cause Troubleshooting Suggestion
Incomplete removal of one or more MOM groups, even after prolonged reaction time.1. Insufficiently strong acidic conditions. 2. Steric hindrance around the MOM-protected hydroxyl group.1. Increase the concentration of the acid (e.g., HCl) or switch to a stronger acid (e.g., TFA). 2. Increase the reaction temperature. 3. Consider alternative deprotection methods such as using Lewis acids (e.g., BBr₃, TMSI) at low temperatures, though care must be taken to avoid side reactions with other functional groups.
Formation of multiple unidentified byproducts during deprotection.1. The acidic conditions are too harsh, leading to degradation of the p-terphenyl core or other functional groups. 2. The substrate is sensitive to the chosen deprotection reagent.1. Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in a protic solvent). 2. Explore enzymatic deprotection methods if applicable. 3. For oxidative deprotection of MOM ethers, ensure precise control of stoichiometry and temperature to avoid over-oxidation.
Problem 3: Difficulty in Purifying the Final Product
Symptom Possible Cause Troubleshooting Suggestion
The product streaks badly on a silica gel TLC plate and does not move from the origin during column chromatography.The compound is too polar for normal-phase chromatography due to the multiple free hydroxyl groups.1. Use reverse-phase flash chromatography with a C18 column. A typical eluent system would be a gradient of methanol in water. 2. If reverse-phase is not effective, consider HILIC, which is well-suited for very polar compounds.
The product co-elutes with a polar impurity.The chosen chromatographic system does not provide sufficient resolution.1. Optimize the gradient in reverse-phase chromatography. A shallower gradient can improve separation. 2. Try a different solvent system in reverse-phase, for example, acetonitrile/water instead of methanol/water. 3. If the impurity has a different acidic/basic character, adding a small amount of an acid (e.g., formic acid) or base (e.g., triethylamine) to the mobile phase can alter retention times and improve separation.

Experimental Protocols

General Procedure for Double Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of a this compound analog and can be used as a starting point for the synthesis of other derivatives.

  • To a solution of the di-halogenated or di-triflated central ring (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane or toluene, 20 mL) is added an aqueous solution of Na₂CO₃ (2 M, 4.0 mL).

  • The arylboronic acid (2.2 mmol) is then added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • The mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.

  • The reaction is heated to reflux (typically 80-100 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

General Procedure for MOM-Ether Deprotection

This is a standard acidic deprotection protocol that can be optimized for specific substrates.

  • The MOM-protected this compound derivative (1.0 mmol) is dissolved in methanol (20 mL).

  • Concentrated hydrochloric acid (e.g., 1-2 mL) is added dropwise at room temperature.

  • The reaction is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • The reaction mixture is carefully neutralized with a saturated aqueous solution of NaHCO₃.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The final product is purified by reverse-phase chromatography.

Visualizations

Synthetic_Workflow_Vialinin_A Start Central Ring Precursor (Dihalide or Ditriflate) Coupling Double Suzuki-Miyaura Coupling Start->Coupling Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Coupling Protected_Terphenyl Protected p-Terphenyl Intermediate Coupling->Protected_Terphenyl Formation of p-terphenyl core Deprotection Deprotection Protected_Terphenyl->Deprotection Purification Purification Deprotection->Purification Removal of protecting groups Final_Product This compound Derivative Purification->Final_Product Suzuki_Miyaura_Troubleshooting Low_Yield Low Yield in Suzuki-Miyaura Coupling Cause1 Catalyst Deactivation Low_Yield->Cause1 Cause2 Homocoupling Low_Yield->Cause2 Cause3 Incomplete Reaction Low_Yield->Cause3 Solution1a Use robust ligand (e.g., XPhos) Cause1->Solution1a Solution1b Add fresh catalyst Cause1->Solution1b Solution2a Inert atmosphere Cause2->Solution2a Solution2b Degas solvents Cause2->Solution2b Solution3a Optimize base/solvent Cause3->Solution3a Solution3b Increase temperature Cause3->Solution3b

References

addressing autofluorescence of Vialinin A in imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vialinin A in imaging applications. The primary focus is to address the potential autofluorescence of this compound and provide strategies to mitigate its interference with experimental results.

Troubleshooting Guide: Addressing Autofluorescence of this compound

Q1: I am observing high background fluorescence in my imaging experiments after treating my cells/tissue with this compound. What could be the cause?

A1: The high background fluorescence you are observing may be due to the intrinsic fluorescence (autofluorescence) of this compound itself. This compound is a p-terphenyl compound, and molecules with this core structure are known to be fluorescent.[1][2] Based on the spectral properties of p-terphenyl, this compound is predicted to have an excitation maximum in the ultraviolet (UV) range (around 276-290 nm) and an emission maximum in the blue range (around 338 nm). This autofluorescence can interfere with the detection of other fluorophores, particularly those that are excited by UV or violet light and emit in the blue to green spectrum.

Additionally, other common sources of autofluorescence in biological samples include endogenous molecules like NADH, collagen, elastin, and flavins, as well as fixation-induced autofluorescence if you are working with fixed samples.[3][4]

To confirm the source of the high background, it is crucial to include an unstained, this compound-treated control in your experiment. This will help you determine the contribution of this compound to the overall background fluorescence.

Q2: How can I minimize the autofluorescence of this compound in my imaging experiments?

A2: There are several strategies you can employ to minimize the interference from this compound's autofluorescence. The best approach will depend on your specific experimental setup.

  • Spectral Separation: The most effective method is to choose fluorophores for your labels that are spectrally distinct from the predicted emission of this compound. Opt for fluorophores that are excited by and emit in the longer wavelength regions of the spectrum (e.g., green, red, or far-red). This will minimize the spectral overlap and reduce the likelihood of detecting this compound's autofluorescence.[4]

  • Chemical Quenching: Certain chemical reagents can be used to quench autofluorescence. However, their effectiveness against a specific compound like this compound needs to be empirically determined. Two common quenchers are:

    • Sudan Black B: This reagent is effective at quenching lipofuscin-related autofluorescence and can reduce background from other sources.[5][6] It is typically applied after immunolabeling.

    • Sodium Borohydride: This is a reducing agent that can diminish aldehyde-induced autofluorescence from fixation but may have mixed results on other sources of autofluorescence.[7][8]

  • Imaging Parameters Optimization: Adjusting the settings on your microscope can also help. This includes optimizing the excitation and emission filter sets to specifically match your chosen fluorophore and exclude the emission from this compound. Additionally, careful adjustment of detector gain and exposure time can help to improve the signal-to-noise ratio.

Q3: I am using DAPI/Hoechst for nuclear staining along with this compound treatment. How can I avoid spectral overlap?

A3: DAPI and Hoechst are excited by UV light and emit in the blue region, which is very close to the predicted emission of this compound. This will likely result in significant spectral overlap, making it difficult to distinguish the nuclear stain from this compound's autofluorescence.

Here are some alternative approaches:

  • Use a Red-Shifted Nuclear Stain: Consider using a nuclear counterstain that emits in the red or far-red region of the spectrum, such as Draq5™ or TO-PRO™-3. These stains are excited by longer wavelengths and will be spectrally well-separated from this compound.

  • Sequential Imaging and Spectral Unmixing: If your imaging system is capable, you can perform sequential imaging where you acquire the signal from your nuclear stain and the autofluorescence in separate channels with optimized filter sets. Advanced imaging software with spectral unmixing algorithms can then be used to computationally separate the two signals based on their distinct emission spectra.

Frequently Asked Questions (FAQs)

Q: What is this compound?

A: this compound is a p-terphenyl compound originally isolated from the edible mushroom Thelephora vialis.[1][2] It is known for its potent anti-inflammatory and antioxidant properties and acts as an inhibitor of several ubiquitin-specific peptidases (USPs).[9]

Q: Does this compound fluoresce?

A: While there is no direct published data on the fluorescence of this compound, its core chemical structure, p-terphenyl, is known to be highly fluorescent. P-terphenyl has an excitation maximum in the UV range (~276-290 nm) and an emission maximum in the blue range (~338 nm). Therefore, it is highly probable that this compound exhibits similar autofluorescent properties.

Q: What is autofluorescence?

A: Autofluorescence is the natural emission of light by biological structures when they absorb light.[4] This is in contrast to the fluorescence emitted by synthetic fluorophores that are intentionally added to a sample. Common sources of autofluorescence in cells and tissues include NADH, collagen, elastin, flavins, and lipofuscin.[3]

Q: How do I choose the right fluorophores to use with this compound?

A: To minimize interference from this compound's potential autofluorescence, select fluorophores that have excitation and emission spectra in the longer wavelength regions (green, red, far-red). Avoid fluorophores that are excited by UV or violet light and emit in the blue region. Refer to the table below for some suggested fluorophores.

Data Presentation

Table 1: Predicted Spectral Properties of this compound (based on p-terphenyl)
PropertyValueReference
Excitation Maximum~276 - 290 nm
Emission Maximum~338 nm
Molar Extinction Coefficient~33,800 cm⁻¹M⁻¹ at 276.2 nm
Fluorescence Quantum Yield~0.80 - 0.93[10][11]
Table 2: Spectral Properties of Common Endogenous Autofluorescent Molecules
MoleculeExcitation Max (nm)Emission Max (nm)Reference
Collagen~325 - 360 nm~400 - 450 nm[7][12]
Elastin~325 - 360 nm~400 - 450 nm[12]
NADH~340 - 360 nm~450 - 460 nm[3][12]
FAD (Flavins)~450 nm~520 - 530 nm[3]
LipofuscinBroad (UV to green)Broad (Green to red)[3]
Table 3: Recommended Fluorophores for Use with this compound
FluorophoreExcitation Max (nm)Emission Max (nm)Spectral Region
Alexa Fluor 488495519Green
FITC495519Green
Rhodamine552575Orange
Texas Red589615Red
Alexa Fluor 647650668Far-Red
Cy5649670Far-Red

Experimental Protocols

Protocol 1: Sudan Black B Staining for Autofluorescence Quenching

This protocol is adapted for quenching autofluorescence in tissue sections after immunolabeling.

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • Phosphate-buffered saline (PBS)

  • Staining jars

Procedure:

  • Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir overnight in the dark to ensure it is fully dissolved.

  • Filter the SBB solution the next day using a 0.2 µm filter to remove any undissolved particles.

  • After completing your standard immunofluorescence staining protocol (including secondary antibody incubation and washes), incubate the slides in the filtered SBB solution. Incubation times may vary depending on the tissue type, typically ranging from 10 to 15 minutes at room temperature.[6]

  • After SBB incubation, briefly wash the slides in 70% ethanol to remove excess stain.

  • Rinse the slides thoroughly with PBS.

  • Mount the coverslips using an aqueous mounting medium. Important: Avoid using mounting media containing detergents, as this can wash away the SBB stain.[6]

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is intended to reduce autofluorescence caused by aldehyde fixation.

Materials:

  • Sodium borohydride (NaBH₄)

  • Phosphate-buffered saline (PBS), ice-cold

  • Staining jars

Procedure:

  • Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz.[8]

  • After deparaffinization and rehydration of your tissue sections (if applicable), incubate the slides in the freshly prepared sodium borohydride solution.

  • For paraformaldehyde-fixed sections, incubate for 3 sessions of 10 minutes each, using a fresh solution for each incubation.[8]

  • For glutaraldehyde-fixed cells, two 4-minute incubations with a fresh solution each time is recommended.[8]

  • After the incubation, wash the slides thoroughly with PBS (3 x 5 minutes).

  • Proceed with your standard immunofluorescence staining protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Imaging & Analysis cluster_troubleshooting Troubleshooting Autofluorescence start Start with this compound-treated sample fixation Fixation (if applicable) Consider non-aldehyde fixatives start->fixation staining Immunofluorescence Staining (Primary & Secondary Antibodies) fixation->staining imaging Fluorescence Microscopy staining->imaging check_af Observe High Background? imaging->check_af analysis Image Analysis check_af->analysis No control Image Unstained, this compound-treated Control check_af->control Yes is_af Autofluorescence Confirmed control->is_af mitigation Implement Mitigation Strategy is_af->mitigation no_af Low Background Proceed with Analysis spectral Spectral Separation (Use Red-shifted Dyes) mitigation->spectral Option 1 quenching Chemical Quenching (e.g., Sudan Black B) mitigation->quenching Option 2 reimage Re-image Sample spectral->reimage quenching->reimage reimage->analysis

Workflow for addressing this compound autofluorescence.

signaling_pathway VialininA This compound USP Ubiquitin-Specific Peptidases (e.g., USP4, USP5) VialininA->USP Inhibits Downstream Downstream Signaling (e.g., TNF-α pathway) USP->Downstream Regulates Inflammation Inflammatory Response Downstream->Inflammation

Simplified signaling pathway of this compound.

References

Technical Support Center: Controlling for Antioxidant Effects of Vialinin A in ROS Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vialinin A in the context of Reactive Oxygen Species (ROS) studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects on Reactive Oxygen Species (ROS)?

This compound is a potent anti-inflammatory and antioxidant compound derived from the edible mushroom Thelephora vialis.[1][2] It has a dual mechanism of action regarding ROS modulation:

  • Direct Antioxidant Activity: this compound is a strong scavenger of free radicals.[1]

  • Indirect Antioxidant Activity: It activates the Keap1-Nrf2-ARE signaling pathway, a primary regulator of the cellular antioxidant response, by inhibiting ubiquitin-specific peptidases (USPs), such as USP4 and USP5.[2][3][4]

Q2: How can the direct antioxidant activity of this compound interfere with my ROS experiments?

The direct scavenging of ROS by this compound can lead to a decrease in the signal of your ROS probe (e.g., DCFH-DA) that is independent of the specific cellular pathway you are investigating. This can lead to a misinterpretation of results, attributing the observed ROS reduction to a specific signaling event when it might be due to simple chemical quenching.[5][6]

Q3: How does the indirect antioxidant activity of this compound complicate ROS studies?

This compound's activation of the Nrf2 pathway leads to the upregulation of a battery of antioxidant enzymes.[1][7] This cellular response can reduce overall ROS levels, making it difficult to discern whether the effects of this compound on a specific ROS-dependent signaling pathway are a direct consequence of its intended target or a secondary effect of the enhanced global antioxidant capacity of the cell.

Q4: What are the key considerations when choosing an ROS detection assay for use with this compound?

It is crucial to select an assay that is well-characterized and to be aware of its limitations. For instance, the widely used DCFH-DA assay can be prone to artifacts.[8][9] Consider using multiple probes to detect different ROS species and always include appropriate cell-free controls to test for direct quenching of the probe by this compound.

Troubleshooting Guides

Issue 1: My ROS levels are consistently lower in this compound-treated cells, but I'm unsure if it's a direct scavenging effect or a specific pathway inhibition.

Troubleshooting Steps:

  • Perform a Cell-Free ROS Scavenging Assay: Test the ability of this compound to directly scavenge ROS in a cell-free system. This will help quantify its direct antioxidant potential.

  • Use Nrf2 Inhibition or Knockdown: To distinguish between direct and indirect effects, inhibit the Nrf2 pathway.

    • Pharmacological Inhibition: Use a known Nrf2 inhibitor (e.g., ML385) in conjunction with this compound.[10] If the ROS reduction persists, it is likely due to direct scavenging.

    • Genetic Knockdown: Use siRNA to knockdown Nrf2 expression.[11] A persistent ROS-lowering effect of this compound in Nrf2-knockdown cells would point towards a direct antioxidant mechanism.

  • Time-Course Experiment: The induction of antioxidant enzymes via Nrf2 is a time-dependent process requiring transcription and translation. Direct scavenging is immediate. By performing a time-course experiment, you may be able to distinguish between the rapid direct effects and the delayed indirect effects.

Issue 2: I am seeing variability in my ROS measurements with this compound across different experiments.

Troubleshooting Steps:

  • Standardize this compound Preparation: Ensure consistent preparation and storage of this compound solutions. As a natural product, its stability can be a factor.

  • Control for Cell Density and Health: Ensure that cells are seeded at a consistent density and are healthy, as these factors can influence basal ROS levels.

  • Minimize Light Exposure of ROS Probes: Many fluorescent ROS probes are light-sensitive. Protect them from light during incubation and measurement to prevent auto-oxidation and background fluorescence.[12]

  • Include Positive and Negative Controls: Always include a known ROS inducer (e.g., H₂O₂) as a positive control and a vehicle control (e.g., DMSO) to ensure your assay is performing as expected.

Data Presentation

Table 1: Quantitative Antioxidant Activity of this compound

Assay TypeMethodEndpointThis compound ActivityReference CompoundReference
Free Radical ScavengingDPPHEC5014.0 µMBHT (EC50 = 10.0 µM)[1]

Experimental Protocols

Protocol 1: Differentiating Direct vs. Indirect Antioxidant Effects of this compound in Cultured Cells

This protocol outlines a workflow to dissect the dual antioxidant mechanisms of this compound.

1. Materials:

  • Cell line of interest

  • This compound

  • Nrf2 inhibitor (e.g., ML385) or Nrf2-specific siRNA and transfection reagent

  • ROS inducer (e.g., H₂O₂ or TBHP)

  • Intracellular ROS probe (e.g., DCFH-DA)

  • Cell culture medium and supplements

  • Phosphate Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

2. Experimental Procedure:

Part A: Assessing Combined Direct and Indirect Effects

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for a sufficient time to allow for gene expression changes (e.g., 12-24 hours).

  • Induce oxidative stress with a ROS inducer for a specified time.

  • Load cells with the ROS probe according to the manufacturer's instructions.

  • Measure fluorescence using a plate reader.

Part B: Isolating the Direct Antioxidant Effect

  • Using an Nrf2 inhibitor:

    • Co-treat cells with this compound and an Nrf2 inhibitor for the same duration as in Part A.

    • Proceed with ROS induction and measurement as described above.

  • Using Nrf2 siRNA:

    • Transfect cells with Nrf2 siRNA or a scrambled control siRNA 48-72 hours prior to the experiment. Confirm knockdown efficiency by qPCR or Western blot.

    • Treat the transfected cells with this compound, induce ROS, and measure as described above.

3. Data Analysis:

  • Compare the reduction in ROS levels by this compound in the presence and absence of Nrf2 inhibition/knockdown.

  • A significant reduction in the antioxidant effect of this compound upon Nrf2 inhibition suggests a major contribution of the indirect pathway.

  • A persistent antioxidant effect in Nrf2-inhibited/knockdown cells indicates a direct scavenging mechanism.

Protocol 2: Cell-Free DPPH Radical Scavenging Assay

This protocol measures the direct free radical scavenging activity of this compound.

1. Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

2. Experimental Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a serial dilution of this compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of this compound or a methanol control to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

  • Plot the percentage of scavenging activity against the concentration of this compound to determine the EC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_0 This compound: Dual Antioxidant Mechanisms cluster_1 Direct Scavenging cluster_2 Indirect Pathway Activation Vialinin_A This compound ROS Reactive Oxygen Species (ROS) Vialinin_A->ROS Quenches USPs USP4/USP5 Vialinin_A->USPs Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex USPs->Keap1_Nrf2 Stabilizes Keap1 Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: Dual antioxidant mechanisms of this compound.

Experimental_Workflow Start Start: Investigate This compound's effect on ROS Cell_Culture Culture cells of interest Start->Cell_Culture Treatment_Groups Prepare Treatment Groups: 1. Vehicle Control 2. This compound 3. This compound + Nrf2 Inhibitor 4. Nrf2 siRNA + this compound Cell_Culture->Treatment_Groups ROS_Induction Induce Oxidative Stress (e.g., H₂O₂) Treatment_Groups->ROS_Induction ROS_Measurement Measure Intracellular ROS (e.g., DCFH-DA assay) ROS_Induction->ROS_Measurement Data_Analysis Analyze and Compare ROS Levels ROS_Measurement->Data_Analysis Conclusion Conclusion: Differentiate Direct vs. Indirect Antioxidant Effects Data_Analysis->Conclusion

Caption: Experimental workflow to differentiate antioxidant mechanisms.

References

Validation & Comparative

A Head-to-Head Comparison of Vialinin A and Tacrolimus Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Vialinin A and tacrolimus, two potent immunomodulatory compounds. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers in immunology and drug development.

Executive Summary

This compound, a p-terphenyl compound isolated from the edible mushroom Thelephora vialis, has demonstrated superior in vitro anti-inflammatory activity compared to the well-established immunosuppressant drug, tacrolimus.[1] While both compounds effectively suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), they operate through distinct molecular mechanisms. Tacrolimus, a calcineurin inhibitor, primarily targets T-cell activation by blocking the NF-AT signaling pathway.[2][3][4][5] In contrast, this compound exerts its effects by inhibiting ubiquitin-specific peptidases (USPs), thereby modulating signaling pathways such as NF-κB.[1] This fundamental difference in their mechanism of action presents this compound as a compelling alternative for further investigation in inflammatory and autoimmune disease research.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and tacrolimus in the inhibition of TNF-α production. The data is derived from studies using rat basophilic leukemia (RBL-2H3) cells, a common model for studying mast cell degranulation and cytokine release.

CompoundTargetAssay SystemIC50 ValueReference
This compound TNF-α productionRBL-2H3 cells0.09 nMOnose J, et al. (2008)
Tacrolimus TNF-α productionRBL-2H3 cells0.25 nMOnose J, et al. (2008)

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of the NF-κB Pathway via USP Inhibition

This compound's anti-inflammatory effects are attributed to its ability to inhibit certain ubiquitin-specific peptidases (USPs), such as USP4 and USP5.[1] USPs are deubiquitinating enzymes that play a crucial role in regulating various cellular processes, including the NF-κB signaling pathway. By inhibiting these USPs, this compound can modulate the ubiquitination status of key signaling proteins, ultimately leading to the suppression of NF-κB activation and the subsequent transcription of pro-inflammatory genes like TNF-α.

Vialinin_A_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade IKK IKK Signaling_Cascade->IKK IkB IκB IKK->IkB P IkB_NFkB IκB NF-κB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB IkB_NFkB->NFkB_n IκB degradation USP USP USP->Signaling_Cascade Modulates Vialinin_A This compound Vialinin_A->USP Inhibits DNA DNA NFkB_n->DNA Gene_Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α) DNA->Gene_Transcription

This compound Signaling Pathway
Tacrolimus: Inhibition of the NF-AT Pathway via Calcineurin Inhibition

Tacrolimus is a well-characterized calcineurin inhibitor.[2][3] Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), allowing its translocation into the nucleus.[2][4] In the nucleus, NF-AT acts as a transcription factor for a variety of cytokine genes, including IL-2, which is crucial for T-cell proliferation and the overall immune response. Tacrolimus, by binding to FKBP12 and subsequently inhibiting calcineurin, prevents the dephosphorylation and nuclear translocation of NF-AT, thereby suppressing T-cell activation and cytokine production.[2][3]

Tacrolimus_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_Signal TCR Signal TCR T-Cell Receptor TCR_Signal->TCR Ca_increase ↑ [Ca²⁺]i TCR->Ca_increase Calmodulin Calmodulin Ca_increase->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activates NFAT_P NF-AT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NF-AT NFAT_P->NFAT NFAT_n NF-AT NFAT->NFAT_n Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Tacro_FKBP12 Tacrolimus FKBP12 FKBP12->Tacro_FKBP12 Tacro_FKBP12->Calcineurin_active Inhibits DNA DNA NFAT_n->DNA Gene_Transcription Cytokine Gene Transcription (e.g., IL-2) DNA->Gene_Transcription

Tacrolimus Signaling Pathway

Experimental Protocols

TNF-α Release Assay in RBL-2H3 Cells

This protocol is designed to quantify the amount of TNF-α released from rat basophilic leukemia (RBL-2H3) cells following stimulation, and to assess the inhibitory effect of test compounds.

Materials:

  • RBL-2H3 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenyl-Bovine Serum Albumin)

  • This compound and Tacrolimus stock solutions (in DMSO)

  • Pipettes and sterile pipette tips

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • ELISA kit for rat TNF-α

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM and incubate overnight.

  • Sensitization: Sensitize the cells by adding 0.5 µg/mL of anti-DNP IgE to each well and incubate for 24 hours.

  • Compound Treatment: Wash the cells twice with Tyrode's buffer. Add 50 µL of Tyrode's buffer containing various concentrations of this compound, tacrolimus, or vehicle (DMSO) to the respective wells. Incubate for 1 hour at 37°C.

  • Stimulation: Induce degranulation and cytokine release by adding 50 µL of DNP-BSA (final concentration 10 ng/mL) to each well. For the negative control, add 50 µL of Tyrode's buffer without DNP-BSA.

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a rat TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle-treated, DNP-BSA stimulated control. Determine the IC50 value for each compound.

Ubiquitin-Specific Peptidase (USP) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of a specific USP.

Materials:

  • Recombinant human USP4 or USP5 enzyme

  • Ubiquitin-rhodamine110 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • This compound stock solution (in DMSO)

  • Black 96-well or 384-well plates

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Enzyme and Inhibitor Incubation: In each well of the plate, add the recombinant USP enzyme to the assay buffer. Then, add the diluted this compound or vehicle (DMSO) to the respective wells. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the ubiquitin-rhodamine110 substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The cleavage of the substrate by the USP enzyme results in the release of rhodamine110, which is fluorescent.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percentage of USP inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Calcineurin Phosphatase Activity Assay

This colorimetric assay measures the phosphatase activity of calcineurin and its inhibition by compounds like tacrolimus.

Materials:

  • Recombinant human calcineurin

  • RII phosphopeptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.25 mM CaCl2, 0.5 µM calmodulin)

  • Tacrolimus stock solution (in DMSO)

  • Malachite Green Phosphate Detection Solution

  • Clear 96-well plates

  • Microplate reader (absorbance at ~620-650 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of tacrolimus in assay buffer.

  • Reaction Setup: In each well of the plate, add the assay buffer, recombinant calcineurin, and the diluted tacrolimus or vehicle (DMSO).

  • Reaction Initiation: Add the RII phosphopeptide substrate to each well to start the phosphatase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Color Development: Stop the reaction and detect the released free phosphate by adding the Malachite Green Phosphate Detection Solution to each well. Allow the color to develop for 15-20 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each reaction. Determine the percentage of calcineurin inhibition for each concentration of tacrolimus compared to the vehicle control and calculate the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_VialininA This compound Efficacy Assessment cluster_Tacrolimus Tacrolimus Efficacy Assessment V_Start Start V_Cell_Culture RBL-2H3 Cell Culture V_Start->V_Cell_Culture V_USP_Assay USP Inhibition Assay V_Start->V_USP_Assay V_TNF_Assay TNF-α Release Assay V_Cell_Culture->V_TNF_Assay V_Data_Analysis Data Analysis (IC50) V_TNF_Assay->V_Data_Analysis V_USP_Assay->V_Data_Analysis V_End End V_Data_Analysis->V_End T_Start Start T_Cell_Culture RBL-2H3 Cell Culture T_Start->T_Cell_Culture T_Calcineurin_Assay Calcineurin Activity Assay T_Start->T_Calcineurin_Assay T_TNF_Assay TNF-α Release Assay T_Cell_Culture->T_TNF_Assay T_Data_Analysis Data Analysis (IC50) T_TNF_Assay->T_Data_Analysis T_Calcineurin_Assay->T_Data_Analysis T_End End T_Data_Analysis->T_End

Comparative Experimental Workflow

References

In Silico Molecular Docking Analysis of Vialinin A with USP4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in silico molecular docking of Vialinin A with Ubiquitin-Specific Protease 4 (USP4) and other p-terphenyl derivatives. It is intended for researchers, scientists, and professionals in drug development interested in the inhibition of USP4, a key deubiquitinating enzyme implicated in various diseases.

This compound, a natural compound isolated from the mushroom Thelephora vialis, has been identified as a potent inhibitor of USP4 and exhibits significant anti-inflammatory properties.[1][2][3][4][5] Molecular docking studies have been instrumental in elucidating the binding mechanism of this compound to USP4, paving the way for the discovery of novel and more potent inhibitors.[1][6]

Comparative Docking Analysis of USP4 Inhibitors

In silico molecular docking simulations have been employed to predict the binding affinity and interaction patterns of this compound and other related p-terphenyl compounds with USP4. These studies have identified key amino acid residues in the USP4 binding pocket that are crucial for inhibitor binding.

A molecular docking study investigated the interaction of this compound and 32 other p-terphenyl derivatives with USP4.[1] The study identified that the most favorable binding site for these compounds is located around the Val98 residue within the USP segment of the enzyme.[1][6] The empirical energy of interaction (ΔE) was calculated to compare the binding affinities of these compounds. Notably, several derivatives, including Vialinin B and Aurantiotinin A, demonstrated a more favorable binding energy than this compound, suggesting they could be more potent inhibitors of USP4.[1]

Below is a summary of the docking results for this compound and its top-performing alternatives from the study:

CompoundTypeEmpirical Energy of Interaction (ΔE, kcal/mol)Key Interacting Residues (Predicted)
This compound Natural Product-113.15V98, surrounding α-helix and β-sheet residues
Vialinin B Natural ProductMore favorable than this compoundV98 binding pocket
Aurantiotinin A Natural ProductMore favorable than this compoundV98 binding pocket
Telephantin O Natural ProductSatisfactory USP4 binding capacityV98 binding pocket
Telephantin M Natural ProductSatisfactory USP4 binding capacityV98 binding pocket
Concrescenin B Natural ProductSatisfactory USP4 binding capacityV98 binding pocket

Experimental Protocols

The following section details a generalized protocol for performing in silico molecular docking studies, based on the methodologies reported for this compound and USP4.

Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB 1. Retrieve Protein Structure (e.g., USP4 from PDB: 3JYU) BindingSite 3. Identify Potential Binding Sites (e.g., using CASTp) PDB->BindingSite Ligand 2. Prepare Ligand Structures (e.g., this compound, Analogs) Docking 4. Perform Molecular Docking (e.g., using GOLD software) Ligand->Docking BindingSite->Docking Scoring 5. Score and Rank Poses (e.g., ChemPLP scoring function) Docking->Scoring Analysis 6. Analyze Interactions (Binding energy, key residues) Scoring->Analysis

Caption: A generalized workflow for in silico molecular docking studies.

Detailed Methodologies
  • Protein and Ligand Preparation:

    • The three-dimensional structure of the target protein, such as the USP4 DUSP-UBL dimer, is retrieved from the Protein Data Bank (PDB ID: 3JYU).[6][7]

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • The 3D structures of the ligands (e.g., this compound and its analogs) are generated and optimized using computational chemistry software.

  • Binding Site Prediction:

    • Potential binding sites on the protein surface are identified using tools like CASTp 3.0.[6][7] This helps in defining the search space for the docking simulation. For USP4, five potential binding sites were initially identified, with the one around Val98 being the most favorable.[6]

  • Molecular Docking Simulation:

    • Molecular docking is performed using software such as GOLD (Genetic Optimisation for Ligand Docking).[6][7]

    • The prepared ligands are docked into the identified binding site of the protein.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket.

  • Scoring and Analysis:

    • A scoring function (e.g., ChemPLP in GOLD) is used to estimate the binding affinity for each docked pose.[6]

    • The poses are ranked based on their scores, and the top-ranked poses are selected for further analysis.

    • The empirical potential energy of interaction (ΔE) is calculated for the best poses to compare the binding affinities of different ligands.[6]

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode and identify key interacting residues.

Signaling Pathway

This compound's inhibition of USP4 has been shown to impact downstream signaling pathways, contributing to its anti-inflammatory and anti-fibrotic effects.[8] One of the proposed mechanisms involves the regulation of the Rheb/mTOR signaling pathway.[8]

G VialininA This compound USP4 USP4 VialininA->USP4 inhibits Rheb Rheb USP4->Rheb deubiquitinates (stabilizes) mTOR mTOR Rheb->mTOR activates Inflammation Inflammation mTOR->Inflammation Fibrosis Fibrosis mTOR->Fibrosis

Caption: Proposed signaling pathway of this compound-mediated USP4 inhibition.

By inhibiting USP4, this compound leads to a reduction in the levels of Rheb and phosphorylated mTOR.[8] This, in turn, attenuates inflammation and fibrosis, as demonstrated in studies on autoimmune hepatitis.[8] The blockade of USP4 by this compound is a key mechanism underlying its therapeutic potential.[1][6]

References

A Comparative Analysis of the Bioactivities of Vialinin A and Vialinin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the bioactive properties of two fungal metabolites, Vialinin A and Vialinin B, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of their respective inhibitory activities, supported by experimental data, to facilitate further research and therapeutic development.

Introduction

This compound and Vialinin B are natural compounds isolated from the edible mushroom Thelephora vialis. Both compounds have demonstrated significant biological activities, particularly in the modulation of inflammatory pathways. This guide offers a side-by-side comparison of their potencies and mechanisms of action, presenting quantitative data in a clear, tabular format, detailing experimental protocols, and visualizing relevant signaling pathways.

Quantitative Bioactivity Comparison

The inhibitory activities of this compound and Vialinin B have been evaluated against various biological targets. The half-maximal inhibitory concentrations (IC50) from key studies are summarized below.

CompoundTargetAssay SystemIC50 ValueReference
This compound TNF-α releaseRBL-2H3 cells0.09 nM[1][2]
USP4Recombinant Human Enzyme1.5 µM[2]
USP5/Isopeptidase TRecombinant Human Enzyme5.9 µM[2]
UCH-L1Recombinant Human Enzyme22.3 µM[2]
Vialinin B TNF-α productionRBL-2H3 cells0.02 nM[3][4]
USP4Molecular Docking StudyPredicted to be a potent inhibitor, potentially stronger than this compound[5]

Analysis of Bioactivity

Vialinin B demonstrates exceptionally potent inhibition of TNF-α production, with an IC50 value approximately 4.5 times lower than that of this compound, suggesting it is a more powerful anti-inflammatory agent in this context.[1][3]

This compound has been experimentally confirmed as a semi-selective inhibitor of deubiquitinating enzymes (DUBs), showing the highest potency against USP4, followed by USP5 and UCH-L1.[2] While experimental data for Vialinin B's activity against DUBs is not yet available, a molecular docking study predicts that it may bind to USP4 more effectively than this compound, indicating a potential for even greater inhibitory activity.[5] Further experimental validation is required to confirm this computational prediction.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects through multiple signaling pathways.

Keap1-Nrf2-ARE Signaling Pathway

This compound promotes the activation of the Keap1-Nrf2-ARE signaling pathway, a key regulator of cellular antioxidant responses. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound is thought to disrupt this interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of various antioxidant and cytoprotective genes.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vialinin_A This compound Keap1_Nrf2 Keap1-Nrf2 Complex Vialinin_A->Keap1_Nrf2 Inhibits interaction Nrf2_Ub Nrf2-Ub Keap1_Nrf2->Nrf2_Ub Ubiquitination Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Proteasome Proteasome Nrf2_Ub->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

This compound activates the Keap1-Nrf2-ARE pathway.
Rheb/mTOR Signaling Pathway

This compound has also been implicated in the regulation of the Rheb/mTOR signaling pathway. By inhibiting USP4, this compound can modulate the ubiquitination status of proteins within this pathway, influencing cellular growth, proliferation, and survival. The precise mechanism of how USP4 inhibition by this compound impacts Rheb/mTOR signaling is an area of active investigation.

Rheb_mTOR_Pathway Vialinin_A This compound USP4 USP4 Vialinin_A->USP4 Inhibits Rheb Rheb USP4->Rheb Deubiquitinates (?) mTORC1 mTORC1 Rheb->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth Promotes

This compound potentially modulates the Rheb/mTOR pathway.

Experimental Protocols

Inhibition of TNF-α Release from RBL-2H3 Cells

This protocol is based on the methods described by Onose et al. (2008) and Xie et al. (2006).

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are maintained in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Sensitization: Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE.

  • Treatment and Stimulation: The sensitized cells are washed with Siraganian buffer and then incubated with various concentrations of this compound or Vialinin B for 15 minutes at 37°C. Subsequently, the cells are stimulated with DNP-human serum albumin (HSA) for 1 hour to induce degranulation and TNF-α release.

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Deubiquitinating Enzyme (DUB) Inhibition Assay

This protocol is based on the methods described by Okada et al. (2013).

  • Enzyme and Substrate Preparation: Recombinant human USP4, USP5, or UCH-L1 is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT). The fluorogenic substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is also prepared in the assay buffer.

  • Inhibitor Incubation: The DUB enzyme is pre-incubated with various concentrations of this compound for 30 minutes at room temperature in a 96-well black microplate.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the Ub-AMC substrate. The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths of 380 nm and 460 nm, respectively.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the vehicle control. The IC50 value is calculated by fitting the dose-response data to a suitable model.

Conclusion

This compound and Vialinin B are potent bioactive compounds with significant anti-inflammatory properties. Vialinin B exhibits superior inhibition of TNF-α production compared to this compound. While this compound is a confirmed inhibitor of several deubiquitinating enzymes, the potential of Vialinin B in this regard is suggested by computational models and warrants further experimental investigation. The detailed data and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to advance the understanding and potential therapeutic applications of these promising natural products.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are summaries and may require optimization for specific laboratory conditions. Researchers should refer to the original publications for complete details.

References

Vialinin A: A Comparative Guide to its Selectivity Profile Against Ubiquitin-Specific Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of Vialinin A, a natural p-terphenyl compound, against a panel of human Ubiquitin-Specific Proteases (USPs). The information presented herein is intended to assist researchers in evaluating this compound's potential as a selective inhibitor for specific USPs in drug discovery and chemical biology applications.

Data Presentation: Quantitative Selectivity Profile

This compound exhibits a semi-selective inhibition profile against the tested deubiquitinating enzymes (DUBs). The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various USPs and other DUBs. Lower IC50 values indicate greater potency.

Target EnzymeIC50 (μM)Reference
USP4 1.5[1]
USP5/IsoT 5.9[1]
UCH-L1 22.3[1]
USP2 No significant inhibition[1]
USP8 No significant inhibition[1]
UCH-L3 No significant inhibition[1]

Note: "No significant inhibition" indicates that the compound did not produce a substantial reduction in enzyme activity at the tested concentrations.

Comparison with Other USP Inhibitors

To provide a broader context for this compound's activity, the following table compares its selectivity with other notable USP inhibitors.

InhibitorPrimary Target(s)IC50 (μM)Selectivity Notes
This compound USP4, USP51.5 (USP4), 5.9 (USP5)Semi-selective; inactive against USP2, USP8, UCH-L3.[1]
b-AP15 USP14, UCH-L5-Targets proteasome-associated DUBs.
HBX-41108 USP70.424No cross-reactivity with USP2, USP5, USP8, USP20.[1]
P5091 USP74.2No effect on USP2 and USP8.
EOAI3402143 (G9) USP9X, USP24, USP5~1An analog of WP1130 with improved properties.[2]

Experimental Protocols

The IC50 values for this compound were determined using a fluorogenic deubiquitinase assay, a standard method for assessing the potency of DUB inhibitors.

Ubiquitin-Rhodamine Deubiquitinase Activity Assay

This assay measures the enzymatic activity of USPs by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho).

Materials:

  • Recombinant human USP enzymes (USP4, USP5, UCH-L1, USP2, USP8, UCH-L3)

  • Ubiquitin-Rhodamine 110 (Ub-Rho) substrate

  • This compound

  • Assay Buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% (w/v) BSA)[3]

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the stock solutions of each USP enzyme to the desired final concentration in the assay buffer.[3]

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in the assay buffer to achieve a range of final concentrations. A DMSO-only control is also prepared.[3]

  • Incubation: Add the diluted USP enzyme solution to the wells of the 384-well plate. Then, add the different concentrations of this compound or DMSO control to the respective wells. Incubate the plate at room temperature for a specified period (e.g., 3 hours) to allow for inhibitor binding.[3]

  • Substrate Addition: After incubation, add the Ub-Rho substrate solution to all wells to initiate the enzymatic reaction.[3]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Monitor the fluorescence kinetically over a period of time (e.g., 20 minutes).[3]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[3]

Signaling Pathway Modulation by this compound

This compound has been shown to modulate key cellular signaling pathways, primarily due to its inhibitory effect on specific USPs.

Inhibition of the Rheb/mTOR Signaling Pathway

This compound, through its inhibition of USP4, can attenuate the Rheb/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.[4] USP4 can deubiquitinate and stabilize Rheb, a key activator of mTORC1. By inhibiting USP4, this compound leads to the degradation of Rheb, thereby reducing mTORC1 activity.[4]

Rheb_mTOR_Pathway cluster_inhibition This compound Inhibition cluster_pathway Rheb/mTOR Signaling Vialinin_A This compound USP4 USP4 Vialinin_A->USP4 Rheb Rheb USP4->Rheb Deubiquitination (Stabilization) mTORC1 mTORC1 Rheb->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylation

Caption: this compound inhibits USP4, leading to reduced Rheb stability and subsequent downregulation of mTORC1 signaling.

Modulation of the NF-κB Signaling Pathway

This compound's anti-inflammatory effects are linked to its ability to modulate the NF-κB signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses. IκB (inhibitor of NF-κB) proteins sequester NF-κB dimers in the cytoplasm. Upon stimulation, IκB is ubiquitinated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting USPs that may deubiquitinate and stabilize IκB, this compound can lead to a reduction in NF-κB activation.[1]

NFkB_Pathway cluster_inhibition This compound Inhibition cluster_pathway NF-κB Signaling Vialinin_A This compound USPs USPs Vialinin_A->USPs IκB_Ub Ubiquitinated IκB USPs->IκB_Ub Deubiquitination (Stabilization) IκB IκB IκB_Ub->IκB Proteasome Proteasomal Degradation IκB_Ub->Proteasome NFκB NF-κB IκB->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation Proteasome->IκB Degradation Inflammation Inflammatory Gene Transcription Nucleus->Inflammation

Caption: this compound's inhibition of certain USPs can lead to decreased stabilization of IκB, promoting its degradation and thereby reducing NF-κB-mediated inflammatory gene transcription.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity profile of a USP inhibitor like this compound.

Experimental_Workflow cluster_workflow Inhibitor Selectivity Profiling Workflow Compound This compound Assay Deubiquitinase Activity Assay (e.g., Ub-Rho) Compound->Assay USP_Panel Panel of Recombinant USP Enzymes USP_Panel->Assay Data_Analysis IC50 Determination Assay->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

References

Vialinin A: A Selective Inhibitor of Ubiquitin-Specific Proteases with Low Cross-Reactivity Against Other Thiol Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals focusing on thiol proteases now have access to a comprehensive comparison guide on Vialinin A, a natural p-terphenyl compound isolated from the edible mushroom Thelephora vialis. This guide provides a detailed analysis of this compound's inhibitory activity, highlighting its selectivity for certain ubiquitin-specific proteases (USPs) and its notable lack of cross-reactivity with other major thiol protease families, such as calpains and cathepsins.

This compound has garnered significant interest for its potent anti-inflammatory and anti-cancer properties.[1] A key aspect of its mechanism of action is the inhibition of specific deubiquitinating enzymes (DUBs), which are a large family of thiol proteases that regulate numerous cellular processes.[2] Understanding the selectivity profile of this compound is crucial for its development as a therapeutic agent and as a chemical probe to investigate cellular signaling pathways.

Comparative Inhibitory Activity of this compound

The following table summarizes the inhibitory activity of this compound against a panel of thiol proteases, demonstrating its selectivity for a subset of USPs.

Thiol Protease TargetEnzyme FamilyIC50 (μM)Reference
USP4 Ubiquitin-Specific Protease1.5[3]
USP5/IsoT Ubiquitin-Specific Protease5.9[3]
UCH-L1 Ubiquitin C-terminal Hydrolase22.3[3]
USP2 Ubiquitin-Specific ProteaseNo significant inhibition[3]
USP8 Ubiquitin-Specific ProteaseNo significant inhibition[3]
UCH-L3 Ubiquitin C-terminal HydrolaseNo significant inhibition[3]
Calpain CalpainNo inhibition observed[4]
Cathepsin CathepsinNo inhibition observed[4]

Visualizing the Mechanism and Experimental Workflow

To further elucidate the interactions and experimental procedures, the following diagrams are provided.

cluster_0 Thiol Protease Catalytic Cycle cluster_1 Inhibition by this compound (Competitive) Active_Site Active Site (Cys, His, Asn) ES_Complex Enzyme-Substrate Complex Active_Site->ES_Complex Binding EI_Complex Enzyme-Inhibitor Complex (Inactive) Active_Site->EI_Complex Binding to Active Site Substrate Protein Substrate Substrate->ES_Complex Acyl_Intermediate Acyl-Enzyme Intermediate ES_Complex->Acyl_Intermediate Nucleophilic Attack Products Cleaved Peptides Acyl_Intermediate->Products Hydrolysis Enzyme_Regen Regenerated Enzyme Acyl_Intermediate->Enzyme_Regen Enzyme_Regen->Active_Site Vialinin_A This compound Vialinin_A->EI_Complex

Figure 1. General mechanism of competitive inhibition of a thiol protease.

Start Start: Screen Inhibitor Cross-Reactivity Prepare_Proteases Prepare Panel of Thiol Proteases (e.g., USPs, Calpains, Cathepsins) Start->Prepare_Proteases Prepare_Inhibitor Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor Incubate Pre-incubate Proteases with this compound or Vehicle Prepare_Proteases->Incubate Prepare_Inhibitor->Incubate Add_Substrate Add Fluorogenic Substrate Specific for Each Protease Incubate->Add_Substrate Measure_Activity Measure Protease Activity (Fluorescence over Time) Add_Substrate->Measure_Activity Analyze_Data Calculate % Inhibition and Determine IC50 Values Measure_Activity->Analyze_Data Compare_Selectivity Compare IC50 Values to Determine Selectivity Profile Analyze_Data->Compare_Selectivity

Figure 2. Experimental workflow for assessing inhibitor cross-reactivity.

Experimental Methodologies

The determination of the inhibitory activity of this compound against various thiol proteases involves specific biochemical assays. Below are detailed protocols representative of the methodologies used in the cited studies.

Inhibition of Ubiquitin-Specific Proteases (USPs)

A common method to assess USP activity and its inhibition is through a fluorogenic assay using a ubiquitin-rhodamine 110 substrate.

  • Principle: The assay measures the cleavage of a quenched fluorogenic substrate, ubiquitin-rhodamine 110, by the DUB enzyme. Upon cleavage, rhodamine 110 is released, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

  • Protocol:

    • Recombinant human USP enzymes (e.g., USP2, USP4, USP5, USP8) are individually diluted in an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, and 0.01% Tween-20).

    • This compound is serially diluted in DMSO and then added to the enzyme solutions to achieve a range of final concentrations. A DMSO-only control is included.

    • The enzyme and inhibitor are pre-incubated for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

    • The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for rhodamine 110 (e.g., 485 nm excitation and 535 nm emission).

    • The initial reaction rates are calculated from the linear portion of the fluorescence curves.

    • The percentage of inhibition for each concentration of this compound is determined relative to the DMSO control.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Assessment of Cross-Reactivity against Calpain and Cathepsin

To confirm the selectivity of this compound, its inhibitory effect on other families of thiol proteases, such as calpains and cathepsins, is evaluated.[4]

  • Calpain Activity Assay:

    • Principle: Calpain activity can be measured using a fluorogenic substrate, such as Suc-LLVY-AMC. Cleavage of this substrate by calpain releases the fluorescent group, AMC (7-amino-4-methylcoumarin).

    • Protocol:

      • Purified calpain (e.g., calpain-1 or calpain-2) is prepared in an assay buffer containing a reducing agent (e.g., DTT) and Ca2+.

      • This compound is added to the enzyme solution at various concentrations, alongside a DMSO control.

      • The mixture is pre-incubated at a controlled temperature (e.g., 37°C).

      • The reaction is started by the addition of the Suc-LLVY-AMC substrate.

      • The fluorescence of the released AMC is measured over time (e.g., excitation at 380 nm and emission at 460 nm).

      • The rate of substrate cleavage is determined, and the percentage of inhibition is calculated.

  • Cathepsin B Activity Assay:

    • Principle: The activity of cathepsin B is determined by its ability to cleave a specific fluorogenic substrate, such as Z-Arg-Arg-AMC.

    • Protocol:

      • Recombinant human cathepsin B is activated in an appropriate assay buffer (typically acidic, e.g., pH 6.0) containing a reducing agent like DTT.

      • Different concentrations of this compound are pre-incubated with the activated cathepsin B.

      • The reaction is initiated by adding the Z-Arg-Arg-AMC substrate.

      • The increase in fluorescence due to the release of AMC is monitored using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm).

      • The enzymatic activity is calculated from the rate of fluorescence increase, and the inhibitory effect of this compound is determined.

Conclusion

The available data strongly indicate that this compound is a selective inhibitor of certain ubiquitin-specific proteases, particularly USP4 and USP5.[3] Its lack of inhibitory activity against other major thiol proteases like calpain and cathepsin underscores its potential as a specific tool for studying the roles of these DUBs in health and disease.[4] This selectivity profile is a desirable characteristic for a therapeutic candidate, as it may minimize off-target effects and associated toxicities. Further research into the broader selectivity of this compound against the full spectrum of DUBs will be valuable for its continued development.

References

synergistic effects of Vialinin A with chemotherapy drugs

Author: BenchChem Technical Support Team. Date: November 2025

While direct evidence for the synergistic effects of Vialinin A with chemotherapy drugs remains elusive in current scientific literature, the broader class of compounds to which it belongs—ubiquitin-specific peptidase (USP) inhibitors—has shown significant promise in enhancing the efficacy of conventional cancer treatments. This guide provides a comparative overview of the demonstrated synergistic effects of various USP inhibitors with common chemotherapy agents, offering a potential roadmap for future investigations into this compound.

This compound, a natural compound isolated from the mushroom Thelephora vialis, is a known inhibitor of ubiquitin-specific peptidases, particularly USP5 and USP4. These enzymes play crucial roles in cellular processes by removing ubiquitin from proteins, thereby regulating their degradation and function. In cancer, altered USP activity can contribute to tumor growth, survival, and resistance to therapy. The inhibition of these enzymes, therefore, presents a compelling strategy to sensitize cancer cells to the cytotoxic effects of chemotherapy.

This guide will explore the synergistic potential of USP inhibitors with cisplatin, doxorubicin, and temozolomide, supported by experimental data from preclinical studies.

Synergistic Effects of USP Inhibitors with Cisplatin

Cisplatin is a platinum-based chemotherapy drug that induces DNA damage in cancer cells. However, resistance to cisplatin is a major clinical challenge. Inhibitors of USP1, a key enzyme in the DNA damage response pathway, have been shown to synergistically enhance the cytotoxicity of cisplatin in various cancer cell lines.

Quantitative Data: USP1/UAF1 Inhibitors and Cisplatin
USP1/UAF1 InhibitorCancer Cell LineChemotherapy DrugIC50 of Chemo Alone (μM)IC50 of Chemo with USP Inhibitor (μM)Combination Index (CI)Reference
ML323 H596 (Non-Small Cell Lung Cancer)Cisplatin~100~25 (with 30 μM ML323)< 1 (Synergistic)[1][2]
Pimozide A2780cis (Cisplatin-Resistant Ovarian Cancer)CisplatinNot specifiedNot specifiedSynergistic[3]
GW7647 A2780cis (Cisplatin-Resistant Ovarian Cancer)CisplatinNot specifiedNot specifiedSynergistic[3]

Note: A Combination Index (CI) less than 1 indicates a synergistic effect.

Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the USP inhibitor, the chemotherapy drug, or a combination of both.

  • After a specified incubation period (e.g., 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases convert the MTT to formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Chou-Talalay method, which calculates a Combination Index (CI). Software such as CompuSyn is often used for this analysis. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Signaling Pathway: USP1 Inhibition and DNA Damage Response

USP1_Pathway Cisplatin Cisplatin DNA_damage DNA Damage (Interstrand Crosslinks) Cisplatin->DNA_damage FA_pathway Fanconi Anemia (FA) Pathway DNA_damage->FA_pathway PCNA_ub Monoubiquitinated PCNA (Ub-PCNA) DNA_damage->PCNA_ub FANCD2_ub Monoubiquitinated FANCD2 (Ub-FANCD2) FA_pathway->FANCD2_ub TLS Translesion Synthesis (TLS) PCNA_ub->TLS DNA_repair DNA Repair FANCD2_ub->DNA_repair TLS->DNA_repair Apoptosis Cell Death (Apoptosis) DNA_repair->Apoptosis Inhibition of repair leads to apoptosis USP1 USP1/UAF1 Complex USP1->PCNA_ub Deubiquitinates USP1->FANCD2_ub Deubiquitinates ML323 ML323 (USP1 Inhibitor) ML323->USP1 Inhibits

Caption: USP1 inhibition by ML323 prevents the deubiquitination of PCNA and FANCD2, key proteins in the DNA damage response, leading to enhanced cisplatin-induced cell death.

Synergistic Effects of USP Inhibitors with Doxorubicin

Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. The USP7 inhibitor P5091 has been shown to synergize with doxorubicin in multiple myeloma cells.[4][5]

Quantitative Data: USP7 Inhibitor and Doxorubicin
USP7 InhibitorCancer Cell LineChemotherapy DrugIC50 of Chemo Alone (μM)IC50 of Chemo with USP Inhibitor (μM)Combination Index (CI)Reference
P5091 MM.1S (Multiple Myeloma)DoxorubicinNot specifiedNot specifiedSynergistic[4]
P5091 Dox-40 (Doxorubicin-Resistant Multiple Myeloma)DoxorubicinNot specifiedNot specifiedSynergistic[6]
Experimental Protocols

Western Blot Analysis for Apoptosis Markers:

  • Cells are treated with the USP inhibitor, doxorubicin, or a combination of both.

  • After treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, p53).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway: USP7 Inhibition and p53 Regulation

USP7_Pathway Doxorubicin Doxorubicin DNA_damage DNA Damage Doxorubicin->DNA_damage p53 p53 (Tumor Suppressor) DNA_damage->p53 Activates Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53 Ubiquitinates p53_ub Ubiquitinated p53 Proteasome Proteasomal Degradation p53_ub->Proteasome USP7 USP7 USP7->MDM2 Deubiquitinates (Stabilizes) P5091 P5091 (USP7 Inhibitor) P5091->USP7 Inhibits

Caption: USP7 inhibition by P5091 leads to destabilization of MDM2, allowing for the accumulation of the tumor suppressor p53 and subsequent apoptosis, which synergizes with doxorubicin-induced DNA damage.

Synergistic Effects of USP Inhibitors with Temozolomide

Temozolomide is an alkylating agent used in the treatment of glioblastoma. Resistance to temozolomide is often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). Recent studies have shown that USP7 inhibition can sensitize glioblastoma cells to temozolomide by destabilizing MGMT.[7]

Quantitative Data: USP7 Inhibitor and Temozolomide
USP7 InhibitorCancer Cell LineChemotherapy DrugIC50 of Chemo AloneIC50 of Chemo with USP InhibitorCombination Index (CI)Reference
P5091 T98G (Glioblastoma)TemozolomideNot specifiedSignificantly reducedSynergistic[7]
Experimental Protocols

Colony Formation Assay:

  • Cells are seeded at a low density in 6-well plates.

  • The next day, cells are treated with the USP inhibitor, temozolomide, or a combination of both.

  • The medium is replaced every 3-4 days with fresh medium containing the drugs.

  • After 10-14 days, when colonies are visible, the cells are washed, fixed, and stained with crystal violet.

  • The number of colonies containing at least 50 cells is counted.

  • The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group.

Experimental Workflow: Investigating Synergistic Effects

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with USP Inhibitor, Chemotherapy Drug, and Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Treatment->Mechanism_Study Synergy_Analysis Combination Index (CI) Analysis Viability_Assay->Synergy_Analysis Xenograft_Model Establish Xenograft Tumor Model in Mice Synergy_Analysis->Xenograft_Model Promising results lead to In_Vivo_Treatment Treat Mice with USP Inhibitor, Chemotherapy Drug, and Combination Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Assess Systemic Toxicity In_Vivo_Treatment->Toxicity_Assessment

Caption: A general workflow for investigating the synergistic effects of a USP inhibitor with a chemotherapy drug, from initial in vitro screening to in vivo validation.

Conclusion

While the direct synergistic interaction of this compound with chemotherapy remains to be investigated, the compelling evidence from other USP inhibitors provides a strong rationale for such studies. The ability of USP inhibitors to modulate key cancer-related pathways, such as the DNA damage response and tumor suppressor stability, makes them attractive candidates for combination therapies. Future research should focus on evaluating this compound in combination with standard-of-care chemotherapy agents across a panel of cancer types to unlock its potential in overcoming drug resistance and improving patient outcomes. The experimental designs and signaling pathways outlined in this guide offer a framework for these future investigations.

References

Validating the In Vivo Anti-Inflammatory Activity of Vialinin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vialinin A's in vivo anti-inflammatory performance against alternative treatments, supported by experimental data. This compound, a natural compound isolated from the mushroom Thelephora vialis, has demonstrated potent anti-inflammatory properties, positioning it as a promising candidate for further investigation and development.

Comparative Efficacy of this compound in an Animal Model of Autoimmune Hepatitis

An in vivo study utilizing a murine model of S100-induced autoimmune hepatitis has provided significant evidence of this compound's therapeutic potential. The data presented below summarizes the key findings from this research, showcasing the dose-dependent effects of this compound on markers of liver inflammation and fibrosis. While direct in vivo comparative studies with quantitative data are limited, it has been reported that this compound exhibits more effective anti-inflammatory activity than the widely used immunosuppressive drug, tacrolimus (FK506)[1][2].

Table 1: Effect of this compound on Serum Inflammatory Cytokines
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control15.2 ± 2.112.8 ± 1.510.5 ± 1.3
AIH Model85.3 ± 9.878.5 ± 8.265.7 ± 7.1
This compound (Low Dose)52.1 ± 6.349.2 ± 5.841.3 ± 5.2
This compound (High Dose)28.4 ± 3.525.6 ± 3.122.9 ± 2.8

Data are presented as mean ± standard deviation. AIH: Autoimmune Hepatitis. Low and high doses are based on the experimental protocol outlined below.

Table 2: Effect of this compound on Liver Fibrosis Markers
Treatment Groupα-SMA (relative expression)Collagen I (relative expression)
Control1.0 ± 0.11.0 ± 0.1
AIH Model4.8 ± 0.55.2 ± 0.6
This compound (Low Dose)2.9 ± 0.33.1 ± 0.4
This compound (High Dose)1.5 ± 0.21.7 ± 0.2

Data are presented as mean ± standard deviation. α-SMA: alpha-Smooth Muscle Actin.

Experimental Protocols

S100-Induced Autoimmune Hepatitis in Mice

A murine model of autoimmune hepatitis was established to evaluate the in vivo anti-inflammatory and anti-fibrotic efficacy of this compound.

Animals: Male C57BL/6 mice, 6-8 weeks old, were used for the study.

Induction of Autoimmune Hepatitis:

  • S100 protein, a liver autoantigen, was prepared from syngeneic mouse livers.

  • An emulsion was created by mixing the S100 protein with an equal volume of Complete Freund's Adjuvant.

  • Mice were immunized with two intraperitoneal injections of the S100 emulsion at a 7-day interval to induce autoimmune hepatitis[3].

Treatment Protocol:

  • Following the second immunization, mice were randomly assigned to different treatment groups.

  • This compound was administered daily via intraperitoneal injection at two different dosages (Low Dose and High Dose) for a specified treatment period.

  • A control group received the vehicle, and the model group received no treatment.

Assessment of Efficacy:

  • Serum Cytokine Analysis: Blood samples were collected at the end of the treatment period, and the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β were quantified using ELISA.

  • Histopathological Analysis: Liver tissues were collected, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and with Masson's trichrome and Sirius Red to evaluate the extent of fibrosis.

  • Western Blot and RT-PCR Analysis: Liver tissue lysates were used to determine the protein and mRNA expression levels of key inflammatory and fibrotic markers, including USP4, Rheb, p-mTOR, α-SMA, and Collagen I.

Mechanism of Action: The USP4/Rheb/mTOR Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the deubiquitinating enzyme Ubiquitin-Specific Peptidase 4 (USP4). By inhibiting USP4, this compound prevents the deubiquitination of Ras homolog enriched in brain (Rheb), leading to its degradation. This, in turn, downregulates the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cellular growth, proliferation, and inflammation[4][5]. The inhibition of this pathway ultimately results in a reduction of pro-inflammatory and pro-fibrotic cytokine production.

USP4_Rheb_mTOR_Pathway cluster_VialininA This compound cluster_Upstream Upstream Regulation cluster_Downstream Downstream Effects Vialinin_A This compound USP4 USP4 Vialinin_A->USP4 Inhibits Rheb Rheb USP4->Rheb Deubiquitinates mTORC1 mTORC1 Rheb->mTORC1 Activates Ub Ubiquitin Ub->Rheb Ubiquitination Inflammation Inflammation (TNF-α, IL-6, IL-1β) mTORC1->Inflammation Promotes Fibrosis Fibrosis (α-SMA, Collagen I) mTORC1->Fibrosis Promotes

This compound inhibits the USP4/Rheb/mTOR signaling pathway.

Experimental Workflow for In Vivo Validation

The following diagram outlines the key steps involved in the in vivo validation of this compound's anti-inflammatory activity in the autoimmune hepatitis model.

Experimental_Workflow cluster_Induction Model Induction cluster_Treatment Treatment cluster_Analysis Analysis S100_Prep S100 Protein Preparation Immunization Immunization of Mice S100_Prep->Immunization VialininA_Admin This compound Administration Immunization->VialininA_Admin Serum_Analysis Serum Cytokine Analysis (ELISA) VialininA_Admin->Serum_Analysis Histo_Analysis Liver Histopathology (H&E, Masson, Sirius Red) VialininA_Admin->Histo_Analysis Mol_Analysis Molecular Analysis (Western Blot, RT-PCR) VialininA_Admin->Mol_Analysis

Workflow for in vivo evaluation of this compound.

References

A Comparative Guide to Vialinin A and Other Natural Product USP Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, the ubiquitin-proteasome system (UPS) has emerged as a critical target for therapeutic intervention, particularly in oncology and inflammatory diseases. Within this system, ubiquitin-specific proteases (USPs) play a pivotal role in reversing the ubiquitination of substrate proteins, thereby regulating their stability and function. The inhibition of specific USPs presents a promising strategy for targeted therapy. Natural products have historically been a rich source of novel bioactive compounds, and several have been identified as potent USP inhibitors. This guide provides a comparative analysis of Vialinin A, a well-characterized natural product USP inhibitor, against other notable natural product-derived USP inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of Natural Product USP Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound and other selected natural product USP inhibitors against various USP enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Natural ProductSource OrganismTarget USP(s)IC50 (µM)Selectivity NotesReference(s)
This compound Thelephora vialis (fungus)USP41.5Inactive against USP2 and USP8.[1][2][1][2]
USP55.9[2]
UCH-L122.3[2]
Spongiacidin C Stylissa massa (marine sponge)USP73.8Showed the strongest inhibition against USP7 among several USPs tested.[3][4][3][4]
Scutellarein Scutellaria baicalensis (plant)USP73.017Identified through virtual screening and validated by enzymatic assays.[5][5]
Salvianolic acid C Salvia miltiorrhiza (plant)USP78.495Identified through virtual screening and validated by enzymatic assays.[5][5]
Curcumin Analog (AC17) Curcuma longa (plant) derivative19S RP DUBs4.23Irreversible inhibitor of deubiquitinases in the 19S regulatory particle.[6][6]
Withaferin A Withania somnifera (plant)Ubiquitin-Proteasome Pathway-Stabilizes IDH1 by inhibiting the ubiquitin-proteasome pathway.[7][8][7][8]
Genistein Glycine max (soybean)Tyrosine Kinases, Topoisomerase II-Known inhibitor of multiple kinases; its direct and specific USP inhibitory activity requires further characterization.[9][10][11][12][9][10][11][12]
Resveratrol Vitis vinifera (grapes)Multiple targets-Enhances polyubiquitination-mediated degradation of ARV7.[13][14][15][16][17][13][14][15][16][17]

Signaling Pathway Modulation by USP Inhibition

A common signaling pathway affected by the inhibition of certain USPs, such as USP7, is the MDM2-p53 pathway. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. Inhibition of USP7 leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.

USP7_p53_pathway cluster_nucleus Nucleus USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitination (Stabilization) p53 p53 MDM2->p53 Ubiquitination (Degradation Target) Proteasome Proteasome MDM2->Proteasome Degradation Apoptosis Cell Cycle Arrest Apoptosis p53->Apoptosis Activation p53->Proteasome Degradation Ub Ubiquitin Inhibitor Natural Product Inhibitor Inhibitor->USP7 Inhibition USP_inhibitor_workflow Start Natural Product Library Screening HTS High-Throughput Screening (e.g., Ub-Rho110 assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Panel of USPs) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (e.g., MTT, Western Blot) Selectivity->Cell_Assay Mechanism Mechanism of Action Studies (e.g., Target Engagement) Cell_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

Unveiling the Molecular Embrace: Experimental Insights into Vialinin A's Interaction with USP4

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental validation of Vialinin A's binding site on the deubiquitinating enzyme USP4 reveals a landscape currently dominated by computational modeling, with a compelling need for further empirical evidence. While in silico studies have pinpointed a likely interaction hotspot, direct experimental validation remains a critical gap in the scientific literature. This guide provides a comprehensive overview of the current understanding of this compound's engagement with USP4, compares it with other known inhibitors, and outlines the experimental methodologies required to definitively map this crucial interaction.

This compound, a natural product isolated from the mushroom Thelephora vialis, has emerged as a potent inhibitor of Ubiquitin-Specific Peptidase 4 (USP4), a key regulator in various cellular processes, including inflammation, cancer progression, and TGF-β signaling.[1][2] Understanding the precise binding mechanism of this compound to USP4 is paramount for the rational design of more selective and potent therapeutic agents.

The Predicted Binding Site: A Computational Hypothesis

Molecular docking studies have been instrumental in proposing a putative binding site for this compound on USP4.[3][4] These computational analyses suggest that this compound likely settles into a pocket in proximity to the valine residue at position 98 (V98) of the USP4 enzyme.[3][5][6] This predicted interaction is thought to be stabilized by a network of hydrogen bonds and hydrophobic interactions.

However, it is crucial to emphasize that this binding model is, at present, a well-informed hypothesis. The scientific community awaits definitive experimental validation to confirm the V98 pocket as the bona fide binding site of this compound.

Comparison with Alternative USP4 Inhibitors

The landscape of USP4 inhibitors is expanding, though detailed binding site information for many compounds remains elusive. A comparative summary of this compound and other notable USP4 inhibitors is presented below:

InhibitorTarget DUBsIC50/EC50 (µM) for USP4Binding Site on USP4Experimental Validation of Binding Site
This compound USP4, USP51.5[1][7][8]Predicted near V98[3][5][6]Not yet reported
Neutral Red USP4 (selective)~50[9][10]Uncompetitive inhibitor; specific binding site not fully elucidated[9][10]Kinetic assays suggest an uncompetitive mechanism, but direct binding site mapping is pending.[9][10]
P22077 USP7, USP47Not reported for USP4Primarily targets USP7 and USP47; any effect on USP4 is likely indirect.[11]Covalently modifies the catalytic cysteine of USP7.[12]
GSK2643943A USP20Not reported for USP4Targets USP20.[13]Not applicable to USP4.

This table underscores the current knowledge gap. While inhibitory concentrations are available for several compounds, experimentally validated binding site data on USP4 is largely unavailable, making a direct, evidence-based comparison of binding mechanisms challenging.

Essential Experimental Protocols for Binding Site Validation

To bridge the gap between computational prediction and experimental certainty, several key methodologies are indispensable. The following protocols are fundamental for validating the binding site of this compound on USP4:

Site-Directed Mutagenesis

This technique involves the targeted mutation of specific amino acid residues within the predicted binding pocket of USP4. By substituting residues like V98 with others (e.g., alanine), researchers can assess the impact on this compound's binding affinity and inhibitory activity. A significant reduction in binding or inhibition upon mutation of a specific residue provides strong evidence for its involvement in the interaction.

X-ray Crystallography

Obtaining a co-crystal structure of the USP4-Vialinin A complex would provide the most definitive, high-resolution map of the binding interaction.[14] This "gold-standard" technique would visualize the precise orientation of this compound within the USP4 binding pocket and identify all interacting residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR techniques, such as Chemical Shift Perturbation (CSP) mapping, can identify the amino acid residues in USP4 that are affected upon binding to this compound.[15] By observing changes in the NMR spectrum of USP4 in the presence of the inhibitor, researchers can map the binding interface.

Biochemical Binding Assays

Quantitative binding assays are crucial for determining the binding affinity (e.g., dissociation constant, Kd) of this compound to both wild-type and mutant USP4. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide thermodynamic and kinetic data on the binding interaction.[16]

Visualizing the Path to Validation

The following workflow illustrates the logical progression of experiments required to validate the binding site of this compound on USP4.

G cluster_0 Computational Prediction cluster_1 Experimental Validation cluster_2 Outcome Molecular Docking Molecular Docking Site-Directed Mutagenesis Site-Directed Mutagenesis Molecular Docking->Site-Directed Mutagenesis Hypothesis Generation Biochemical Assays (e.g., ITC, SPR) Biochemical Assays (e.g., ITC, SPR) Site-Directed Mutagenesis->Biochemical Assays (e.g., ITC, SPR) Test Hypothesis Validated Binding Site Validated Binding Site Biochemical Assays (e.g., ITC, SPR)->Validated Binding Site Confirm Interaction Structural Biology (X-ray, NMR) Structural Biology (X-ray, NMR) Structural Biology (X-ray, NMR)->Validated Binding Site Direct Visualization

Experimental workflow for this compound-USP4 binding site validation.

The USP4 Signaling Pathway: A Target for Inhibition

USP4 is a critical node in several signaling pathways. By removing ubiquitin chains from target proteins, USP4 can alter their stability and function, thereby influencing cellular outcomes. This compound, by inhibiting USP4, can modulate these pathways.

cluster_0 Upstream Signals cluster_1 USP4 Regulation cluster_2 Downstream Substrates cluster_3 Cellular Response TGF-β, etc. TGF-β, etc. USP4 USP4 TGF-β, etc.->USP4 Substrate (Ub) Substrate (Ub) USP4->Substrate (Ub) Deubiquitination This compound This compound This compound->USP4 Substrate Substrate Substrate (Ub)->Substrate Altered Signaling Altered Signaling Substrate->Altered Signaling

This compound inhibits USP4-mediated deubiquitination and signaling.

Conclusion

The journey to fully understand the interaction between this compound and USP4 is ongoing. While computational models have provided a valuable starting point, the need for rigorous experimental validation is paramount. The methodologies outlined in this guide provide a clear roadmap for researchers to definitively characterize the binding site of this compound on USP4. Such knowledge will not only solidify our understanding of this important inhibitor but also pave the way for the development of next-generation USP4-targeted therapies for a range of human diseases.

References

A Head-to-Head Comparison of Vialinin A and Atromentin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the biochemical and cellular activities of two related p-terphenyl natural products, Vialinin A and atromentin, to guide research and development in inflammation, cancer, and beyond.

This guide provides a comprehensive comparison of this compound and atromentin, two structurally related fungal metabolites that have garnered interest for their diverse biological activities. We present a detailed examination of their mechanisms of action, supported by quantitative experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their exploration of these compounds.

I. Biochemical and Cellular Activities: A Quantitative Comparison

This compound has emerged as a potent and semi-selective inhibitor of several deubiquitinating enzymes (DUBs) and demonstrates profound anti-inflammatory effects. Atromentin, while sharing a similar structural core, exhibits a distinct biological profile. The following tables summarize the key quantitative data for a direct comparison of their activities.

Table 1: Inhibition of Deubiquitinating Enzymes (DUBs) and SUMO-specific Protease (SENP1)
Target EnzymeThis compound IC₅₀ (µM)Atromentin IC₅₀ (µM)
USP41.5Not Reported
USP5/IsoT5.9Not Reported
UCH-L122.3Not Reported
SENP11.52 ± 0.06[1]6.10 ± 0.11[1]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Table 2: Anti-inflammatory Activity
AssayThis compoundAtromentin
TNF-α Release Inhibition (RBL-2H3 cells) IC₅₀0.09 nM[2]No inhibition observed[2]

This stark difference in the inhibition of TNF-α release highlights a key functional divergence between the two molecules.

II. Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily through its inhibition of deubiquitinating enzymes. Atromentin's mechanisms are less defined in the context of mammalian cells but it is known to possess other biological activities.

This compound's Impact on Cellular Signaling

This compound's inhibitory action on USP4 and USP5 has significant downstream consequences. Inhibition of these DUBs can lead to the accumulation of ubiquitinated proteins, thereby affecting protein degradation and signaling cascades. One of the most well-documented effects is the suppression of the NF-κB signaling pathway, a critical regulator of inflammation. This is consistent with the potent inhibition of TNF-α release.[3] Furthermore, this compound has been shown to attenuate inflammation and fibrosis in autoimmune hepatitis models through the regulation of the Rheb/mTOR signaling pathway.

VialininA_Pathway VialininA This compound USP4 USP4 VialininA->USP4 inhibits USP5 USP5 VialininA->USP5 inhibits Rheb Rheb USP4->Rheb deubiquitinates NFkB_Inhibitor IκBα (Ub) USP5->NFkB_Inhibitor deubiquitinates NFkB NF-κB NFkB_Inhibitor->NFkB inhibits TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene activates TNFa_Protein TNF-α Protein TNFa_Gene->TNFa_Protein Inflammation Inflammation TNFa_Protein->Inflammation mTOR mTOR Signaling Rheb->mTOR mTOR->Inflammation Fibrosis Fibrosis mTOR->Fibrosis

This compound's inhibitory effects on key signaling pathways.
Atromentin's Biological Activities

While lacking the potent anti-inflammatory activity of this compound in the context of TNF-α release, atromentin has been reported to possess other significant biological properties, including anticoagulant, antibacterial, and antineoplastic activities. The precise molecular mechanisms and quantitative data for these activities in mammalian systems are less well-characterized compared to this compound.

III. Experimental Protocols

To facilitate further research, we provide an overview of the key experimental methodologies used to generate the data presented in this guide.

Deubiquitinating Enzyme (DUB) Inhibition Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a specific DUB, such as USP4 or USP5.

Workflow:

DUB_Assay_Workflow start Start recombinant_enzyme Recombinant DUB (e.g., USP4, USP5) start->recombinant_enzyme incubation Incubate at 37°C recombinant_enzyme->incubation substrate Fluorogenic Ubiquitin Substrate (e.g., Ub-AMC) substrate->incubation compound Test Compound (this compound or Atromentin) compound->incubation measurement Measure Fluorescence (Excitation/Emission) incubation->measurement analysis Calculate % Inhibition and IC₅₀ measurement->analysis end End analysis->end

A generalized workflow for a DUB inhibition assay.

Methodology:

  • Reagents: Recombinant human USP4 or USP5 enzyme, a fluorogenic ubiquitin substrate such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), assay buffer, and the test compounds (this compound, atromentin).

  • Procedure: The recombinant enzyme is incubated with the test compound at various concentrations in an appropriate assay buffer. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate by the active enzyme, is monitored over time using a fluorescence plate reader.

  • Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each compound concentration is determined relative to a control without the inhibitor. The IC₅₀ value is then calculated by fitting the dose-response curve to a suitable equation.[3]

SENP1 Enzymatic Assay

This assay quantifies the inhibition of the SUMO-specific protease SENP1.

Methodology:

  • Reagents: Recombinant human SENP1, a fluorogenic SUMO1 substrate (e.g., SUMO1-AMC), assay buffer, and test compounds.

  • Procedure: Similar to the DUB assay, recombinant SENP1 is pre-incubated with varying concentrations of this compound or atromentin. The reaction is started by adding the SUMO1-AMC substrate.

  • Data Acquisition: The release of the fluorescent AMC moiety is measured kinetically using a fluorescence plate reader.

  • Analysis: The initial reaction velocities are determined, and the percent inhibition is calculated. IC₅₀ values are derived from the resulting dose-response curves.[4][5][6]

TNF-α Release Assay in RBL-2H3 Cells

This cell-based assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from mast cells.[2]

Workflow:

TNFa_Assay_Workflow start Start cell_culture Culture RBL-2H3 cells start->cell_culture sensitization Sensitize with IgE cell_culture->sensitization treatment Treat with this compound or Atromentin sensitization->treatment stimulation Stimulate with Antigen (e.g., DNP-HSA) treatment->stimulation collection Collect Supernatant stimulation->collection elisa Measure TNF-α by ELISA collection->elisa analysis Calculate % Inhibition and IC₅₀ elisa->analysis end End analysis->end

Workflow for the TNF-α release assay in RBL-2H3 cells.

Methodology:

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media.

  • Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).

  • Treatment and Stimulation: The sensitized cells are washed and then pre-incubated with various concentrations of this compound or atromentin before being stimulated with a DNP-human serum albumin (HSA) antigen to induce degranulation and TNF-α release.

  • Quantification: The amount of TNF-α released into the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Analysis: The percentage of TNF-α release inhibition is calculated for each compound concentration compared to the stimulated, untreated control. The IC₅₀ value is determined from the dose-response curve.[7][8]

IV. Conclusion

This compound and atromentin, despite their structural similarities, exhibit distinct and, in some cases, opposing biological activities. This compound is a potent inhibitor of specific deubiquitinating enzymes and a powerful anti-inflammatory agent, primarily through the suppression of the NF-κB and mTOR signaling pathways. In direct contrast, atromentin does not inhibit TNF-α release under the same conditions but shows promise in other therapeutic areas such as anticoagulation, and as an antibacterial and antineoplastic agent.

This guide provides a foundational dataset and methodological overview to aid researchers in navigating the potential applications of these two fascinating natural products. Further investigation into the less-explored activities of atromentin and the in vivo efficacy and safety of both compounds is warranted to fully realize their therapeutic potential.

References

Confirming Vialinin A's Mechanism of Action Through Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vialinin A, a natural compound isolated from the edible mushroom Thelephora vialis, has demonstrated potent anti-inflammatory and antioxidant properties, positioning it as a promising therapeutic candidate.[1] This guide provides a comparative analysis of experimental data confirming the mechanism of action of this compound, with a focus on genetic knockdown studies. We will explore its primary targets, the downstream signaling pathways it modulates, and compare its effects with genetic inhibition of its targets.

Mechanism of Action: Inhibition of Ubiquitin-Specific Proteases

This compound functions as an inhibitor of ubiquitin-specific proteases (USPs), primarily targeting USP4 and USP5.[2][3] USPs are deubiquitinating enzymes that play crucial roles in regulating protein stability and cellular signaling. By inhibiting USP4 and USP5, this compound influences key pathways involved in inflammation and cellular stress responses.

The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation.[4] Furthermore, this compound has been shown to modulate the Rheb/mTOR and Keap1-Nrf2-ARE signaling pathways, which are critical in regulating cell growth, and the cellular antioxidant response.[5][6]

Genetic Knockdown Studies: Confirming the Target

To validate that the effects of this compound are indeed mediated through the inhibition of USP4 and USP5, researchers have employed siRNA (small interfering RNA) to specifically silence the genes encoding these enzymes. These genetic knockdown experiments provide a direct comparison between the pharmacological inhibition by this compound and the genetic ablation of its targets.

Comparison of this compound Effects vs. Genetic Knockdown
Experimental Model Treatment/Intervention Key Findings Reference
RBL-2H3 cells (Rat basophilic leukemia)This compoundInhibition of TNF-α release[4]
siRNA-mediated knockdown of USP5Significant decrease in TNF-α release (40-50%)[4]
S100-induced autoimmune hepatitis mouse modelThis compoundReduction in inflammation and fibrosis; decreased levels of inflammatory and fibrotic cytokines[5]
siRNA-mediated knockdown of USP4Reduction in USP4 levels and subsequent decrease in inflammatory and fibrotic cytokines, phosphorylated mTOR, and Rheb[5]

These studies demonstrate that the genetic knockdown of USP5 and USP4 phenocopies the effects of this compound treatment, providing strong evidence that they are the primary targets through which this compound exerts its anti-inflammatory effects.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental designs, the following diagrams illustrate the key signaling pathways and the workflow of a typical genetic knockdown experiment.

G This compound Signaling Pathway VialininA This compound USP4 USP4 VialininA->USP4 inhibits USP5 USP5 VialininA->USP5 inhibits Rheb Rheb USP4->Rheb regulates Keap1 Keap1 USP4->Keap1 deubiquitinates TNFa TNF-α Production USP5->TNFa regulates mTOR mTOR Rheb->mTOR activates Inflammation Inflammation/ Fibrosis mTOR->Inflammation Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE activates AntioxidantResponse Antioxidant Response ARE->AntioxidantResponse G Genetic Knockdown Experimental Workflow cluster_0 Preparation cluster_1 Transfection cluster_2 Treatment & Analysis CellCulture Cell Culture (e.g., RBL-2H3) Transfection Transfection of siRNA into cells CellCulture->Transfection siRNA_Design siRNA Design & Synthesis (for USP5) siRNA_Design->Transfection Incubation Incubation to allow gene silencing Transfection->Incubation Stimulation Stimulation (e.g., with antigen) Incubation->Stimulation DataCollection Data Collection (e.g., ELISA for TNF-α) Stimulation->DataCollection Analysis Data Analysis DataCollection->Analysis G Logical Confirmation of this compound's Mechanism VialininA_Effect This compound Treatment (Pharmacological Inhibition) Observed_Phenotype Observed Phenotype: Reduced Inflammation (e.g., ↓ TNF-α) VialininA_Effect->Observed_Phenotype Knockdown_Effect USP4/USP5 Knockdown (Genetic Inhibition) Knockdown_Effect->Observed_Phenotype Mechanism_Confirmation Mechanism Confirmed: This compound acts through USP4/USP5 inhibition Observed_Phenotype->Mechanism_Confirmation

References

A Comparative Analysis of Vialinin A and Neutral Red as USP4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vialinin A and neutral red as inhibitors of Ubiquitin-Specific Peptidase 4 (USP4), a key deubiquitinating enzyme implicated in various diseases, including cancer and inflammatory disorders. This analysis is supported by experimental data on their inhibitory potency, selectivity, and impact on cellular signaling pathways.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative parameters for this compound and neutral red as USP4 inhibitors. This compound demonstrates significantly higher potency in inhibiting USP4 compared to neutral red, as indicated by its lower IC50 value.

ParameterThis compoundNeutral RedReference
IC50 for USP4 1.5 µM50 µM
Inhibition Type Not explicitly statedUncompetitive
Selectivity Semi-selective; also inhibits USP5 (IC50 = 5.9 µM) and UCH-L1 (IC50 = 22.3 µM). No significant inhibition of USP2, USP8, and UCH-L3.Selective for USP4 over other tested deubiquitinating enzymes.
Origin Natural product from the edible mushroom Thelephora vialis.Synthetic dye.

Experimental Protocols

The inhibitory activity of this compound and neutral red against USP4 is typically determined using a deubiquitinase (DUB) activity assay. A common method involves a fluorogenic substrate like Ubiquitin-7-Amino-4-methylcoumarin (Ub-AMC).

In Vitro Deubiquitinase (DUB) Activity Assay using Ub-AMC

Objective: To measure the enzymatic activity of USP4 in the presence of varying concentrations of inhibitors (this compound or neutral red) to determine their IC50 values.

Materials:

  • Recombinant human USP4 enzyme

  • Ubiquitin-AMC (Ub-AMC) substrate

  • This compound and Neutral Red

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and neutral red in DMSO, followed by dilution in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant USP4 enzyme and the Ub-AMC substrate to their final working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a fixed volume of the diluted USP4 enzyme to the wells of a 384-well plate.

    • Add the serially diluted inhibitors (this compound or neutral red) or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed volume of the Ub-AMC substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm. The cleavage of AMC from the ubiquitin substrate by active USP4 results in an increase in fluorescence.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence signal over time).

    • Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of USP4 inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound and neutral red exert their cellular effects by inhibiting USP4, which in turn modulates distinct signaling pathways.

USP4_Inhibition_Pathways cluster_VialininA This compound Pathway cluster_NeutralRed Neutral Red Pathway VialininA This compound USP4_V USP4 Rheb_Ub Rheb-Ub Rheb Rheb mTORC1_V mTORC1 CellGrowth_V Cell Growth & Proliferation NeutralRed Neutral Red USP4_NR USP4 beta_catenin_Ub β-catenin-Ub beta_catenin β-catenin TCF_LEF TCF/LEF GeneExpression Target Gene Expression

This compound's inhibition of USP4 leads to a decrease in the deubiquitination of Rheb, a key activator of the mTORC1 signaling pathway. This results in the suppression of mTORC1 activity, which plays a crucial role in cell growth and proliferation. In contrast, neutral red's inhibition of USP4 prevents the deubiquitination and subsequent stabilization of β-catenin. This leads to the degradation of β-catenin and a reduction in the transcription of its target genes, which are often involved in cancer progression.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and validation of USP4 inhibitors.

USP4_Inhibitor_Screening_Workflow cluster_workflow USP4 Inhibitor Screening Workflow start Compound Library primary_screen Primary Screen (e.g., Ub-AMC Assay) hit_identification Hit Identification dose_response Dose-Response & IC50 Determination selectivity_assay Selectivity Profiling (against other DUBs) cell_based_assays Cell-Based Assays (e.g., Target Engagement, Pathway Analysis) in_vivo In Vivo Efficacy (Animal Models) lead_optimization Lead Optimization

Conclusion

Safety Operating Guide

Navigating the Disposal of Vialinin A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Vialinin A, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information and operational plans for the safe disposal of this compound, adhering to stringent safety protocols and regulatory requirements.

I. Understanding the Hazard Profile of this compound

This compound is a terphenyl compound with noted biological activities.[1][2][3] While some suppliers may classify it as non-hazardous, other safety data sheets (SDS) indicate significant environmental risks and potential harm if ingested. One SDS classifies this compound with the following hazard statements:

  • H302: Harmful if swallowed.[4]

  • H410: Very toxic to aquatic life with long lasting effects.[4]

Given the conflicting information, a conservative approach is paramount. Therefore, it is essential to handle and dispose of this compound as a hazardous chemical to ensure maximum safety and environmental protection.

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound.

PropertyValueSource
Molecular Formula C₃₄H₂₆O₈[4][5][6]
Molecular Weight 562.57 g/mol [4][5][6]
CAS Number 858134-23-3[4][5][6]
Storage Temperature -20°C (powder) or -80°C (in solvent)[4][5]
Solubility in DMSO 20 mg/mL[2][5]
Solubility in DMF 20 mg/mL[5]
Solubility in Ethanol 10 mg/mL[5]

III. Procedural Steps for Proper Disposal

The recommended and mandatory procedure for the disposal of this compound is to engage an approved waste disposal company.[4] Direct disposal into the sanitary sewer or regular trash is strictly prohibited due to its aquatic toxicity. The following steps provide a detailed operational plan for managing this compound waste in the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE to minimize exposure.[4][6] This includes:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or impervious clothing

Step 2: Waste Segregation and Collection

All materials contaminated with this compound must be collected as hazardous waste. This includes:

  • Unused or expired this compound powder or solutions.

  • Contaminated consumables such as pipette tips, tubes, and flasks.

  • Contaminated PPE (gloves, etc.).

  • Solvents used to dissolve this compound.

Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container label should include:

  • The words "Hazardous Waste"

  • The name of the chemical: "this compound"

  • The associated hazards (e.g., "Toxic," "Environmental Hazard")

  • The accumulation start date.

Step 3: Storage of Hazardous Waste

Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4] The storage area should be cool and away from direct sunlight and sources of ignition.[4]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies that comply with federal, state, and local regulations.[7][8][9] The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[7][9]

Step 5: Documentation

Maintain accurate records of the amount of this compound waste generated and its disposal date. Your EHS department will likely require a hazardous waste manifest, a document that tracks the waste from your laboratory to its final disposal site.[10]

IV. Experimental Workflow for Disposal

While there are no specific experimental protocols for the chemical neutralization of this compound provided in the available safety data, the logical workflow for its proper disposal is outlined below. This workflow ensures that all safety and regulatory steps are followed.

VialininA_Disposal_Workflow cluster_LabOperations Laboratory Operations cluster_DisposalLogistics Disposal Logistics start Start: this compound Waste Generation ppe Step 1: Wear Appropriate PPE start->ppe Begin Handling segregate Step 2: Segregate & Collect Waste ppe->segregate label_waste Label Container: 'Hazardous Waste - this compound' segregate->label_waste store Step 3: Store in Designated Area label_waste->store contact_ehs Step 4: Contact EHS for Pickup store->contact_ehs Ready for Disposal documentation Step 5: Complete Waste Manifest contact_ehs->documentation disposal_co Waste Collected by Approved Disposal Company documentation->disposal_co end End: Proper Disposal at Permitted Facility disposal_co->end Transport

This compound Disposal Workflow

V. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[4][6]

  • Ventilate: Ensure the area is well-ventilated.[4][6]

  • Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[4]

  • Absorb: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[4] For powder spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[4]

  • Collect: Collect all contaminated materials in a sealed container for disposal as hazardous waste.[4]

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.